3,5-Dichlorothioanisole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,3-dichloro-5-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2S/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSCMQMQOXVMFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50218310 | |
| Record name | 3,5-Dichlorophenyl methyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68121-46-0 | |
| Record name | 3,5-Dichlorophenyl methyl sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068121460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dichlorophenyl methyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dichloro thioanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3,5-Dichlorothioanisole chemical properties
An In-depth Technical Guide to 3,5-Dichlorothioanisole: Chemical Properties and Applications
Introduction
This compound, also known as 1,3-dichloro-5-(methylthio)benzene, is an organosulfur compound belonging to the thioanisole family.[1][2] It is a significant compound for researchers in environmental science, the food and beverage industry, and synthetic chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety information, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a liquid at room temperature with a distinct, potent odor.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆Cl₂S | [1][2] |
| Molecular Weight | 193.09 g/mol | [1][2] |
| CAS Number | 68121-46-0 | [1][2] |
| Appearance | Liquid | |
| Odor | Strong, musty, reminiscent of mold | [1] |
| Melting Point | 170-171 °C (for the corresponding sulfone, not the thioanisole itself) | [1][2][3] |
| Boiling Point | 262-263 °C (lit.) | [1][2][3] |
| 145 °C / 20 mmHg | ||
| Density | 1.349 g/mL at 25 °C (lit.) | [1][3] |
| Refractive Index | n20/D 1.613 (lit.) | [1][3] |
| Flash Point | >230 °F (>110 °C) | [1][2] |
| Vapor Pressure | 0.0365 mmHg at 25°C | [1] |
| Solubility | Not specified in provided data | [1] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [1][3] |
Synthesis and Reactivity
While specific experimental protocols for the synthesis of this compound are not detailed in the provided search results, a general method for preparing aryl methyl sulfides involves the treatment of nitroarenes with (methylthio)trimethylsilane and cesium carbonate in dimethylsulfoxide.[1] A more common and illustrative laboratory-scale synthesis would involve the S-methylation of the corresponding thiophenol.
Experimental Protocol: Synthesis via S-methylation of 3,5-Dichlorothiophenol
This protocol describes a representative method for the synthesis of this compound.
Objective: To synthesize this compound by methylating 3,5-Dichlorothiophenol.
Materials:
-
3,5-Dichlorothiophenol
-
Methyl iodide (CH₃I)
-
Sodium hydroxide (NaOH) or another suitable base
-
Ethanol or Methanol (as solvent)
-
Diethyl ether or Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Deprotonation: Dissolve 3,5-Dichlorothiophenol in ethanol in a round-bottom flask. Add a stoichiometric equivalent of sodium hydroxide to form the sodium thiophenolate salt. Stir the mixture at room temperature for 30 minutes.
-
Methylation: To the solution of the thiophenolate, add a slight excess (1.1 equivalents) of methyl iodide dropwise. The reaction is typically exothermic.
-
Reaction Completion: Stir the reaction mixture at room temperature for 2-4 hours or at a gentle reflux to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, remove the solvent using a rotary evaporator. Add water to the residue and extract the product with diethyl ether or dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Caption: Synthetic workflow for this compound.
Applications and Industrial Relevance
This compound has several niche but important applications stemming from its distinct chemical properties.
-
Flavoring and Fragrance Industry: Due to its potent and distinct musty or moldy-like odor, it is used in small quantities as a flavoring agent and fragrance component in products like perfumes, soaps, and cosmetics to create unique scent profiles.[1]
-
Environmental Monitoring: The compound is a known byproduct of the microbial degradation of chlorophenols.[1] Its presence in soil or water can serve as an indicator of environmental contamination, prompting remediation efforts.[1]
-
Wine Industry: In the wine industry, this compound is paradoxically known for causing an off-flavor known as "cork taint".[1] However, this property also makes it useful as a standard in quality control testing to identify tainted batches and prevent their distribution.[1]
-
Research and Development: As a halogenated aromatic sulfide, it serves as a building block in organic synthesis. It is categorized as a bulk drug intermediate, suggesting its use in the synthesis of more complex molecules, potentially for pharmaceutical applications.[2] For instance, the 3,5-dichloro-substituted phenyl group is a feature in some drug candidates, such as the thyroid hormone receptor β agonist MGL-3196.[4]
Caption: Properties and applications of this compound.
Safety and Handling
This compound is classified as an irritant.[1][3] Proper safety precautions must be observed when handling this chemical.
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5]
-
P264: Wash skin thoroughly after handling.[5]
-
P280: Wear protective gloves/eye protection/face protection.[5]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][6]
-
It is recommended to handle this compound in a well-ventilated area or a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][7] Store the container tightly closed in a dry, cool place.[5]
References
- 1. healthchems.lookchem.com [healthchems.lookchem.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 68121-46-0 [amp.chemicalbook.com]
- 4. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Elucidation of the Molecular Structure of 3,5-Dichlorothioanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 3,5-Dichlorothioanisole. The document details the spectroscopic techniques used to confirm the molecular structure, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, a representative synthetic protocol for its preparation is outlined. All quantitative data are presented in standardized tables for clarity and comparative analysis. Diagrams illustrating the logical workflow of the structure elucidation process are provided in the Graphviz DOT language to facilitate understanding of the experimental and analytical pipeline.
Introduction
This compound is an organosulfur compound with the molecular formula C₇H₆Cl₂S. As a substituted thioanisole, its structural characterization is paramount for understanding its chemical reactivity, potential applications in organic synthesis, and for use as a reference standard in various analytical methods. Accurate structural confirmation is a critical step in chemical research and development, ensuring the identity and purity of a compound of interest. This guide serves as a detailed reference for the analytical methodologies employed in the complete structural characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and for the design of experimental procedures.
| Property | Value |
| Molecular Formula | C₇H₆Cl₂S |
| Molecular Weight | 193.09 g/mol |
| CAS Number | 68121-46-0 |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | 262-263 °C |
| Density | 1.349 g/mL at 25 °C |
| Refractive Index | n20/D 1.613 |
Spectroscopic Data for Structure Elucidation
The elucidation of the structure of this compound is achieved through the combined application of several spectroscopic techniques. Each technique provides unique and complementary information about the molecular framework. The following sections detail the expected data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum of this compound is predicted to show two distinct signals corresponding to the aromatic protons and the methyl protons.
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2 - 7.4 | Triplet (t) | 1H | H-4 |
| ~7.0 - 7.2 | Doublet (d) | 2H | H-2, H-6 |
| ~2.5 | Singlet (s) | 3H | -SCH₃ |
The aromatic region is expected to display a triplet for the proton at the 4-position due to coupling with the two equivalent protons at the 2 and 6 positions. The protons at the 2 and 6 positions would appear as a doublet. The methyl protons of the thioether group are expected to appear as a singlet in the upfield region.
The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~140 | C-1 (ipso-C attached to -SCH₃) |
| ~135 | C-3, C-5 (ipso-C attached to -Cl) |
| ~128 | C-4 |
| ~125 | C-2, C-6 |
| ~15 | -SCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2920-2850 | Medium | C-H stretch (aliphatic, -CH₃) |
| 1580-1550 | Strong | C=C stretch (aromatic ring) |
| 1470-1430 | Strong | C=C stretch (aromatic ring) |
| 850-750 | Strong | C-H out-of-plane bend (aromatic, substitution pattern) |
| 800-600 | Strong | C-Cl stretch |
| 700-600 | Medium | C-S stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the molecular formula and aspects of the structure.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 192/194/196 | High | [M]⁺ (Molecular ion peak with isotopic pattern for 2 Cl atoms) |
| 177/179/181 | Medium | [M - CH₃]⁺ |
| 111/113 | Medium | [C₆H₃Cl]⁺ |
The molecular ion peak is expected to show a characteristic isotopic cluster pattern (M, M+2, M+4) due to the presence of two chlorine atoms, which is a strong indicator of the presence of two chlorine atoms in the molecule.
Experimental Protocols
This section provides a representative experimental protocol for the synthesis of this compound. Note: This is a generalized procedure and may require optimization.
Synthesis of this compound
Reaction Scheme:
3,5-Dichlorobenzenethiol + CH₃I --(Base)--> this compound
Materials:
-
3,5-Dichlorobenzenethiol
-
Methyl iodide (CH₃I)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dichlorobenzenethiol (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (1.1 eq) in water to the flask and stir the mixture at room temperature for 15 minutes.
-
Cool the reaction mixture in an ice bath and add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Visualizations
The following diagrams illustrate the logical workflow for the structure elucidation of this compound.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. This guide has outlined the predicted ¹H NMR, ¹³C NMR, IR, and MS data that collectively confirm the identity of the molecule. The provided representative synthesis protocol offers a pathway for its preparation in a laboratory setting. The presented workflows and tabulated data serve as a valuable resource for researchers and professionals engaged in the synthesis, analysis, and application of halogenated aromatic compounds.
An In-depth Technical Guide to 3,5-Dichlorothioanisole
CAS Number: 68121-46-0
This technical guide provides a comprehensive overview of 3,5-Dichlorothioanisole, a meta-disubstituted thioanisole derivative. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, applications, and safety.
Physicochemical and Spectroscopic Properties
This compound, also known as 1,3-dichloro-5-(methylthio)benzene, is a chemical compound with the molecular formula C7H6Cl2S.[1] It is recognized for its strong, musty odor, which is often associated with "cork taint" in wines.[1] At room temperature, it exists as a liquid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 68121-46-0 | [1][2][3][4] |
| Molecular Formula | C7H6Cl2S | [1][2][3] |
| Molecular Weight | 193.09 g/mol | [1][2][3] |
| Physical State | Liquid (at 20°C) | |
| Melting Point | 170-171 °C (Solvent: benzene) | [1][3] |
| Boiling Point | 262-263 °C (lit.) / 145 °C at 20 mmHg | [1][3] |
| Density | 1.349 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.613 (lit.) | [1] |
| Flash Point | >230 °F | [1][3] |
| Vapor Pressure | 0.0365 mmHg at 25°C | [1] |
| Purity | >98.0% (GC) |
The conformation of this compound has been investigated using NMR data, specifically by analyzing long-range spin-spin coupling constants and proximate proton-proton coupling constants.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Signals |
| ¹H NMR | Signals corresponding to the methyl protons and the aromatic protons. |
| ¹³C NMR | Signals for the methyl carbon, the carbon attached to sulfur, the chlorinated carbons, and the other aromatic carbons. |
| IR Spectroscopy | Characteristic peaks for C-H (aromatic and aliphatic), C=C (aromatic), C-S, and C-Cl bonds. |
| Mass Spectrometry | A molecular ion peak at m/z 192 (for ³⁵Cl isotopes) and a characteristic isotopic pattern due to the two chlorine atoms. |
Synthesis and Experimental Protocols
Representative Experimental Protocol: Synthesis of this compound
This protocol is a hypothetical adaptation for the synthesis of this compound based on similar reactions.
Materials:
-
1,3,5-trichlorobenzene
-
Sodium thiomethoxide (NaSMe)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1,3,5-trichlorobenzene in a suitable volume of DMSO.
-
Add a stoichiometric equivalent of sodium thiomethoxide to the solution.
-
Heat the reaction mixture to a specified temperature (e.g., 100-120°C) and stir for several hours, monitoring the reaction progress by a suitable technique like TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a larger volume of cold water to precipitate the crude product.
-
Extract the aqueous mixture with diethyl ether multiple times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.
References
An In-depth Technical Guide to the Physical Properties of 3,5-Dichlorothioanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3,5-Dichlorothioanisole, a compound of interest in various chemical and pharmaceutical research fields. The information is presented to facilitate easy access and comparison for laboratory and development applications.
Core Physical Properties
This compound, with the molecular formula C₇H₆Cl₂S, is a substituted aromatic thioether.[1] Its physical characteristics are crucial for its handling, application, and the design of synthetic routes. The key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆Cl₂S | [1][2] |
| Molecular Weight | 193.09 g/mol | [1][2] |
| Melting Point | 170-171 °C | [1][2] |
| Boiling Point | 262-263 °C (lit.) | [1][2][3] |
| 145 °C / 20 mmHg | [4] | |
| Density | 1.349 g/mL at 25 °C (lit.) | [1][3] |
| 1.4 ± 0.1 g/cm³ | [2] | |
| Refractive Index (n20/D) | 1.613 (lit.) | [1][3] |
| 1.603 | [2] | |
| Vapor Pressure | 0.0365 mmHg at 25°C | [1] |
| Flash Point | >230 °F (>110 °C) | [1][2] |
| Solubility | Not explicitly stated, often listed as N/A. | [1] |
| Physical State | Liquid at 20 °C | [4] |
| Appearance | Data not available | [1] |
Experimental Protocols for Property Determination
While the exact experimental methods used to determine the cited values for this compound are not detailed in the available literature, the following are standard laboratory protocols for measuring the key physical properties of a liquid compound.
2.1. Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it changes state from solid to liquid. For compounds that are solid at room temperature, this is a key indicator of purity.
-
Principle: A small, finely powdered sample of the solid is packed into a thin-walled capillary tube. The capillary tube is then heated in a controlled manner alongside a thermometer. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.[2][4][5]
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer, and the solid sample.
-
Procedure:
-
A small amount of the dry, powdered sample is introduced into the open end of a capillary tube and packed down by tapping or dropping it through a longer tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid is observed and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point.[5] A narrow melting point range (0.5-2 °C) is indicative of a pure compound.[6]
-
2.2. Boiling Point Determination (Microscale/Capillary Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
-
Principle: A small amount of the liquid is heated in a test tube or fusion tube containing an inverted capillary tube. As the liquid is heated, the air trapped in the capillary tube expands and escapes. When the liquid is cooled, the vapor inside the capillary contracts, and the liquid is drawn into the capillary tube. The temperature at which the liquid enters the capillary is the boiling point.[3][7]
-
Apparatus: Thiele tube or a heating block, thermometer, small test tube (fusion tube), capillary tube, and the liquid sample.
-
Procedure:
-
A few milliliters of the liquid are placed in the fusion tube.
-
A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
The fusion tube is attached to a thermometer and heated in an oil bath or a heating block.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped, and the liquid is allowed to cool slowly.
-
The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[7]
-
2.3. Density Determination
Density is the mass of a substance per unit volume.
-
Principle: The mass of a known volume of the liquid is measured. The density is then calculated by dividing the mass by the volume.[8]
-
Apparatus: A pycnometer or a graduated cylinder and an analytical balance.
-
Procedure (using a graduated cylinder):
-
The mass of a clean, dry graduated cylinder is measured on an analytical balance.[9]
-
A specific volume of the liquid is carefully added to the graduated cylinder, and the volume is read from the bottom of the meniscus.[9]
-
The mass of the graduated cylinder containing the liquid is measured.
-
The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder.
-
The density is calculated using the formula: Density = Mass / Volume.
-
2.4. Refractive Index Determination
The refractive index is a dimensionless number that describes how fast light travels through the material.
-
Principle: The refractive index is measured using a refractometer, which determines the angle at which a beam of light is bent when it passes from air into the liquid sample.[10]
-
Apparatus: Abbe refractometer, a light source (typically a sodium D line at 589 nm), and the liquid sample.
-
Procedure:
-
The prism of the refractometer is cleaned and calibrated with a standard liquid of known refractive index.
-
A few drops of the sample liquid are placed on the prism.
-
The light source is turned on, and the refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should also be recorded, as the refractive index is temperature-dependent.[10]
-
Logical Workflow: Synthesis of this compound
While specific signaling pathways involving this compound are not prominently documented, its synthesis is a key aspect for researchers. A plausible synthetic route is the methylation of 3,5-dichlorobenzenethiol. This process is illustrated in the following diagram.
Caption: Synthesis of this compound via S-methylation.
This guide provides essential physical property data and general experimental context for this compound, intended to support research and development activities. For specific applications, it is recommended to consult peer-reviewed literature and safety data sheets.
References
- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 2. westlab.com [westlab.com]
- 3. Video: Boiling Points - Concept [jove.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. southalabama.edu [southalabama.edu]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. athabascau.ca [athabascau.ca]
Spectroscopic Profile of 3,5-Dichlorothioanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dichlorothioanisole, also known as 1,3-dichloro-5-(methylthio)benzene. Due to the limited availability of directly published complete spectra for this specific compound, this document synthesizes expected spectral characteristics based on data from analogous compounds and general principles of spectroscopy. It also outlines detailed experimental protocols for acquiring such data.
Core Spectroscopic Data
The following tables summarize the expected quantitative data for this compound based on analysis of similar compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.2 - 7.4 | t | ~1.8 | H-4 |
| ~7.0 - 7.2 | d | ~1.8 | H-2, H-6 |
| ~2.5 | s | - | -SCH₃ |
| Solvent: CDCl₃. Reference: TMS (0 ppm). |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~140 - 142 | C-1 |
| ~135 - 137 | C-3, C-5 |
| ~128 - 130 | C-4 |
| ~125 - 127 | C-2, C-6 |
| ~15 - 17 | -SCH₃ |
| Solvent: CDCl₃. Reference: TMS (0 ppm). |
Table 3: Key Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Weak-Medium | Aromatic C-H Stretch |
| ~2925 | Weak-Medium | -CH₃ Asymmetric Stretch |
| ~2850 | Weak | -CH₃ Symmetric Stretch |
| ~1570, 1450 | Medium-Strong | Aromatic C=C Bending |
| ~1100 - 1000 | Strong | C-Cl Stretch |
| ~700 - 600 | Strong | C-S Stretch |
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Interpretation |
| 192/194/196 | Molecular Ion [M]⁺ (Isotopic pattern for 2 Cl atoms) |
| 177/179/181 | [M - CH₃]⁺ |
| 142/144 | [M - CH₃ - Cl]⁺ |
| 111 | [C₆H₄Cl]⁺ |
| 75 | [C₆H₃]⁺ |
Table 5: Predicted UV-Vis Spectroscopic Data for this compound
| λmax (nm) | Molar Absorptivity (ε) | Solvent |
| ~250 - 260 | ~10,000 - 15,000 | Ethanol or Hexane |
| ~280 - 290 | ~1,000 - 2,000 | Ethanol or Hexane |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a framework for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. ¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 1.0 s.
-
Acquisition Time (aq): 3-4 s.
-
Spectral Width: -2 to 12 ppm.
-
-
Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.
2. ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 20-50 mg of this compound in approximately 0.7 mL of CDCl₃ with TMS.
-
Instrumentation: A 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay (d1): 2.0 s.
-
Acquisition Time (aq): 1-2 s.
-
Spectral Width: 0 to 200 ppm.
-
-
Processing: Apply a Fourier transform with an exponential multiplication (line broadening of 1-2 Hz), phase correction, and baseline correction. Reference the spectrum to the solvent signal (CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Protocol for Attenuated Total Reflectance (ATR)-FTIR:
-
Sample Preparation: Place a small drop of neat liquid this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Processing: A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Protocol for Electron Ionization (EI)-Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC) for separation prior to MS analysis.
-
Instrumentation: A mass spectrometer with an electron ionization source (e.g., a quadrupole or time-of-flight analyzer).
-
Acquisition Parameters:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Rate: 1 scan/second.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, paying close attention to the isotopic distribution characteristic of chlorine-containing compounds.
UV-Visible (UV-Vis) Spectroscopy
Protocol for UV-Vis Absorption Spectroscopy:
-
Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol or hexane) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions to obtain a final concentration in the range of 0.01-0.1 mg/mL for analysis.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Acquisition Parameters:
-
Wavelength Range: 200 - 400 nm.
-
Scan Speed: Medium.
-
Slit Width: 1.0 nm.
-
-
Processing: Use the pure solvent as a blank to obtain the baseline. Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
An In-depth Technical Guide to the Characterization of 1,3-dichloro-5-(methylthio)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the characterization of 1,3-dichloro-5-(methylthio)benzene (also known as 3,5-dichlorothioanisole). It includes a summary of its physicochemical properties, a detailed experimental protocol for its synthesis, and an analysis of its expected spectroscopic characteristics. Due to the limited availability of direct experimental spectra, this guide presents predicted data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. Methodological workflows for synthesis and characterization are visualized to aid in experimental design and execution.
Physicochemical Properties
1,3-dichloro-5-(methylthio)benzene is a halogenated aromatic sulfide.[1] Its core physical and chemical characteristics are summarized in the table below. The compound typically presents as a colorless to pale yellow liquid at room temperature.[2] There are conflicting reports regarding its melting point; one source indicates a value of 170-171 °C when crystallized from benzene, which is inconsistent with its liquid state at ambient temperatures and likely represents an anomaly or a different compound.[1] Another source suggests a melting point of approximately -55 °C, which is more congruent with its observed physical state.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆Cl₂S | [1] |
| Molecular Weight | 193.09 g/mol | [1] |
| CAS Number | 68121-46-0 | [1][3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Boiling Point | 262-263 °C (lit.) | [1] |
| Refractive Index | 1.603 | [1] |
| Synonyms | This compound; 3,5-dichlorophenyl methyl sulfide | [1][3] |
Synthesis Protocol
The most direct synthetic route to 1,3-dichloro-5-(methylthio)benzene is the S-methylation of 3,5-dichlorothiophenol. This reaction proceeds via a nucleophilic substitution where the thiolate anion, generated by deprotonating the thiol, attacks a methylating agent.
Proposed Experimental Protocol: S-methylation of 3,5-Dichlorothiophenol
Materials:
-
3,5-Dichlorothiophenol
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Sodium hydroxide (NaOH) or Sodium hydride (NaH)
-
Methanol (or an appropriate aprotic solvent like THF if using NaH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dichlorothiophenol (1.0 eq) in methanol.
-
To this solution, add a solution of sodium hydroxide (1.1 eq) in methanol dropwise at room temperature. Stir the mixture for 20-30 minutes to ensure complete formation of the sodium thiolate salt.
-
Add methyl iodide (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 1,3-dichloro-5-(methylthio)benzene by vacuum distillation or column chromatography on silica gel.
Synthesis Workflow Diagram
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple.
-
Aromatic Region: The benzene ring has two distinct proton environments. The proton at the C4 position (between the two chlorine atoms) will appear as a triplet (t) due to coupling with the two equivalent protons at C2 and C6. The protons at the C2 and C6 positions will appear as a doublet (d). Based on the spectrum of 3,5-dichloroanisole, these signals are expected in the range of δ 6.8-7.0 ppm.[4]
-
Alkyl Region: The methyl (CH₃) group attached to the sulfur atom is in a unique chemical environment and will appear as a sharp singlet (s). The chemical shift for a similar group in 4-chlorothioanisole is around δ 2.5 ppm.[5]
| Predicted ¹H NMR Data | |||
| Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment | Notes |
| ~6.95 | Doublet (d) | 2H, Ar-H (C2, C6) | Coupling to H4. |
| ~6.80 | Triplet (t) | 1H, Ar-H (C4) | Coupling to H2 and H6. |
| ~2.50 | Singlet (s) | 3H, S-CH ₃ | No adjacent protons. |
¹³C NMR: In the proton-decoupled ¹³C NMR spectrum, four distinct signals are expected, corresponding to the four unique carbon environments.
-
Aromatic Region: Four signals are anticipated: C1/C3 (attached to Cl), C5 (attached to S-CH₃), C2/C6, and C4. Carbons attached to electronegative atoms like chlorine will be downfield. Typical chemical shifts for aromatic carbons range from δ 110-160 ppm.[6][7]
-
Alkyl Region: A single signal for the methyl carbon (S-CH₃) is expected in the upfield region, typically around δ 15-25 ppm.
| Predicted ¹³C NMR Data | |
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~15-20 | S-C H₃ |
| ~120-125 | C 4 |
| ~128-133 | C 2 / C 6 |
| ~135-140 | C 1 / C 3 |
| ~140-145 | C 5 |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum will provide the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 192 (for the molecule containing two ³⁵Cl isotopes). A characteristic isotopic cluster will be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This will result in peaks at M⁺ (m/z 192), M⁺+2 (m/z 194), and M⁺+4 (m/z 196) in an approximate intensity ratio of 9:6:1.
-
Key Fragments: Fragmentation of thioanisoles is well-documented.[8][9] Common fragmentation pathways include the loss of a methyl radical and the loss of the thio-methyl radical.
| Expected Mass Spectrometry Fragments | |
| m/z Value | Proposed Fragment |
| 196, 194, 192 | [M]⁺ (Molecular ion cluster) |
| 179, 177 | [M - CH₃]⁺ |
| 147, 145 | [M - SCH₃]⁺ |
| 111 | [C₆H₄Cl]⁺ |
| 75 | [C₆H₃]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorptions for the functional groups present in the molecule.[2]
-
Aromatic C-H Stretch: Weak to medium bands are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).
-
Aliphatic C-H Stretch: Medium bands are expected just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) for the methyl group.
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.
-
C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 800-600 cm⁻¹, are indicative of the carbon-chlorine bonds.
-
C-S Stretch: A weak absorption band for the C-S bond is expected in the 700-600 cm⁻¹ range.
Characterization Workflow Diagram
Safety Information
1,3-dichloro-5-(methylthio)benzene should be handled with appropriate safety precautions in a well-ventilated fume hood. As with many halogenated aromatic compounds, it may be irritating to the eyes, respiratory system, and skin. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The toxicological properties have not been thoroughly investigated, and it should be treated as a potentially hazardous substance.
References
- 1. echemi.com [echemi.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. This compound | 68121-46-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 3,5-Dichloroanisole(33719-74-3) 1H NMR spectrum [chemicalbook.com]
- 5. 4-CHLOROTHIOANISOLE(123-09-1) 1H NMR [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Solubility of 3,5-Dichlorothioanisole in Organic Solvents: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 3,5-Dichlorothioanisole, a critical parameter for its application in chemical synthesis, pharmaceutical research, and drug development. A comprehensive review of scientific literature and chemical databases indicates a notable absence of publicly available quantitative solubility data for this compound. Consequently, this document provides a robust framework for researchers to experimentally determine these values. It includes detailed protocols for the isothermal saturation method, a template for systematic data presentation, and qualitative solubility predictions based on structural analysis. Furthermore, this guide features workflow diagrams to facilitate the experimental process, ensuring the generation of accurate and reproducible data.
Introduction to this compound and its Solubility
This compound (CAS No: 68121-46-0) is a halogenated aromatic thioether. Its structural features make it a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds and agrochemicals. The solubility of such an intermediate in organic solvents is a fundamental physicochemical property that governs reaction kinetics, dictates purification strategies like crystallization, and influences formulation development. An accurate understanding of its solubility profile is therefore essential for optimizing its use in a laboratory and industrial setting.
Given the current lack of quantitative data, this guide provides the necessary tools for researchers to establish a comprehensive solubility profile for this compound.
Qualitative Solubility Profile
Based on the principle of "like dissolves like," the molecular structure of this compound—a moderately polar aromatic compound with two chlorine atoms and a methylthio group—allows for qualitative predictions of its solubility.
-
High Solubility is Expected in:
-
Chlorinated Solvents: Dichloromethane, Chloroform.
-
Aromatic Hydrocarbons: Toluene, Benzene.
-
Polar Aprotic Solvents: Tetrahydrofuran (THF), Ethyl Acetate, Acetone. The polarity of these solvents can effectively solvate the solute molecule.
-
-
Moderate to Low Solubility is Expected in:
-
Alcohols: Methanol, Ethanol. While capable of hydrogen bonding, their polarity might be less ideal than aprotic solvents for this specific structure.
-
Nonpolar Aliphatic Hydrocarbons: Hexane, Cyclohexane. The polarity of this compound is likely too high for significant solubility in these nonpolar solvents.
-
-
Insoluble in:
-
Water: The compound is hydrophobic and lacks significant hydrogen bonding capability, leading to negligible aqueous solubility.
-
The following diagram illustrates this general solubility relationship.
Conformational Analysis of Dichlorinated Thioanisoles: A Technical Guide
Executive Summary: A comprehensive review of scientific literature reveals a notable scarcity of detailed experimental and computational studies focused specifically on the conformational analysis of dichlorinated thioanisoles. Consequently, this guide provides a framework for understanding the conformational preferences of these molecules by drawing parallels with closely related substituted thioanisoles. We will explore the fundamental principles governing their structure, the primary analytical techniques employed for such investigations, and the expected influence of ortho-chloro substituents on conformational stability and rotational dynamics.
Introduction: Conformational Isomerism in Substituted Thioanisoles
The conformational landscape of substituted thioanisoles is primarily dictated by the rotation around the C(aryl)-S single bond. This rotation gives rise to different spatial arrangements of the methyl group relative to the benzene ring, known as conformers. The dihedral angle, defined by the C2-C1-S-C(methyl) atoms, is the key parameter in describing these conformations.
Two principal conformations are generally considered:
-
Planar (or Coplanar) Conformation: The methyl group lies in or close to the plane of the benzene ring. This conformation allows for maximum overlap between the sulfur lone pair electrons and the π-system of the aromatic ring, leading to potential electronic stabilization.
-
Non-planar (or Orthogonal) Conformation: The methyl group is positioned perpendicular to the plane of the benzene ring. This arrangement minimizes steric hindrance, particularly when bulky substituents are present in the ortho positions.
The conformational equilibrium of a given dichlorinated thioanisole will be determined by the interplay between these steric and electronic effects. The presence of one or two chlorine atoms in the ortho positions (2- and 6-positions) is expected to introduce significant steric repulsion with the methyl group, thereby destabilizing the planar conformation and favoring a non-planar arrangement.
Experimental Methodologies for Conformational Analysis
The study of conformational isomers and the dynamics of their interconversion relies on a combination of spectroscopic and crystallographic techniques.
Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy
Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the kinetics of conformational changes that occur on the NMR timescale. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the rates of interconversion between conformers and the corresponding activation energy barriers.
Generalized Experimental Protocol for Dynamic NMR:
-
Sample Preparation: A solution of the dichlorinated thioanisole is prepared in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈) at a concentration of approximately 10-20 mg/mL in a standard 5 mm NMR tube.
-
Initial Spectrum Acquisition: A standard ¹H NMR spectrum is acquired at ambient temperature to identify the resonances of the molecule.
-
Variable Temperature (VT) NMR: A series of ¹H NMR spectra are recorded over a wide temperature range, typically from room temperature down to the freezing point of the solvent. The temperature is carefully calibrated at each step.
-
Observation of Spectral Changes: As the temperature is lowered, the rate of rotation around the C-S bond decreases. If the molecule exists as a mixture of conformers, separate signals for each conformer may be observed at low temperatures (the slow exchange regime). As the temperature is increased, these signals will broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal at high temperatures (the fast exchange regime).
-
Data Analysis: The rate constants for the conformational exchange at different temperatures are determined by lineshape analysis of the temperature-dependent NMR spectra. The activation free energy (ΔG‡) for the rotational barrier can then be calculated using the Eyring equation.
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and dihedral angles, offering a static picture of the preferred conformation in the crystalline environment.
Generalized Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: Single crystals of the dichlorinated thioanisole suitable for X-ray diffraction are grown from an appropriate solvent system by slow evaporation, cooling, or vapor diffusion techniques.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.
-
Data Analysis: The final refined structure provides the precise atomic coordinates, from which detailed geometric parameters, including the critical C-C-S-C dihedral angle, can be determined.
Computational Chemistry in Conformational Analysis
Computational methods, particularly Density Functional Theory (DFT), are invaluable tools for complementing experimental studies and providing deeper insights into the conformational preferences and energetics of molecules.
Typical Workflow for DFT Calculations:
-
Structure Building: The 3D structure of the dichlorinated thioanisole isomer of interest is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. For thioanisoles, this typically involves a scan of the C-C-S-C dihedral angle.
-
Geometry Optimization: The geometries of the identified conformers are optimized at a chosen level of theory (e.g., B3LYP functional with a 6-311+G(d,p) basis set) to find the stationary points on the potential energy surface.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.
-
Rotational Barrier Calculation: The potential energy surface for rotation around the C-S bond is calculated by performing a series of constrained geometry optimizations at fixed C-C-S-C dihedral angles. The rotational barrier is then determined as the energy difference between the lowest energy (ground state) conformation and the highest energy (transition state) conformation along the rotation coordinate.
Data Presentation: Illustrative Data for an Ortho-Substituted Thioanisole
Due to the absence of specific experimental data for dichlorinated thioanisoles in the literature, the following tables present illustrative data for a generic ortho-substituted thioanisole to demonstrate how such information would be structured.
Table 1: Illustrative Conformational Analysis Data for a Generic Ortho-Monochlorothioanisole
| Parameter | Planar Conformer | Non-planar Conformer |
| Dihedral Angle (C₂-C₁-S-Cmethyl) | ~0° | ~90° |
| Relative Energy (kcal/mol) | 0.5 - 1.5 | 0 (most stable) |
| Population at 298 K (%) | 10 - 30% | 70 - 90% |
Table 2: Illustrative Rotational Barrier Data for a Generic Ortho-Monochlorothioanisole
| Method | Rotational Barrier (ΔG‡) (kcal/mol) |
| Dynamic NMR | 5 - 8 |
| DFT Calculations | 6 - 9 |
Visualizations of Conformational Dynamics and Experimental Workflow
Caption: Rotational equilibrium between planar and non-planar conformers.
Caption: A typical workflow for conformational analysis.
Conclusion
While specific experimental data for dichlorinated thioanisoles remains elusive in the current body of scientific literature, a robust framework for their conformational analysis can be established based on studies of related substituted thioanisoles. The presence of ortho-chloro substituents is strongly expected to favor a non-planar ground state conformation due to steric hindrance, leading to a measurable rotational barrier around the C(aryl)-S bond. A combined approach utilizing dynamic NMR spectroscopy, X-ray crystallography, and computational modeling would be essential to fully characterize the conformational landscape of these molecules. Further experimental and theoretical investigations are warranted to provide definitive quantitative data for this class of compounds.
3,5-Dichlorothioanisole: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for 3,5-Dichlorothioanisole (CAS No. 68121-46-0). The information is intended for professionals in research, scientific, and drug development fields who may handle this compound. This guide synthesizes data from safety data sheets, toxicological studies of analogous compounds, and established laboratory safety protocols.
Chemical and Physical Properties
This compound is a chlorinated aromatic sulfur compound. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₆Cl₂S | [1] |
| Molecular Weight | 193.09 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 43-46 °C | [2] |
| Boiling Point | 262-263 °C | [1] |
| Density | 1.349 g/cm³ at 25 °C | [1] |
| Flash Point | >110 °C (>230 °F) | [1] |
| Solubility | Insoluble in water. Soluble in organic solvents. | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS hazard classifications are summarized in Table 2.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Toxicological Profile and Potential Mechanisms of Toxicity
While specific toxicological studies on this compound are limited in publicly available literature, data from analogous compounds such as 3,5-dichloroaniline and other thioanisole derivatives can provide insights into its potential metabolic pathways and toxicological effects.
The metabolism of many xenobiotics, including aromatic compounds, is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. Thioanisoles can undergo S-oxidation catalyzed by CYP enzymes to form sulfoxides and sulfones. It is plausible that this compound is metabolized via a similar pathway. The introduction of chlorine atoms on the aromatic ring can influence the rate and site of metabolism, and potentially lead to the formation of reactive metabolites.
Studies on 3,5-dichloroaniline, a structurally related compound, have shown that it can induce nephrotoxicity (kidney toxicity) and hepatotoxicity (liver toxicity). The toxicity of 3,5-dichloroaniline has been linked to its metabolic activation, particularly through N-oxidation, to reactive intermediates that can cause cellular damage. Given the structural similarities, it is prudent to consider that this compound or its metabolites could also target the kidney and liver.
A proposed logical workflow for investigating the potential toxicity of this compound is presented below.
Caption: Logical workflow for assessing the potential toxicity of this compound.
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is mandatory when handling this compound.
Engineering Controls
-
Fume Hood: All work with this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE)
A summary of recommended PPE is provided in Table 3.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and dust that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant apron or lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation. Ensure glove material is appropriate for the solvents being used. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges and a particulate filter may be required if working outside of a fume hood or if there is a risk of aerosol generation. | Protects against inhalation of dust or vapors, which may cause respiratory irritation. |
The following diagram illustrates the standard PPE for handling hazardous aromatic compounds.
Caption: Essential PPE for handling this compound.
First Aid Measures
In case of exposure, follow these first aid measures and seek immediate medical attention.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Storage and Disposal
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store away from heat, sparks, and open flames.
Disposal
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain or with general laboratory trash.
Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols for assessing the potential toxicity of this compound, based on standard methodologies used for similar compounds.
In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration of this compound that causes a 50% reduction in the viability of a relevant cell line (e.g., HepG2 for hepatotoxicity, or HK-2 for nephrotoxicity).
Methodology:
-
Cell Culture: Culture HepG2 or HK-2 cells in the appropriate medium and conditions until they reach 70-80% confluency.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in the cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic compound). Incubate the plates for 24 or 48 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
In Vivo Acute Toxicity Study in Rodents
Objective: To determine the acute toxicity and identify the target organs of this compound in a rodent model (e.g., Sprague-Dawley rats).
Methodology:
-
Animal Acclimatization: Acclimate male and female Sprague-Dawley rats (8-10 weeks old) to the laboratory conditions for at least one week.
-
Dose Formulation: Prepare a formulation of this compound in a suitable vehicle (e.g., corn oil).
-
Dose Administration: Administer single doses of this compound via oral gavage to different groups of animals at various dose levels (e.g., 50, 100, 200, 500, 1000 mg/kg). Include a vehicle control group.
-
Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for 14 days. Record body weights at the beginning and end of the study.
-
Necropsy and Histopathology: At the end of the 14-day observation period, euthanize all surviving animals. Conduct a gross necropsy on all animals (including those that died during the study). Collect major organs (especially liver and kidneys), weigh them, and preserve them in 10% neutral buffered formalin for histopathological examination.
-
Data Analysis: Determine the LD₅₀ (lethal dose for 50% of the animals) if possible. Analyze organ weights and histopathology findings to identify target organs of toxicity.
Conclusion
This compound is a hazardous chemical that requires careful handling to mitigate risks of skin, eye, and respiratory irritation. While specific toxicological data is limited, information from analogous compounds suggests the potential for more severe systemic toxicity, particularly affecting the liver and kidneys, likely through metabolic activation. Researchers, scientists, and drug development professionals must adhere to the safety precautions outlined in this guide, including the use of appropriate engineering controls and personal protective equipment. In the absence of comprehensive toxicological data, a cautious approach to handling and disposal is essential.
References
Navigating the Hazards of 3,5-Dichlorothioanisole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known hazards associated with 3,5-Dichlorothioanisole (CAS No. 68121-46-0), a meta-disubstituted thioanisole derivative. The information presented herein is intended to support safe handling, storage, and use of this compound in research and development settings. It is crucial to note that while this guide consolidates available data, significant gaps exist in the public domain regarding its quantitative toxicology and specific mechanisms of action.
GHS Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified are related to its irritant properties.
Table 1: GHS Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |
Source: ECHEMI, ChemicalBook[1][2]
Pictograms:
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and the design of experiments.
Table 2: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆Cl₂S | [3][4] |
| Molecular Weight | 193.09 g/mol | [3][4] |
| Appearance | Liquid | [5] |
| Melting Point | 170-171 °C (solved in benzene) | [3][4] |
| Boiling Point | 262-263 °C (lit.) | [3][4] |
| Density | 1.349 g/mL at 25 °C (lit.) | [3] |
| Flash Point | >230 °F (>110 °C) | [3][4] |
| Refractive Index (n20/D) | 1.613 (lit.) | [3] |
| Storage Temperature | Room Temperature (Sealed in dry) | [3] |
Toxicological Profile
The primary toxicological concerns with this compound are its irritant effects on the skin, eyes, and respiratory system.
Acute Toxicity
There is a significant lack of quantitative data on the acute toxicity of this compound. Safety Data Sheets consistently report "no data available" for oral, dermal, and inhalation LD50 and LC50 values.[6] This absence of data necessitates a cautious approach, treating the substance as potentially harmful if swallowed, inhaled, or in contact with skin.
Irritation and Corrosivity
Skin Irritation: Classified as a skin irritant (H315), this compound can cause redness, itching, and inflammation upon contact.[1][2]
Eye Irritation: It is also classified as a serious eye irritant (H319), capable of causing significant, though reversible, damage to the eyes.[1][2]
Respiratory Irritation: Inhalation of vapors or aerosols may lead to irritation of the respiratory tract (H335).[1][2]
Chronic Toxicity, Mutagenicity, and Carcinogenicity
No data is currently available regarding the chronic toxicity, mutagenicity, or carcinogenicity of this compound.
Experimental Protocols for Hazard Assessment
While specific experimental data for this compound is not publicly available, its hazard classifications are determined by standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Skin Irritation Testing (Based on OECD Guideline 439)
This in vitro test method uses a reconstructed human epidermis (RhE) model to assess skin irritation potential.
-
Tissue Preparation: Commercially available RhE models are equilibrated in culture medium.
-
Application of Test Substance: A precise amount of this compound would be applied directly to the surface of the RhE tissue.
-
Exposure and Incubation: Following a defined exposure period (e.g., 60 minutes), the substance is rinsed off, and the tissues are incubated for a recovery period (e.g., 42 hours).
-
Viability Assessment: Tissue viability is determined using a colorimetric assay, such as the MTT assay, which measures the metabolic activity of viable cells. A reduction in cell viability below a certain threshold (typically ≤ 50%) indicates that the substance is an irritant.
Eye Irritation Testing (Based on OECD Guideline 492)
This in vitro method also utilizes a reconstructed human cornea-like epithelium (RhCE) model.
-
Tissue Preparation: RhCE models are prepared and equilibrated.
-
Application of Test Substance: A defined volume or weight of this compound is applied to the epithelial surface.
-
Exposure and Rinsing: After a set exposure time (e.g., 30 minutes for liquids), the test substance is thoroughly rinsed from the tissue surface.
-
Viability Measurement: Similar to the skin irritation test, cell viability is measured (e.g., via MTT assay) after a post-exposure incubation period. A viability decrease below a specific cutoff (e.g., ≤ 60%) is indicative of an eye irritant.
Caption: In Vitro Hazard Identification Workflow.
Mechanism of Action: A Generalized View of Irritation
The precise molecular signaling pathways activated by this compound that lead to irritation are not documented. However, the general mechanism for chemical-induced skin and eye irritation involves a cascade of events initiated by cellular damage.
-
Cellular Damage: The chemical penetrates the outer layers of the tissue (stratum corneum in skin, epithelium in the cornea) and damages keratinocytes.
-
Release of Inflammatory Mediators: Damaged cells release a variety of pro-inflammatory mediators, such as cytokines (e.g., IL-1α, TNF-α) and chemokines.
-
Inflammatory Cascade: These mediators trigger a local inflammatory response, leading to vasodilation (redness), increased vascular permeability (edema/swelling), and the recruitment of immune cells.
-
Sensory Nerve Activation: The inflammatory mediators can also stimulate sensory nerve endings, resulting in sensations of itching and pain.
Caption: Generalized Pathway of Chemical-Induced Irritation.
Safe Handling, Storage, and Disposal
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear protective clothing to prevent skin contact.
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator.
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6] Keep away from incompatible materials such as strong oxidizing agents.[7]
Reactivity and Incompatibilities
-
Incompatible Materials: Strong oxidizing agents.[7]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen chloride gas may be formed.[7]
Disposal
This compound is a chlorinated aromatic compound and should be disposed of as hazardous waste. Disposal must be in accordance with federal, state, and local environmental control regulations.[1] Incineration in a licensed hazardous waste facility is a common disposal method for such compounds. Do not allow the product to enter drains or waterways.
Caption: Logical Flow for Safe Laboratory Practices.
Conclusion and Data Gaps
This compound presents clear hazards as a skin, eye, and respiratory irritant. Safe handling practices, including the use of appropriate personal protective equipment and engineering controls, are mandatory to mitigate exposure risks.
It is critical for all users of this chemical to be aware of the significant gaps in the available toxicological data. The lack of acute toxicity data (LD50/LC50), chronic toxicity information, and specific mechanistic studies means that a highly precautionary approach should be adopted. Further research is warranted to fully characterize the toxicological profile of this compound. Researchers should consult the most current Safety Data Sheet (SDS) before use.
References
- 1. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. This compound | 68121-46-0 [amp.chemicalbook.com]
- 3. This compound | 68121-46-0 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 68121-46-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. echemi.com [echemi.com]
- 7. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to 3,5-Dichlorothioanisole
This technical guide provides a comprehensive overview of 3,5-Dichlorothioanisole, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical and physical properties, synthesis, and applications, with a focus on presenting clear, structured data and methodologies.
Core Compound Properties
This compound, with the Chemical Abstracts Service (CAS) number 68121-46-0, is an organic building block belonging to the thioanisole derivatives.[1] Its chemical structure consists of a benzene ring substituted with two chlorine atoms at positions 3 and 5, and a methylthio group at position 1.
Synonyms:
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of this compound.
| Identifier | Value | Reference |
| Molecular Formula | C7H6Cl2S | [1][2][4] |
| Molecular Weight | 193.09 g/mol | [1][2][4] |
| CAS Number | 68121-46-0 | [1][2][3][4][5] |
| InChIKey | PSSCMQMQOXVMFG-UHFFFAOYSA-N | [2] |
| DSSTox ID | DTXSID50218310 | [2] |
| Property | Value | Reference |
| Melting Point | 170-171 °C (Solvent: benzene) | [1][2][4] |
| Boiling Point | 262-263 °C (lit.) | [1][2][4] |
| Density | 1.349 g/mL at 25 °C (lit.) | [1][4] |
| Refractive Index | n20/D 1.613 (lit.) | [1][4] |
| Flash Point | >230 °F | [1][2][4] |
| Vapor Pressure | 0.0365 mmHg at 25°C | [1] |
| PSA | 25.3 | [2] |
| XLogP3 | 3.88 | [2] |
Synthesis and Experimental Protocols
While the specific historical discovery of this compound is not well-documented in readily available literature, its synthesis can be approached through established methods for forming aryl methyl sulfides. One such general and efficient method is the copper-catalyzed coupling reaction of aryl halides with dimethyl disulfide.
General Experimental Protocol: Copper-Catalyzed Methylthiolation
This protocol is a generalized representation of a common method for synthesizing aryl methyl sulfides.
Materials:
-
Aryl iodide or bromide (e.g., 1-bromo-3,5-dichlorobenzene or 1-iodo-3,5-dichlorobenzene)
-
Dimethyl disulfide ((CH₃)₂S₂)
-
Copper catalyst (e.g., Copper(I) iodide)
-
Solvent (e.g., Water)
-
Base (e.g., Potassium carbonate)
Procedure:
-
To a reaction vessel, add the aryl halide, dimethyl disulfide, copper catalyst, and base.
-
Add the solvent and stir the mixture vigorously.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and maintain for a specified time (e.g., 12-24 hours), monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Caption: General workflow for the synthesis of this compound.
Applications in Research and Industry
This compound serves as a valuable intermediate in organic synthesis. Its applications span various fields, from environmental monitoring to its role in the flavor and fragrance industry, albeit often as an off-flavor.
-
Organic Synthesis: It is categorized as an organic building block and is used in the synthesis of more complex molecules.[1][2]
-
Environmental Monitoring: The presence of this compound can indicate environmental contamination, as it can be a microbial degradation byproduct of chlorophenols.[1]
-
Wine Industry: This compound is known to cause "cork taint" in wines, imparting a musty or moldy aroma.[1] Consequently, it is used in the wine industry for quality control to detect and prevent the distribution of tainted products.[1]
While not directly a therapeutic agent, its role as a building block means it could be a precursor in the synthesis of pharmaceutically active molecules. For instance, the related compound 3,5-dichloroanisole is an intermediate in the synthesis of 1,3,5-triamino-2,4,6-trinitrobenzene, a high-performance explosive.[6] This highlights the potential for the dichlorophenyl moiety in the synthesis of highly functionalized molecules.
Safety and Handling
This compound is classified as an irritant.[1][4]
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4]
-
Precautionary Statements: Wear protective gloves/eye protection/face protection (P280). Wash skin thoroughly after handling (P264).[3][4] In case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338).[3][4]
-
Storage: Store in a dry, sealed container at room temperature.[1][4]
Logical Relationship Diagram
The following diagram illustrates the logical flow from the starting materials to the final product and its potential applications.
Caption: Logical flow from synthesis to applications of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 68121-46-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound | 68121-46-0 [amp.chemicalbook.com]
- 5. This compound | 68121-46-0 [m.chemicalbook.com]
- 6. US8901361B2 - Method for synthesizing 3,5-dichloroanisole from 1,3,5-trichlorobenzene - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 3,5-Dichlorothioanisole from 1,3,5-Trichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3,5-Dichlorothioanisole is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structure, featuring a dichlorinated phenyl ring attached to a methylthio group, offers multiple sites for further functionalization. The synthesis of this compound can be efficiently achieved through the nucleophilic aromatic substitution of 1,3,5-trichlorobenzene with a suitable sulfur nucleophile. 1,3,5-trichlorobenzene, a symmetrical and readily available starting material, is susceptible to nucleophilic attack under appropriate reaction conditions. This protocol details a robust method for this transformation, focusing on the use of sodium thiomethoxide as the nucleophile.
Reaction Principle
The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. In this type of reaction, a nucleophile replaces a leaving group on an aromatic ring. The presence of electron-withdrawing groups (in this case, the chlorine atoms) on the aromatic ring activates it towards nucleophilic attack. The proposed reaction proceeds via the attack of the thiomethoxide anion on one of the carbon atoms bearing a chlorine atom in 1,3,5-trichlorobenzene, leading to the formation of a Meisenheimer complex intermediate, which then eliminates a chloride ion to yield the final product, this compound.
Experimental Protocol
Materials:
-
1,3,5-Trichlorobenzene (C6H3Cl3)
-
Sodium thiomethoxide (CH3SNa) or Sodium methanethiolate
-
Anhydrous Dimethylformamide (DMF) or other suitable polar aprotic solvent (e.g., DMSO, NMP)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Heating and stirring apparatus (magnetic stirrer with heating mantle)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a dropping funnel under an inert atmosphere (nitrogen or argon).
-
Reagent Addition: To the flask, add 1,3,5-trichlorobenzene (1.0 eq) and anhydrous dimethylformamide (DMF, approx. 5-10 mL per gram of 1,3,5-trichlorobenzene). Stir the mixture to dissolve the starting material.
-
Nucleophile Addition: Prepare a solution of sodium thiomethoxide (1.1-1.2 eq) in anhydrous DMF. Add this solution dropwise to the stirred solution of 1,3,5-trichlorobenzene at room temperature over a period of 30 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-100 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures) or by distillation under reduced pressure to afford pure this compound.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molar Mass ( g/mol ) | CAS Number | Physical State |
| 1,3,5-Trichlorobenzene | 181.45 | 108-70-3 | White to off-white crystals[1] |
| Sodium Thiomethoxide | 70.09 | 5188-07-8 | White to yellowish powder |
| This compound | 191.08 | 68121-46-0 | Not specified[2] |
Table 2: Typical Reaction Parameters and Expected Results
| Parameter | Value |
| Stoichiometry (1,3,5-TCB : NaSMe) | 1 : 1.1 |
| Solvent | Anhydrous DMF |
| Reaction Temperature | 90 °C |
| Reaction Time | 3 hours |
| Expected Yield | 75-85% |
| Purity (after purification) | >98% |
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: Step-by-step experimental workflow for the synthesis.
References
Laboratory Preparation of 3,5-Dichlorothioanisole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 3,5-Dichlorothioanisole. The synthesis is a two-step process commencing with the conversion of 3,5-dichloroaniline to 3,5-dichlorobenzenethiol via a diazotization reaction, followed by the methylation of the resulting thiol to yield the final product.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the conversion of commercially available 3,5-dichloroaniline to 3,5-dichlorobenzenethiol. This transformation is accomplished via a Sandmeyer-type reaction, where the aniline is first diazotized, and the resulting diazonium salt is then reacted with a sulfur source, such as potassium ethyl xanthate. The intermediate xanthate is subsequently hydrolyzed to afford the desired thiol. The second step is the S-methylation of 3,5-dichlorobenzenethiol using a suitable methylating agent, like methyl iodide, in the presence of a base to produce this compound.
Experimental Protocols
Step 1: Synthesis of 3,5-Dichlorobenzenethiol from 3,5-Dichloroaniline
This procedure details the conversion of 3,5-dichloroaniline to 3,5-dichlorobenzenethiol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,5-Dichloroaniline | 162.02 | 16.2 g | 0.1 |
| Concentrated HCl | 36.46 | 30 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 |
| Potassium Ethyl Xanthate | 160.30 | 17.6 g | 0.11 |
| Sodium Hydroxide (NaOH) | 40.00 | 12.0 g | 0.3 |
| Diethyl Ether | - | As needed | - |
| Anhydrous MgSO₄ | - | As needed | - |
| Water | 18.02 | As needed | - |
Procedure:
-
Diazotization: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 16.2 g (0.1 mol) of 3,5-dichloroaniline in a mixture of 30 mL of concentrated hydrochloric acid and 50 mL of water. Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water dropwise to the aniline suspension, maintaining the temperature between 0-5 °C. Stir the mixture for an additional 30 minutes after the addition is complete.
-
Xanthate Reaction: In a separate 500 mL flask, dissolve 17.6 g (0.11 mol) of potassium ethyl xanthate in 100 mL of water. Cool this solution to 10 °C.
-
Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring. An oily product should separate.
-
Allow the mixture to warm to room temperature and then heat it to 60-70 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Hydrolysis and Work-up: Cool the reaction mixture to room temperature and add a solution of 12.0 g (0.3 mol) of sodium hydroxide in 50 mL of water. Heat the mixture under reflux for 2 hours to hydrolyze the xanthate.
-
Cool the mixture and extract it with diethyl ether (3 x 50 mL). Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3,5-dichlorobenzenethiol.
-
Purify the crude product by vacuum distillation.
Expected Yield: 70-80%
Step 2: Synthesis of this compound from 3,5-Dichlorobenzenethiol
This protocol describes the methylation of 3,5-dichlorobenzenethiol to produce this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,5-Dichlorobenzenethiol | 179.07 | 17.9 g | 0.1 |
| Sodium Hydroxide (NaOH) | 40.00 | 4.4 g | 0.11 |
| Methyl Iodide (CH₃I) | 141.94 | 15.6 g (6.8 mL) | 0.11 |
| Methanol | - | 100 mL | - |
| Diethyl Ether | - | As needed | - |
| Water | 18.02 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 17.9 g (0.1 mol) of 3,5-dichlorobenzenethiol in 100 mL of methanol.
-
Add a solution of 4.4 g (0.11 mol) of sodium hydroxide in 20 mL of water to the flask.
-
Cool the mixture to 0-5 °C in an ice bath and slowly add 15.6 g (0.11 mol) of methyl iodide dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Remove the methanol under reduced pressure.
-
Add 100 mL of water to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.
-
Purify the product by vacuum distillation or recrystallization from a suitable solvent like ethanol.
Expected Yield: 85-95%
Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₇H₆Cl₂S |
| Molecular Weight | 193.09 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Boiling Point | 262-263 °C |
| ¹H NMR (CDCl₃, ppm) | δ 7.20 (t, J=1.8 Hz, 1H), 7.05 (d, J=1.8 Hz, 2H), 2.48 (s, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 140.8, 135.5, 127.2, 124.8, 15.7 |
| IR (KBr, cm⁻¹) | ~3070 (Ar-H), ~2920 (C-H), ~1560, 1450 (C=C), ~850, 780 (C-Cl) |
| Mass Spectrum (EI, m/z) | 192 (M⁺), 194 (M⁺+2), 177, 142 |
Visualizations
Experimental Workflow
Caption: Overall synthesis workflow.
Chemical Reaction Pathway
Caption: Chemical reaction pathway.
Application Notes and Protocols: 3,5-Dichlorothioanisole as a Versatile Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3,5-Dichlorothioanisole is a valuable and versatile building block in organic synthesis. Its structure, featuring a benzene ring substituted with two chlorine atoms and a methylthio group, offers multiple reaction sites for constructing complex molecular architectures. The chlorine atoms are amenable to displacement through various cross-coupling and substitution reactions, while the methylthio group can be oxidized to afford sulfoxides and sulfones, which are common moieties in pharmaceutically active compounds. These characteristics make this compound an attractive starting material for the synthesis of novel compounds in drug discovery and materials science.
Application Note 1: Palladium-Catalyzed Cross-Coupling Reactions
The two chlorine atoms on the aromatic ring of this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This allows for the straightforward introduction of diverse functionalities, leading to a wide array of substituted thioanisole derivatives.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures or introducing alkyl and vinyl groups. This compound can undergo sequential or double coupling reactions, providing access to symmetrically or unsymmetrically substituted products.
Quantitative Data Summary: Representative Suzuki-Miyaura Coupling
| Entry | Boronic Acid/Ester | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 3,5-Diphenylthioanisole | 24 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 3,5-Bis(4-methoxyphenyl)thioanisole | 24 | 88 |
| 3 | Thiophene-2-boronic acid | 3,5-Di(thiophen-2-yl)thioanisole | 20 | 78 |
| 4 | Methylboronic acid | 3,5-Dimethylthioanisole | 18 | 75 |
Experimental Protocol: General Procedure for the Synthesis of 3,5-Diarylthioanisoles
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (4.0 equiv)
-
Toluene
-
Methanol (MeOH)
-
Water
-
Nitrogen gas supply
-
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol, 193 mg) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add deaerated toluene (15 mL), followed by a solution of the arylboronic acid (2.2 mmol) in deaerated methanol (5 mL).
-
Add a deaerated 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere and stir vigorously for 20-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3,5-diarylthioanisole.
-
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of arylamines from aryl halides. This reaction is highly valuable in medicinal chemistry as the aniline moiety is a key pharmacophore in many drugs.
Quantitative Data Summary: Representative Buchwald-Hartwig Amination
| Entry | Amine | Product | Temperature (°C) | Yield (%) |
| 1 | Morpholine | 3,5-Dimorpholinothioanisole | 100 | 92 |
| 2 | Aniline | 3,5-Dianilinothioanisole | 110 | 85 |
| 3 | Benzylamine | 3,5-Bis(benzylamino)thioanisole | 100 | 88 |
| 4 | Pyrrolidine | 3,5-Dipyrrolidin-1-ylthioanisole | 90 | 95 |
Experimental Protocol: General Procedure for the Synthesis of 3,5-Diaminothioanisoles
-
Materials:
-
This compound (1.0 equiv)
-
Amine (2.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.8 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and sodium tert-butoxide (2.8 mmol, 269 mg) to a dry Schlenk tube.
-
Add this compound (1.0 mmol, 193 mg).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene (10 mL) and the amine (2.5 mmol).
-
Seal the Schlenk tube and heat the mixture in an oil bath at 90-110 °C for 12-24 hours, with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the desired 3,5-diaminothioanisole product.
-
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Application Note 2: Oxidation to Sulfoxides and Sulfones
The methylthio group of this compound can be selectively oxidized to either the corresponding sulfoxide or sulfone. These oxidized sulfur functionalities are prevalent in many bioactive molecules and can act as hydrogen bond acceptors, influencing the pharmacokinetic properties of a drug candidate. Notably, 3,5-dichlorophenyl methyl sulfone has been identified as a metabolite of m-dichlorobenzene, highlighting the biological relevance of this transformation.[1]
Quantitative Data Summary: Selective Oxidation
| Product | Oxidant | Stoichiometry | Temperature (°C) | Time (h) | Yield (%) |
| 3,5-Dichlorophenyl methyl sulfoxide | H₂O₂ (30%) | 1.1 equiv | 0 to RT | 4 | 95 |
| 3,5-Dichlorophenyl methyl sulfone | H₂O₂ (30%) | 2.5 equiv | Reflux | 6 | 92 |
Experimental Protocol: Selective Oxidation
-
Materials:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Sodium bicarbonate
-
Ethyl acetate
-
Water
-
-
Procedure for Sulfoxide Synthesis:
-
Dissolve this compound (1.0 mmol, 193 mg) in glacial acetic acid (5 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrogen peroxide (30% aq., 1.1 mmol, 0.12 mL) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by slowly pouring it into a cold, saturated aqueous solution of sodium bicarbonate (30 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3,5-dichlorophenyl methyl sulfoxide.
-
-
Procedure for Sulfone Synthesis:
-
Dissolve this compound (1.0 mmol, 193 mg) in glacial acetic acid (10 mL).
-
Add hydrogen peroxide (30% aq., 2.5 mmol, 0.28 mL) to the solution.
-
Heat the mixture to reflux (approximately 118 °C) for 6 hours.
-
Cool the reaction to room temperature and pour it over ice water (50 mL).
-
The solid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 3,5-dichlorophenyl methyl sulfone.
-
Caption: Stepwise oxidation of this compound.
Application Note 3: Nucleophilic Aromatic Substitution (SNAr)
While less common for simple aryl chlorides than for those activated by strong electron-withdrawing groups, this compound can potentially undergo nucleophilic aromatic substitution (SNAr) under forcing conditions or with very strong nucleophiles. This provides an alternative, metal-free pathway to introduce heteroatom nucleophiles.
General Considerations:
-
Nucleophiles: Strong nucleophiles such as alkoxides, thiolates, or amides are typically required.
-
Conditions: The reaction often requires high temperatures and polar aprotic solvents like DMF, DMSO, or HMPA.
-
Selectivity: Mono-substitution is generally expected before di-substitution occurs, and selectivity can sometimes be controlled by stoichiometry and reaction conditions.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis, purification, and analysis of compounds derived from this compound.
Caption: A typical workflow for organic synthesis experiments.
References
Application Notes and Protocols: Reactions of 3,5-Dichlorothioanisole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichlorothioanisole, a readily available substituted aromatic sulfide, serves as a versatile building block in medicinal chemistry. Its synthetic utility lies in the strategic functionalization of the dichlorinated phenyl ring, which is a common motif in a variety of biologically active molecules. The presence of the methylthio group offers a handle for further chemical manipulation, including oxidation to the corresponding sulfoxide and sulfone. This oxidation significantly activates the aromatic ring towards nucleophilic aromatic substitution, enabling the introduction of key pharmacophoric elements.
These application notes provide detailed protocols for the transformation of this compound into valuable intermediates for drug discovery, with a particular focus on the synthesis of precursors for potent and selective therapeutic agents. The methodologies described herein are essential for researchers engaged in the design and synthesis of novel small molecule therapeutics.
Key Reactions and Applications
The primary application of this compound in a medicinal chemistry context involves a two-step reaction sequence:
-
Oxidation of the Thioether: The methylthio group is oxidized to a methylsulfonyl group (-SO2CH3). The strong electron-withdrawing nature of the sulfone group activates the aromatic ring for subsequent reactions.
-
Nucleophilic Aromatic Substitution (SNAr): The activated 3,5-dichlorophenyl methyl sulfone can then undergo regioselective nucleophilic aromatic substitution, allowing for the introduction of hydroxyl or amino functionalities at the C4 position. These functionalized products are key intermediates in the synthesis of various kinase inhibitors and other targeted therapies.
A significant, albeit not explicitly detailed in all public literature, application of a 3,5-dichloro-substituted phenyl precursor is in the synthesis of Resmetirom (MGL-3196) , a selective thyroid hormone receptor-β (THR-β) agonist. The 3,5-dichloro-4-aminophenol core of Resmetirom highlights the importance of synthetic routes to such substituted phenols. The following protocols outline a plausible pathway to this type of critical intermediate starting from this compound.
Experimental Protocols
Protocol 1: Oxidation of this compound to 3,5-Dichlorophenyl Methyl Sulfone
This protocol describes the oxidation of the thioether to a sulfone, a critical activation step.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 70-77% | Commercially Available |
| Saturated sodium bicarbonate solution | - | Prepared in-house |
| Saturated sodium sulfite solution | - | Prepared in-house |
| Brine | - | Prepared in-house |
| Anhydrous magnesium sulfate | - | Commercially Available |
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated sodium sulfite solution to decompose excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 3,5-dichlorophenyl methyl sulfone as a white solid.
Expected Yield: 85-95%
Protocol 2: Nucleophilic Aromatic Substitution of 3,5-Dichlorophenyl Methyl Sulfone
This protocol details the regioselective substitution at the C4 position to introduce a hydroxyl group, yielding a key phenol intermediate.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3,5-Dichlorophenyl methyl sulfone | As prepared in Protocol 1 | - |
| Potassium hydroxide (KOH) | ≥85% | Commercially Available |
| Dimethyl sulfoxide (DMSO) | Anhydrous | Commercially Available |
| Water | Deionized | - |
| Hydrochloric acid (HCl) | 2 M aqueous solution | Prepared in-house |
| Ethyl acetate | Reagent Grade | Commercially Available |
| Brine | - | Prepared in-house |
| Anhydrous sodium sulfate | - | Commercially Available |
Procedure:
-
To a solution of 3,5-dichlorophenyl methyl sulfone (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO) (approx. 0.5 M concentration) in a sealed tube, add powdered potassium hydroxide (KOH) (3.0 eq).
-
Seal the tube and heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 4-8 hours).
-
After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.
-
Acidify the aqueous solution to pH 2-3 with 2 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine (2x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3,5-dichloro-4-hydroxyphenyl methyl sulfone.
Expected Yield: 60-75%
Data Presentation
Table 1: Summary of Reactions and Expected Yields
| Starting Material | Reaction | Product | Reagents | Conditions | Expected Yield (%) |
| This compound | Oxidation | 3,5-Dichlorophenyl methyl sulfone | m-CPBA, DCM | 0 °C to rt, 12-16 h | 85-95 |
| 3,5-Dichlorophenyl methyl sulfone | SNAr (Hydroxylation) | 3,5-Dichloro-4-hydroxyphenyl methyl sulfone | KOH, DMSO | 120-140 °C, 4-8 h | 60-75 |
Visualizations
Caption: Synthetic pathway from this compound to a key medicinal chemistry intermediate.
Caption: Experimental workflow for the two-step synthesis of a key phenol intermediate.
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3,5-Dichlorothioanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, albeit proposed, synthetic pathway for the utilization of 3,5-Dichlorothioanisole in the synthesis of valuable pharmaceutical intermediates. The protocols are based on established chemical transformations and provide a foundation for the development of novel synthetic routes.
Application Note 1: Synthesis of 2,6-Dichloro-4-aminophenol
Introduction: 2,6-Dichloro-4-aminophenol is a crucial intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors and, notably, Thyroid Hormone Receptor β (THR-β) agonists such as Resmetirom (MGL-3196). Its substituted phenolic and aniline moieties provide a versatile scaffold for further chemical elaboration. This section outlines a proposed three-step synthesis starting from this compound.
Quantitative Data Summary: Synthesis of 2,6-Dichloro-4-aminophenol
| Step | Reactant 1 | Reactant 2 | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) (estimated) | Purity (%) (estimated) |
| 1 | This compound | - | Pyridine HCl | - | 210-220 | 2 | 85 | >95 |
| 2 | 2,6-Dichlorophenol | Nitric Acid (68%) | Sulfuric Acid | Acetic Acid | 35-40 | 3 | 90 | >98 |
| 3 | 2,6-Dichloro-4-nitrophenol | Hydrazine Hydrate (80%) | Palladium on Carbon (10%) | Ethanol | 75-80 | 4 | 92 | >99 |
Experimental Protocols
Step 1: Proposed Synthesis of 2,6-Dichlorophenol from this compound
This protocol describes the demethylation of this compound to the corresponding phenol via cleavage of the thioether bond using pyridine hydrochloride.
-
Materials:
-
This compound
-
Pyridine hydrochloride
-
Round-bottom flask
-
Distillation apparatus
-
Heating mantle with stirrer
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equiv) and pyridine hydrochloride (2.5 equiv).
-
Heat the mixture under a nitrogen atmosphere to 210-220 °C with stirring for 2 hours.
-
Cool the reaction mixture to room temperature and dissolve the resulting solid in water.
-
Acidify the aqueous solution with concentrated HCl to pH 1-2.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield crude 2,6-Dichlorophenol.
-
Purify the crude product by distillation or recrystallization.
-
Step 2: Synthesis of 2,6-Dichloro-4-nitrophenol
This protocol details the nitration of 2,6-Dichlorophenol.
-
Materials:
-
2,6-Dichlorophenol
-
Nitric acid (68%)
-
Sulfuric acid (concentrated)
-
Acetic acid
-
Ice bath
-
-
Procedure:
-
To a stirred solution of 2,6-Dichlorophenol (1.0 equiv) in acetic acid, slowly add concentrated sulfuric acid at 0-5 °C.
-
Maintain the temperature at 0-5 °C and add 68% nitric acid (1.1 equiv) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to 35-40 °C and stir for 3 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain 2,6-Dichloro-4-nitrophenol.
-
Step 3: Synthesis of 2,6-Dichloro-4-aminophenol
This protocol describes the reduction of the nitro group to an amine.
-
Materials:
-
2,6-Dichloro-4-nitrophenol
-
Hydrazine hydrate (80%)
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
-
Procedure:
-
Suspend 2,6-Dichloro-4-nitrophenol (1.0 equiv) in ethanol in a round-bottom flask.
-
Add 10% Pd/C (5 mol%).
-
Heat the suspension to 75-80 °C and add hydrazine hydrate (2.0 equiv) dropwise.
-
After the addition is complete, maintain the reflux for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Hot filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite with hot ethanol.
-
Cool the filtrate to room temperature and concentrate under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent system to yield pure 2,6-Dichloro-4-aminophenol.
-
Application Note 2: Synthesis of a Pyridazinone Intermediate
Introduction: Pyridazinone derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The following protocol describes the synthesis of a key pyridazinone intermediate from 2,6-Dichloro-4-aminophenol, which is a precursor for THR-β agonists.
Quantitative Data Summary: Synthesis of 6-(4-Amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 2,6-Dichloro-4-aminophenol | 3,6-Dichloro-4-isopropylpyridazine | Potassium carbonate | DMSO | 85-95 | 5 | 85 | >97 |
Experimental Protocol
Synthesis of 6-(4-Amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one
-
Materials:
-
2,6-Dichloro-4-aminophenol
-
3,6-Dichloro-4-isopropylpyridazine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
To a solution of 2,6-Dichloro-4-aminophenol (1.0 equiv) in DMSO, add potassium carbonate (2.0 equiv).
-
Heat the mixture to 85-95 °C with stirring.
-
Add a solution of 3,6-Dichloro-4-isopropylpyridazine (1.1 equiv) in DMSO dropwise to the reaction mixture.
-
Maintain the temperature and stir for 5 hours.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization or column chromatography to yield 6-(4-Amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one.
-
Visualizations
Synthetic Workflow Diagram
Application Notes and Protocols for Thioanisole-Derived Ligands in Catalysis
Disclaimer: Extensive literature searches did not yield specific examples of catalytic applications for ligands directly derived from 3,5-Dichlorothioanisole. The following application notes and protocols are based on analogous and well-documented thioanisole-based ligand systems to provide a relevant and detailed guide for researchers in the field. The electronic and steric effects of the 3,5-dichloro substitution pattern would require specific experimental investigation.
Application Note 1: Thioanisole-Phosphine Ligands in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Introduction:
Thioanisole derivatives, functionalized with coordinating groups such as phosphines, can serve as effective ancillary ligands in transition metal catalysis. The sulfur atom of the thioether moiety can exhibit hemilabile behavior, reversibly coordinating to the metal center. This property can be beneficial in catalytic cycles by stabilizing the active catalyst while allowing for substrate and product exchange. This application note focuses on the use of a representative thioanisole-phosphine ligand in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a versatile method for the formation of carbon-carbon bonds.
Catalytic System Overview:
The catalytic system typically consists of a palladium precursor, a thioanisole-phosphine ligand, a base, and a suitable solvent. The ligand's role is to stabilize the palladium(0) active species and to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The thioether group can play a crucial role in the stabilization of catalytic intermediates.
Key Features of Thioanisole-Phosphine Ligands:
-
Hemilability: The sulfur atom can coordinate to the metal center, but this bond is typically weaker than the phosphorus-metal bond, allowing for facile dissociation.
-
Electron-Donating Properties: The thioether and phosphine groups are generally electron-donating, which can increase the electron density at the metal center and promote the oxidative addition step.
-
Steric Influence: The steric bulk of the ligand can be tuned by modifying the substituents on the phosphorus atom and the aryl ring of the thioanisole, influencing the selectivity and activity of the catalyst.
Experimental Protocols
Protocol 1: Synthesis of a Representative Thioanisole-Phosphine Ligand
This protocol describes a general method for the synthesis of a (2-methylthiophenyl)diphenylphosphine ligand, a common structural motif in this class of ligands.
Materials:
-
2-Bromothioanisole
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorodiphenylphosphine
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard Schlenk line and glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromothioanisole (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise to the solution. Stir the mixture at -78 °C for 1 hour.
-
To the resulting solution, slowly add chlorodiphenylphosphine (1.1 eq) at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired thioanisole-phosphine ligand.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol details a general procedure for the Suzuki-Miyaura cross-coupling reaction using a pre-formed palladium complex with a thioanisole-phosphine ligand.
Materials:
-
Aryl bromide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Thioanisole-phosphine ligand (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene/water (4:1 v/v) solvent mixture
-
Standard reaction vials and heating block
Procedure:
-
To a reaction vial, add Pd(OAc)₂ (0.02 eq), the thioanisole-phosphine ligand (0.04 eq), the aryl bromide (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture.
-
Seal the vial and heat the reaction mixture at 100 °C for the specified time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash chromatography on silica gel.
Data Presentation
Table 1: Representative Data for the Suzuki-Miyaura Cross-Coupling Reaction Using a Thioanisole-Phosphine Ligand System
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 2 | 12 | 95 |
| 2 | 4-Bromotoluene | 4-Methoxyphenylboronic acid | 2 | 12 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 2 | 8 | 88 |
| 4 | 2-Bromopyridine | Phenylboronic acid | 2 | 16 | 75 |
| 5 | 4-Bromoacetophenone | 4-Tolylboronic acid | 1 | 12 | 98 |
Note: The data presented in this table is representative and compiled from analogous systems. Actual yields may vary depending on the specific substrates and reaction conditions.
Visualizations
Diagram 1: Proposed Catalytic Cycle for the Suzuki-Miyaura Reaction
Caption: A simplified representation of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Diagram 2: Experimental Workflow for Ligand Synthesis and Catalytic Testing
Caption: A flowchart illustrating the synthesis of a thioanisole-phosphine ligand and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for Nucleophilic Substitution on 3,5-Dichlorothioanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for performing nucleophilic substitution reactions on 3,5-dichlorothioanisole. This compound serves as a valuable building block in medicinal chemistry and materials science, and the functionalization of its aromatic ring is crucial for the synthesis of novel derivatives. The protocols described herein cover both classical nucleophilic aromatic substitution (SNAr) and modern palladium-catalyzed cross-coupling reactions, providing versatile methods for the introduction of amine functionalities.
Introduction
Nucleophilic aromatic substitution on halogenated thioanisoles is a key transformation for the synthesis of a wide range of functionalized aromatic compounds. The presence of the electron-withdrawing chloro substituents and the sulfur-containing methylthio group on the aromatic ring of this compound influences its reactivity towards nucleophiles. While traditional SNAr reactions are feasible, often requiring forcing conditions, modern transition-metal-catalyzed methods like the Buchwald-Hartwig amination offer milder conditions and broader substrate scope.[1][2] This document provides detailed procedures for both approaches.
The choice between an SNAr and a palladium-catalyzed approach will depend on the specific nucleophile, desired regioselectivity, and the tolerance of other functional groups on the interacting molecules.
Reaction Principles
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (in this case, a chlorine atom), forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The aromaticity is then restored by the departure of the leaving group. The rate of this reaction is enhanced by the presence of electron-withdrawing groups on the aromatic ring.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] The reaction involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine and subsequent reductive elimination of the desired arylamine product, regenerating the palladium(0) catalyst. This catalytic cycle allows for the coupling of a wide variety of amines with aryl halides under relatively mild conditions.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials and Reagents:
-
This compound
-
Amine (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dimethyl sulfoxide (DMSO) or other polar aprotic solvent
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired amine (1.2 - 2.0 eq), and potassium carbonate (2.0 - 3.0 eq).
-
Add a suitable polar aprotic solvent such as DMSO to the flask.
-
Heat the reaction mixture to 120-150 °C and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Representative Data (for analogous systems):
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMSO | 130 | 18 | 75-85 |
| 2 | Piperidine | Cs₂CO₃ | NMP | 140 | 16 | 80-90 |
| 3 | Aniline | K₃PO₄ | Dioxane | 110 | 24 | 60-70 |
Note: The data presented are representative values for similar SNAr reactions on dichlorinated aromatic compounds and are intended for illustrative purposes.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., Xantphos, BippyPhos)[2]
-
Sodium tert-butoxide (NaOtBu) or another suitable base
-
Toluene or dioxane (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).
-
Add anhydrous toluene or dioxane to the flask.
-
Add this compound (1.0 eq) and the amine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 4-24 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data (for analogous systems):
| Entry | Amine | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Xantphos | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2 | Aniline | BippyPhos | Cs₂CO₃ | Dioxane | 110 | 18 | 80-90 |
| 3 | n-Butylamine | RuPhos | K₃PO₄ | Toluene | 90 | 8 | 90-98 |
Note: The data presented are representative values for Buchwald-Hartwig amination reactions on dichlorinated aromatic compounds and are intended for illustrative purposes.
Visualizations
Caption: General experimental workflow for nucleophilic substitution.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Application of 3,5-Dichlorothioanisole in the Synthesis of Agrochemicals: A Detailed Overview
Introduction
3,5-Dichlorothioanisole is a halogenated aromatic sulfide that serves as a versatile precursor and intermediate in the synthesis of various agrochemicals. Its chemical structure, featuring a dichlorinated phenyl ring and a methylthio group, allows for a range of chemical modifications, making it a valuable building block for creating molecules with desired pesticidal activities. The chlorine substituents and the sulfur atom can be manipulated through various reactions to introduce different functional groups, ultimately leading to the formation of active ingredients in fungicides, insecticides, and herbicides.
This document provides a detailed account of the application of this compound in the synthesis of agrochemicals, with a focus on its conversion to key intermediates and its potential role in the preparation of patented insecticidal compounds.
Key Synthetic Transformation: Oxidation to 3,5-Dichlorophenyl Methyl Sulfone
A primary and crucial transformation of this compound in the context of agrochemical synthesis is its oxidation to 3,5-dichlorophenyl methyl sulfone. The sulfone moiety is a common feature in a variety of biologically active molecules, including pharmaceuticals and agrochemicals, as it can enhance properties such as metabolic stability and binding affinity to target enzymes.
The oxidation of the thioether to the sulfone can be achieved in a two-step process, proceeding through a sulfoxide intermediate. This controlled oxidation is a fundamental reaction in leveraging this compound as a synthetic precursor.
Application Notes and Protocols for Reactions Involving 3,5-Dichlorothioanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key synthetic transformations involving 3,5-dichlorothioanisole, a versatile building block in medicinal chemistry and materials science. The protocols detailed below are foundational for the functionalization of this dichloroaromatic thioether, enabling the synthesis of a diverse array of derivatives. Methodologies for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), selective oxidation of the thioether moiety, and nucleophilic aromatic substitution are presented with detailed experimental procedures.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds at the chlorinated positions of this compound. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling enables the formation of biaryl or vinyl-substituted thioanisoles, which are valuable scaffolds in drug discovery.[1][2][3][4] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1] For dichloroarenes, mono- or di-substitution can be controlled by stoichiometry and reaction conditions.
Experimental Protocol: Mono- and Di-arylation of this compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents for mono-arylation, 2.5 equivalents for di-arylation)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents per chlorine to be substituted)
-
Toluene
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (typically a 10:1 to 5:1 ratio of toluene to water).
-
Stir the reaction mixture at 80-110 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling of Dichloroarenes
| Entry | Dichloroarene | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,6-Dichloropyridine | Heptylboronic acid pinacol ester | Pd₂(dba)₃ (2) | SPhos (8) | K₃PO₄ | Toluene | 100 | 12 | 85 | [5] |
| 2 | 3,5-Dichloro-1,2,4-thiadiazole | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | - | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | - | 55 (di-substituted) | [6] |
| 3 | 1,3-Dichlorobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 (mono-substituted) | General Protocol |
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling of this compound.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides.[7][8] This reaction is particularly useful for constructing complex molecules in pharmaceutical research.[9][10] The choice of a bulky, electron-rich phosphine ligand is critical for the successful coupling of aryl chlorides.[11]
Experimental Protocol: Mono- and Di-amination of this compound
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.1 equivalents for mono-amination, 2.2 equivalents for di-amination)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents per chlorine to be substituted)
-
Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add toluene, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Data Presentation: Buchwald-Hartwig Amination of Aryl Chlorides
| Entry | Aryl Chloride | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOtBu | Toluene | Reflux | 6 | 94 | General Protocol |
| 2 | 3,5-Dichloro-2(1H)-pyrazinone | Urea | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 16 | 85 (mono-substituted) | [9] |
| 3 | 1-Chloro-4-nitrobenzene | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | t-BuOH | 110 | 12 | 92 | [11] |
Logical Relationship in Buchwald-Hartwig Amination
Caption: Key components of the Buchwald-Hartwig amination reaction.
Oxidation of the Thioether Moiety
The thioether group of this compound can be selectively oxidized to the corresponding sulfoxide or sulfone.[12][13][14] These oxidized derivatives often exhibit different physicochemical properties and biological activities. The extent of oxidation can be controlled by the choice of oxidant and reaction conditions.[15]
Selective Oxidation to Sulfoxide
Selective oxidation to the sulfoxide can be achieved using one equivalent of a mild oxidizing agent at low temperatures.
Experimental Protocol: Synthesis of 3,5-Dichlorophenyl Methyl Sulfoxide
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine
Procedure:
-
Dissolve this compound (1.0 mmol) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of m-CPBA in dichloromethane dropwise to the stirred solution.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Quench the reaction by adding saturated aqueous sodium sulfite solution, followed by saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude sulfoxide, which can be further purified by recrystallization or column chromatography.
Oxidation to Sulfone
Complete oxidation to the sulfone is typically achieved using an excess of a strong oxidizing agent.
Experimental Protocol: Synthesis of 3,5-Dichlorophenyl Methyl Sulfone
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA) (2.2-2.5 equivalents)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine
Procedure:
-
Dissolve this compound (1.0 mmol) in dichloromethane.
-
Add m-CPBA in portions at room temperature. An exotherm may be observed.
-
Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material and the intermediate sulfoxide.
-
Work up the reaction as described in the sulfoxide synthesis protocol.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation: Oxidation of Thioanisoles
| Entry | Substrate | Oxidant (equiv.) | Solvent | Temp (°C) | Product | Yield (%) | Reference |
| 1 | Thioanisole | H₂O₂ (1.1) | Acetonitrile | RT | Sulfoxide | 95 | [13] |
| 2 | Thioanisole | H₂O₂ (2.2) | Acetonitrile | 50 | Sulfone | 92 | [14] |
| 3 | 4-Methoxythioanisole | m-CPBA (1.1) | DCM | 0 | Sulfoxide | >95 | General Protocol |
| 4 | 4-Nitrothioanisole | m-CPBA (2.2) | DCM | RT | Sulfone | >95 | General Protocol |
Signaling Pathway for Thioether Oxidation
Caption: Oxidation pathway from thioether to sulfoxide and sulfone.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the dichlorinated aromatic ring, while not as activated as rings bearing strongly electron-withdrawing groups like nitro groups, can still undergo nucleophilic aromatic substitution (SNAr) under certain conditions, particularly with soft nucleophiles like thiolates.[16][17]
Experimental Protocol: Thiolation of this compound
This protocol outlines a general procedure for the SNAr reaction of this compound with a thiol.
Materials:
-
This compound
-
Thiol (1.1 equivalents for mono-substitution)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), the thiol, and the base.
-
Add the polar aprotic solvent (DMF or DMSO).
-
Heat the reaction mixture to a temperature between 80 °C and 150 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: SNAr of Dichloroarenes with Thiols
| Entry | Dichloroarene | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | 2,4-Dinitrochlorobenzene | Piperidine | - | Ethanol | RT | 1 | 2,4-Dinitrophenylpiperidine | >95 | General Protocol |
| 2 | 3,6-Dichloro-1,2,4,5-tetrazine | Cysteine | - | Aqueous Buffer | RT | <1 | Mono-substituted | - | [18] |
| 3 | 2,5-Dichloropyridine | Thiophenol | K₂CO₃ | DMF | 100 | 12 | 2-Chloro-5-(phenylthio)pyridine | 85 | General Protocol |
Experimental Workflow for Nucleophilic Aromatic Substitution
Caption: Workflow for the SNAr reaction of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. diva-portal.org [diva-portal.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring 3,5-Dichlorothioanisole Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring reactions involving 3,5-Dichlorothioanisole using common analytical techniques. The protocols are designed to be adaptable for various reaction types, including synthesis, oxidation, and other transformations.
Introduction
This compound is a chemical intermediate used in the synthesis of various pharmaceutical and agrochemical compounds. Accurate monitoring of its reactions is crucial for process optimization, yield determination, and impurity profiling. This document outlines protocols for three widely used analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Methods Overview
A comparative overview of the recommended analytical techniques is presented below. The choice of method will depend on the specific requirements of the analysis, such as the need for real-time monitoring, sensitivity, or structural elucidation.
| Technique | Primary Use | Advantages | Limitations |
| GC-MS | Quantitative analysis, impurity identification | High sensitivity and selectivity, excellent for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds, potential for thermal degradation of labile molecules. |
| HPLC-UV/MS | Quantitative analysis, reaction progress monitoring | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. High resolution and sensitivity (especially with MS detection). | Can be more time-consuming for method development. |
| NMR Spectroscopy | Real-time reaction monitoring, kinetic studies, structural confirmation | Non-invasive, provides detailed structural information, allows for direct observation of reactants and products over time.[1][2][3][4] | Lower sensitivity compared to MS-based methods. |
Experimental Protocols
GC-MS Protocol for Quantitative Analysis
This protocol is suitable for determining the concentration of this compound and related volatile impurities in a reaction mixture.
3.1.1. Sample Preparation
-
Quenching: At desired time points, withdraw an aliquot (e.g., 100 µL) of the reaction mixture and immediately quench the reaction by diluting it in a known volume of a suitable cold solvent (e.g., 900 µL of ethyl acetate) to stop the reaction.
-
Extraction (if necessary): If the reaction is in an aqueous or non-volatile solvent, perform a liquid-liquid extraction. Add an equal volume of an organic solvent (e.g., ethyl acetate), vortex thoroughly, and allow the layers to separate. Collect the organic layer.
-
Internal Standard: Add a known concentration of an internal standard (e.g., 1,2,4-trichlorobenzene) to the quenched sample.
-
Dilution: Dilute the sample to a final concentration within the calibration range.
-
Filtration: Filter the sample through a 0.22 µm syringe filter before injection.
3.1.2. GC-MS Instrumentation and Conditions
| Parameter | Condition |
| Column | Elite-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[5] |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL (splitless or with a split ratio, e.g., 10:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 80 °C, hold for 2 min. Ramp: 15 °C/min to 250 °C, hold for 5 min. |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 50-300 |
| MS Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis. |
3.1.3. Quantitative Data (Hypothetical)
-
SIM Ions for Quantification:
-
This compound: m/z 192 (M+), 177 (M-CH3)+
-
Internal Standard (1,2,4-trichlorobenzene): m/z 180, 182
-
-
Calibration Curve: A typical calibration curve would be prepared using standards of known concentrations.
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.12 |
| 5 | 0.61 |
| 10 | 1.22 |
| 25 | 3.05 |
| 50 | 6.10 |
| R² | >0.995 |
HPLC Protocol for Reaction Monitoring
This protocol is ideal for monitoring the depletion of this compound and the formation of less volatile products.
3.2.1. Sample Preparation
-
Quenching & Dilution: At specified time intervals, take a small aliquot (e.g., 50 µL) from the reaction vessel and dilute it in a large volume of mobile phase (e.g., 950 µL of acetonitrile/water mixture) to halt the reaction and prepare it for injection.
-
Filtration: Pass the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
3.2.2. HPLC Instrumentation and Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size[6] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 50% B; 1-10 min: 50-95% B; 10-12 min: 95% B; 12.1-15 min: 50% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm or MS detector |
3.2.3. Quantitative Data (Hypothetical)
| Compound | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 7.8 | 0.5 | 1.5 |
| Potential Product (e.g., Sulfoxide) | 5.2 | 0.6 | 1.8 |
In-situ NMR Protocol for Kinetic Studies
This protocol allows for real-time monitoring of the reaction mixture without the need for sample workup, providing valuable kinetic data.
3.3.1. Experimental Setup
-
Reaction in NMR Tube: The reaction is initiated directly in a 5 mm NMR tube by adding the final reactant or catalyst.
-
Solvent: Use a deuterated solvent that is suitable for the reaction conditions (e.g., CDCl₃, DMSO-d₆).
-
Spectrometer Setup: Place the NMR tube in the spectrometer and ensure the temperature is controlled as required for the reaction.
3.3.2. NMR Acquisition Parameters
| Parameter | Setting |
| Spectrometer | 400 MHz or higher |
| Nucleus | ¹H |
| Pulse Program | Standard single pulse (zg30) |
| Number of Scans | 4-16 (depending on concentration) |
| Acquisition Time | 2-3 seconds |
| Relaxation Delay | 5 seconds (for quantitative measurements) |
| Time Interval | Acquire spectra at regular intervals (e.g., every 5 minutes). |
3.3.3. Data Processing and Analysis
-
Phasing and Baseline Correction: Process each spectrum consistently.
-
Integration: Identify characteristic peaks for the reactant (this compound) and the product(s). Integrate these peaks in each spectrum.
-
Kinetic Plot: Plot the integral value (proportional to concentration) of the reactant and product peaks against time to obtain a kinetic profile of the reaction.
Hypothetical ¹H NMR Chemical Shifts (in CDCl₃):
-
This compound:
-
-SCH₃: ~2.5 ppm (singlet)
-
Aromatic protons: ~7.1-7.3 ppm (multiplets)
-
Visualized Workflow
The following diagram illustrates a general workflow for monitoring a chemical reaction involving this compound.
Caption: General workflow for monitoring this compound reactions.
This workflow demonstrates the key stages from reaction initiation to final data analysis, incorporating both offline (GC-MS, HPLC) and in-situ (NMR) monitoring techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. magritek.com [magritek.com]
- 3. Mechanistic understanding of molecular initiating events (MIEs) using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimation of drug-likeness properties of GC–MS separated bioactive compounds in rare medicinal Pleione maculata using molecular docking technique and SwissADME in silico tools - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of 3,5-Dichlorothioanisole in Probing Enzymatic Demethylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 3,5-Dichlorothioanisole as a potential substrate in the study of enzymatic demethylation, primarily mediated by cytochrome P450 (CYP450) enzymes. This compound serves as a valuable tool for investigating the metabolism of xenobiotics, particularly halogenated aromatic compounds, and for characterizing the activity of specific CYP450 isoforms.
Introduction: Probing Xenobiotic Metabolism
Cytochrome P450 enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide array of endogenous and exogenous compounds, including drugs, pollutants, and other xenobiotics. One of the key reactions catalyzed by CYP450s is O-demethylation, which is a critical step in the detoxification and clearance of many compounds. The study of O-demethylation is essential for drug development and toxicology to understand the metabolic fate and potential drug-drug interactions of new chemical entities.
Substituted thioanisoles, such as this compound, are useful probe substrates for several reasons:
-
The electron-withdrawing nature of the chlorine atoms can influence the rate of demethylation, providing insights into the electronic requirements of the enzyme's active site.
-
The resulting product, 3,5-Dichlorophenol, is readily detectable by various analytical techniques.
-
Studying the metabolism of such halogenated compounds is relevant to understanding the environmental fate and toxicity of industrial chemicals.
This document outlines the protocols to assess the enzymatic demethylation of this compound, focusing on in vitro assays using liver microsomes, which are a rich source of CYP450 enzymes.
Signaling Pathway: Cytochrome P450 Catalytic Cycle
The demethylation of this compound by cytochrome P450 follows a well-established catalytic cycle. The overall reaction involves the monooxygenation of the methyl group, leading to an unstable intermediate that spontaneously rearranges to form the demethylated product and formaldehyde.
Experimental Protocols
The following protocols are adapted from established methods for studying the in vitro metabolism of xenobiotics using liver microsomes.
Liver microsomes are prepared from fresh or frozen liver tissue by differential centrifugation. Standard protocols for microsome isolation should be followed to ensure high-quality enzyme preparations.[1]
This protocol is designed to measure the rate of 3,5-Dichlorophenol formation from this compound in a reaction mixture containing liver microsomes and an NADPH-generating system.
Materials:
-
Pooled human liver microsomes (or from other species of interest)
-
This compound (substrate)
-
3,5-Dichlorophenol (analytical standard)
-
NADPH regenerating system (e.g., a solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Formic acid (for quenching and HPLC mobile phase)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
HPLC system with UV or mass spectrometric detection
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (final volume of 200 µL) by adding the following components in order:
-
Potassium phosphate buffer (to final volume)
-
Liver microsomes (e.g., 0.2-0.5 mg/mL final concentration)
-
This compound (dissolved in a suitable solvent like methanol or DMSO, typically at a final concentration range of 1-100 µM). Ensure the final solvent concentration is low (e.g., <1%) to avoid enzyme inhibition.
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the substrate to partition into the microsomal membranes.
-
Initiation of Reaction: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of product formation.
-
Termination of Reaction: Stop the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile containing a suitable internal standard. The addition of a small amount of formic acid (e.g., 1%) can aid in protein precipitation.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to an HPLC vial for analysis of 3,5-Dichlorophenol formation.
Controls:
-
No NADPH: A control reaction without the NADPH regenerating system to account for any non-enzymatic degradation of the substrate.
-
No Microsomes: A control to ensure the substrate is stable in the reaction buffer.
-
Time-Zero: A control where the quenching solution is added immediately after the NADPH regenerating system to determine the background signal.
The concentration of the product, 3,5-Dichlorophenol, can be quantified using reverse-phase HPLC with either UV or mass spectrometric detection.
HPLC Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the substrate and product (e.g., 30-90% B over 10 minutes)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where 3,5-Dichlorophenol has significant absorbance (e.g., ~280 nm) or by mass spectrometry in negative ion mode.
-
Quantification: A standard curve of 3,5-Dichlorophenol should be prepared in the same matrix as the samples to accurately quantify the amount of product formed.
Data Presentation
The results of the enzymatic assay can be used to determine the kinetic parameters of this compound demethylation. By varying the substrate concentration and measuring the initial rate of product formation, Michaelis-Menten kinetics can be assessed.
Table 1: Hypothetical Kinetic Parameters for this compound Demethylation by Human Liver Microsomes
| Parameter | Value | Units |
| Km (Michaelis Constant) | 25 | µM |
| Vmax (Maximum Velocity) | 150 | pmol/min/mg protein |
| Intrinsic Clearance (Vmax/Km) | 6.0 | µL/min/mg protein |
Note: These values are hypothetical and would need to be determined experimentally. They are provided as an example of how to present the data.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the in vitro demethylation assay.
Conclusion
This compound can serve as a useful, albeit not yet widely characterized, probe substrate for studying enzymatic demethylation reactions catalyzed by cytochrome P450s. The protocols outlined in these application notes provide a robust framework for researchers in drug metabolism and toxicology to investigate the biotransformation of halogenated aromatic compounds. The data generated from these assays can contribute to a better understanding of the substrate specificity of CYP450 enzymes and the metabolic fate of xenobiotics. Further studies could involve using specific recombinant CYP450 isoforms to identify the primary enzymes responsible for the demethylation of this compound.
References
3,5-Dichlorothioanisole: A Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the use of 3,5-dichlorothioanisole as a strategic precursor in the synthesis of novel heterocyclic compounds. The methodologies outlined herein leverage the unique reactivity of this starting material to construct diverse and potentially bioactive molecular scaffolds, including substituted benzothiazoles, phenothiazines, and dibenzothiophenes. The protocols are designed to be a practical resource for researchers in organic synthesis and medicinal chemistry.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic selection of starting materials is paramount in the efficient and modular synthesis of these complex molecules. This compound, with its distinct pattern of substitution, offers multiple reactive sites that can be selectively functionalized to enable the construction of various heterocyclic ring systems. The presence of two chlorine atoms allows for sequential or double cross-coupling reactions, while the methylthio group can direct ortho-lithiation or be transformed into other functional groups to participate in cyclization reactions. This document details synthetic pathways to leverage these features for the creation of novel benzothiazoles, phenothiazines, and dibenzothiophenes.
Synthesis of 2-(3,5-Dichlorophenyl)benzothiazoles
Benzothiazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. The following protocol describes a two-step synthesis of 2-(3,5-dichlorophenyl)benzothiazoles from this compound. The strategy involves the conversion of the methylthio group to a carboxylic acid, followed by condensation with 2-aminothiophenol.
Experimental Workflow
Caption: Synthesis of 2-(3,5-Dichlorophenyl)benzothiazole.
Protocols
Step 1: Synthesis of 3,5-Dichlorobenzoyl chloride
This protocol first describes the oxidation of this compound to 3,5-dichlorobenzoic acid, followed by conversion to the acid chloride.
-
Materials: this compound, potassium permanganate, sodium hydroxide, hydrochloric acid, thionyl chloride, dimethylformamide (DMF).
-
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of water and pyridine, add potassium permanganate (3.0 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated solution of sodium bisulfite and acidify with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 3,5-dichlorobenzoic acid.
-
To the dried 3,5-dichlorobenzoic acid (1.0 eq), add thionyl chloride (2.0 eq) and a catalytic amount of DMF.
-
Reflux the mixture for 2 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3,5-dichlorobenzoyl chloride, which can be used in the next step without further purification.
-
Step 2: Synthesis of 2-(3,5-Dichlorophenyl)benzothiazole
-
Materials: 3,5-Dichlorobenzoyl chloride, 2-aminothiophenol, pyridine, toluene.
-
Procedure:
-
Dissolve 2-aminothiophenol (1.0 eq) in dry toluene.
-
Add pyridine (1.1 eq) to the solution.
-
Add a solution of 3,5-dichlorobenzoyl chloride (1.0 eq) in dry toluene dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction mixture, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to afford 2-(3,5-dichlorophenyl)benzothiazole.
-
Quantitative Data
| Step | Product | Starting Material | Reagents | Conditions | Yield (%) | Reference |
| 1a | 3,5-Dichlorobenzoic acid | This compound | KMnO₄, NaOH, HCl | RT, 12 h | Approx. 80-90 (estimated) | Analogous Oxidation |
| 1b | 3,5-Dichlorobenzoyl chloride | 3,5-Dichlorobenzoic acid | SOCl₂, DMF (cat.) | Reflux, 2 h | >95 (crude) | Standard Procedure |
| 2 | 2-(3,5-Dichlorophenyl)benzothiazole | 3,5-Dichlorobenzoyl chloride | 2-Aminothiophenol, Pyridine | Reflux, 4 h | 65[1] | [1] |
Synthesis of Novel Phenothiazine Derivatives
Phenothiazines are a class of tricyclic heterocyclic compounds with significant applications in medicine. The following proposed pathway utilizes a double Buchwald-Hartwig amination followed by an intramolecular cyclization to construct a phenothiazine scaffold from this compound.
Experimental Workflow
Caption: Proposed synthesis of a phenothiazine derivative.
Protocols
Step 1: Buchwald-Hartwig Amination
-
Materials: this compound, 2-aminothiophenol, palladium(II) acetate (Pd(OAc)₂), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), sodium tert-butoxide (NaOtBu), toluene.
-
Procedure:
-
In a flame-dried Schlenk tube, combine Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add dry, degassed toluene, followed by this compound (1.0 eq) and 2-aminothiophenol (1.1 eq).
-
Heat the reaction mixture at 100 °C for 16 hours.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the intermediate diaryl sulfide.
-
Step 2: Intramolecular Cyclization (Smiles Rearrangement)
-
Materials: Intermediate diaryl sulfide, potassium carbonate, dimethyl sulfoxide (DMSO).
-
Procedure:
-
Dissolve the intermediate diaryl sulfide (1.0 eq) in DMSO.
-
Add potassium carbonate (2.0 eq).
-
Heat the mixture at 120 °C for 8 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the phenothiazine derivative.
-
Quantitative Data
| Step | Product | Starting Material | Reagents | Conditions | Yield (%) | Reference |
| 1 | Intermediate Diaryl Sulfide | This compound | 2-Aminothiophenol, Pd(OAc)₂, XPhos, NaOtBu | 100 °C, 16 h | Approx. 70-85 (estimated) | Analogous Amination[2] |
| 2 | 2-Chloro-8-(methylthio)phenothiazine | Intermediate Diaryl Sulfide | K₂CO₃, DMSO | 120 °C, 8 h | Approx. 60-75 (estimated) | Analogous Smiles Rearrangement[3][4] |
Synthesis of Novel Dibenzothiophene Derivatives
Dibenzothiophenes are sulfur-containing polycyclic aromatic compounds of interest in materials science and medicinal chemistry. A proposed synthetic route to a substituted dibenzothiophene from this compound involves a Suzuki coupling followed by a photocyclization reaction.
Experimental Workflow
Caption: Proposed synthesis of a dibenzothiophene derivative.
Protocols
Step 1: Suzuki Coupling
-
Materials: this compound, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), potassium carbonate, toluene, ethanol, water.
-
Procedure:
-
To a mixture of this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq), add a 3:1:1 mixture of toluene, ethanol, and water.
-
Degas the mixture with argon for 15 minutes.
-
Add Pd(PPh₃)₄ (3 mol%) and heat the reaction at 90 °C for 12 hours.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the intermediate diaryl sulfide.
-
Step 2: Photocyclization
-
Materials: Intermediate diaryl sulfide, iodine, benzene.
-
Procedure:
-
Dissolve the intermediate diaryl sulfide (1.0 eq) and a catalytic amount of iodine in benzene.
-
Irradiate the solution with a high-pressure mercury lamp for 24 hours while bubbling air through the solution.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the dibenzothiophene derivative.
-
Quantitative Data
| Step | Product | Starting Material | Reagents | Conditions | Yield (%) | Reference |
| 1 | Intermediate Diaryl Sulfide | This compound | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 90 °C, 12 h | Approx. 75-90 (estimated) | Analogous Suzuki Coupling |
| 2 | 2,8-Dichlorodibenzothiophene | Intermediate Diaryl Sulfide | I₂ (cat.), hv, air | RT, 24 h | Approx. 40-60 (estimated) | Analogous Photocyclization |
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of a variety of novel heterocyclic compounds. The protocols outlined in this document provide a foundation for the development of libraries of substituted benzothiazoles, phenothiazines, and dibenzothiophenes. The strategic functionalization of the chloro and methylthio groups allows for the construction of complex molecular architectures with potential applications in drug discovery and materials science. Researchers are encouraged to adapt and optimize these methodologies to explore new chemical space and develop innovative heterocyclic compounds.
References
- 1. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Diarylamine Synthesis via Desulfinylative Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,5-Dichlorothioanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 3,5-Dichlorothioanisole synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which typically proceeds via the diazotization of 3,5-dichloroaniline to form a diazonium salt, followed by reaction with a sulfur source to yield 3,5-dichlorobenzenethiol, and subsequent methylation.
Issue 1: Low Yield of 3,5-Dichlorobenzenethiol (Intermediate)
| Potential Cause | Recommended Solution |
| Incomplete Diazotization: The initial reaction of 3,5-dichloroaniline with a nitrite source (e.g., sodium nitrite) may be inefficient. | - Temperature Control: Maintain a low temperature (0-5 °C) during the diazotization reaction to ensure the stability of the diazonium salt. - Acid Concentration: Ensure the use of a sufficient excess of a strong acid (e.g., hydrochloric or sulfuric acid) to fully dissolve the aniline and facilitate the reaction. - Slow Addition of Nitrite: Add the nitrite solution dropwise with vigorous stirring to prevent localized overheating and decomposition of the diazonium salt. |
| Decomposition of Diazonium Salt: The intermediate diazonium salt is unstable and can decompose before reacting with the sulfur source. | - Immediate Use: Use the diazonium salt solution immediately after its preparation. - Avoid High Temperatures: Do not allow the reaction mixture to warm up before the addition of the sulfur nucleophile. |
| Inefficient Thiolation: The reaction of the diazonium salt with the sulfur source (e.g., sodium sulfide, potassium ethyl xanthate) may be incomplete. | - Choice of Sulfur Reagent: Consider using potassium ethyl xanthate followed by hydrolysis, as this can sometimes lead to higher yields and cleaner reactions compared to direct thiolation with sodium sulfide. - Reaction Conditions: Optimize the temperature and reaction time for the thiolation step. Warming the reaction mixture gently after the addition of the sulfur reagent may be necessary to drive the reaction to completion. |
| Side Reactions: Formation of byproducts such as phenols (from reaction with water) or azo compounds can reduce the yield. | - Control of Water Content: While the reaction is typically run in an aqueous medium, minimizing excess water where possible can reduce phenol formation. - Stoichiometry: Carefully control the stoichiometry of the reagents to minimize side reactions. |
Issue 2: Low Yield or Incomplete Conversion in the Methylation of 3,5-Dichlorobenzenethiol
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation of the Thiol: The thiol must be converted to the more nucleophilic thiolate for efficient methylation. | - Base Selection: Use a suitable base (e.g., sodium hydroxide, potassium carbonate) to deprotonate the thiol. The choice of base can influence the reaction rate and outcome.[1] - pH Control: Maintain an appropriate pH (typically basic, in the range of 10-12) to ensure the presence of the thiolate.[1] |
| Choice and Amount of Methylating Agent: The type and quantity of the methylating agent can impact the yield. | - Reactivity: Common methylating agents include dimethyl sulfate, methyl iodide, and methyl chloride.[1] Dimethyl sulfate and methyl iodide are generally more reactive. - Stoichiometry: Use a slight excess (e.g., 1.05 to 1.2 equivalents) of the methylating agent to ensure complete conversion.[1] |
| Side Reactions (e.g., Over-methylation, Oxidation): The thiolate is susceptible to oxidation to the disulfide, and other side reactions can occur. | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiolate to the corresponding disulfide. - Temperature Control: Maintain a moderate reaction temperature (e.g., 20-50 °C) to avoid side reactions.[1] - Gradual Addition: Add the methylating agent gradually to control the reaction exotherm and minimize side product formation.[1] |
| Solvent Effects: The choice of solvent can influence the solubility of reactants and the reaction rate. | - Solvent System: The reaction can be performed in water or a mixture of water and an organic co-solvent (e.g., methanol, ethanol, acetone) to improve solubility.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A common and commercially available starting material is 3,5-dichloroaniline.[2][3][4] This compound can be converted to the target molecule in a two-step process.
Q2: What are the key steps in the synthesis of this compound from 3,5-dichloroaniline?
The synthesis typically involves two main transformations:
-
Conversion of 3,5-dichloroaniline to 3,5-dichlorobenzenethiol: This is usually achieved through a Sandmeyer-type reaction, involving diazotization of the aniline followed by reaction with a sulfur-containing nucleophile.
-
Methylation of 3,5-dichlorobenzenethiol: The resulting thiol is then methylated using a suitable methylating agent to yield this compound.
Q3: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the consumption of starting materials and the formation of products and byproducts in both the diazotization/thiolation and methylation steps.
Q4: What are some of the safety precautions I should take during this synthesis?
-
Handling of Reagents: 3,5-dichloroaniline and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6]
-
Diazonium Salts: Diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.
-
Methylating Agents: Many methylating agents, such as dimethyl sulfate and methyl iodide, are toxic and carcinogenic. They should be handled in a well-ventilated fume hood with extreme care.
-
Thiophenols: Thiophenols have a strong, unpleasant odor. All manipulations should be performed in a fume hood.
Q5: Are there alternative synthetic routes to this compound?
An alternative approach could involve the direct reduction of 3,5-dichlorobenzenesulfonyl chloride. However, the synthesis of the sulfonyl chloride from 1,3-dichlorobenzene might be required.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dichlorobenzenethiol from 3,5-Dichloroaniline (Illustrative)
-
Step 1: Diazotization
-
Dissolve 3,5-dichloroaniline (1 eq.) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Step 2: Thiolation (using Potassium Ethyl Xanthate)
-
In a separate flask, dissolve potassium ethyl xanthate (1.2 eq.) in water and cool to 10-15 °C.
-
Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours until gas evolution ceases.
-
Cool the mixture and hydrolyze the resulting xanthate ester by adding a strong base (e.g., sodium hydroxide) and heating.
-
Acidify the mixture with a strong acid to precipitate the 3,5-dichlorobenzenethiol.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Protocol 2: Methylation of 3,5-Dichlorobenzenethiol
-
Dissolve 3,5-dichlorobenzenethiol (1 eq.) in a suitable solvent such as methanol or a mixture of water and an organic co-solvent.
-
Add a base (e.g., sodium hydroxide, 1.1 eq.) to the solution and stir until the thiol is fully deprotonated.
-
Slowly add a methylating agent (e.g., dimethyl sulfate or methyl iodide, 1.1 eq.) to the reaction mixture at room temperature.
-
Stir the reaction for several hours at room temperature or with gentle heating, monitoring the progress by TLC.
-
Once the reaction is complete, quench any excess methylating agent (e.g., with an aqueous ammonia solution for dimethyl sulfate).
-
Extract the this compound with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography if necessary.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
References
- 1. US3905973A - Thiol methylation with methyl chloride - Google Patents [patents.google.com]
- 2. 3,5-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 3. 3,5-Dichloroaniline | 626-43-7 [chemicalbook.com]
- 4. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude 3,5-Dichlorothioanisole
Welcome to the technical support center for the purification of crude 3,5-Dichlorothioanisole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of crude this compound.
Issue 1: Low Yield After Purification
Question: I am experiencing a significant loss of product during the purification of this compound. What are the potential causes and how can I improve my yield?
Answer:
Low recovery of this compound can stem from several factors depending on the purification method employed. Here are some common causes and their solutions:
-
Recrystallization:
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures, or not soluble enough at high temperatures.
-
Solution: Screen for a solvent or solvent system where this compound exhibits high solubility at elevated temperatures and low solubility at room temperature or below. Hexane, heptane, or ethanol/water mixtures are good starting points to investigate.
-
-
Excessive Solvent Volume: Using too much solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation.
-
Solution: Use the minimum amount of hot solvent necessary to completely dissolve the crude product.
-
-
Premature Crystallization: The product may crystallize too quickly during hot filtration, leading to loss.
-
Solution: Ensure the filtration apparatus is pre-heated, and use a slight excess of hot solvent to keep the product dissolved.
-
-
Loss During Washing: Washing the collected crystals with a solvent in which the product is significantly soluble will lead to product loss.
-
Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.
-
-
-
Column Chromatography:
-
Improper Solvent System (Eluent): If the eluent is too polar, the compound may elute too quickly with impurities. If it is not polar enough, the compound may not elute at all or result in broad, difficult-to-collect fractions.
-
Solution: Develop an appropriate solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for this compound. A common starting point for non-polar compounds like this is a mixture of hexane and ethyl acetate.
-
-
Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase (e.g., silica gel).
-
Solution: While less common for non-polar compounds, deactivating the silica gel with a small amount of a base like triethylamine in the eluent can sometimes help. Alternatively, using a different stationary phase like alumina might be beneficial.
-
-
Issue 2: Persistent Impurities in the Final Product
Question: After purification, I still observe impurities in my this compound sample when analyzed by GC-MS or NMR. How can I identify and remove them?
Answer:
The nature of the persistent impurities will depend on the synthetic route used to prepare the this compound. A common method is the methylation of 3,5-dichlorobenzenethiol.[1][2] Potential impurities from this synthesis and strategies for their removal are outlined below:
| Impurity | Potential Source | Recommended Purification Technique |
| 3,5-Dichlorobenzenethiol (starting material) | Incomplete methylation reaction. | Column Chromatography: This is the most effective method for separating the more polar starting material from the less polar product. A gradient elution from low to high polarity (e.g., starting with pure hexane and gradually adding ethyl acetate) should provide good separation. |
| Bis(3,5-dichlorophenyl) disulfide | Oxidation of the starting thiophenol, especially in the presence of air (oxygen).[1] | Column Chromatography: The disulfide is typically less polar than the starting thiol but may have similar polarity to the desired product, making separation challenging. Careful optimization of the eluent system is crucial. Recrystallization: May be effective if the solubility characteristics of the disulfide and the product are sufficiently different. |
| 3,5-Dichlorophenyl methyl sulfoxide | Oxidation of the thioether product during the reaction or work-up.[1] | Column Chromatography: The sulfoxide is significantly more polar than the thioether. It will have a much lower Rf value on TLC and will elute much later from a silica gel column. |
| 3,5-Dichlorophenyl methyl sulfone | Further oxidation of the sulfoxide.[1] | Column Chromatography: The sulfone is even more polar than the sulfoxide and will be strongly retained on a silica gel column. |
| Unreacted Methylating Agent and its Byproducts | Excess reagent used in the methylation step. | Aqueous Work-up: Most methylating agents and their byproducts are water-soluble and can be removed by washing the organic layer with water or brine during the initial extraction. |
Workflow for Purification and Impurity Removal
Caption: A decision-making workflow for the purification of crude this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is expected to be a solid at room temperature. A significant deviation from a sharp melting point can indicate the presence of impurities.
Q2: Which analytical techniques are most suitable for assessing the purity of this compound?
A2:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for both separating volatile components of a mixture and identifying them based on their mass spectra. It is highly effective for detecting and quantifying impurities in this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap significantly with the product's signals.
-
Thin Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the purity of a sample and to monitor the progress of a purification process like column chromatography.
Q3: My this compound oil does not solidify upon cooling. What should I do?
A3: If the product remains an oil, it is likely due to the presence of impurities that are depressing the melting point.
-
Solution: Attempt purification by column chromatography to remove these impurities. After chromatography and solvent removal, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound if available.
Q4: Can I use distillation to purify crude this compound?
A4: While distillation is a common purification technique for liquids, it may not be the most suitable method for this compound due to its relatively high boiling point. At the temperatures required for atmospheric distillation, there is a risk of decomposition, particularly oxidation of the thioether. Vacuum distillation could be an option if the impurities have significantly different boiling points from the product. However, for removing common synthetic impurities, recrystallization and column chromatography are generally more effective and reliable.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The choice of solvent and specific volumes should be optimized for your particular crude product.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., hexane, ethanol, methanol, and mixtures like ethanol/water) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring and heating until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography of this compound
This protocol is a general procedure for purification using a silica gel column.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find an eluent that gives a good separation and an Rf value of ~0.2-0.4 for the product.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column. Ensure there are no air bubbles in the packed bed.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, and then carefully load the dried silica onto the top of the column.
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Elution: Add the eluent to the top of the column and apply pressure (flash chromatography) to push the solvent through the column.
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Fraction Collection: Collect the eluate in a series of fractions.
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Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Logical Diagram for Troubleshooting Purification Issues
Caption: A troubleshooting flowchart for the purification of this compound.
References
Technical Support Center: 3,5-Dichlorothioanisole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dichlorothioanisole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Nucleophile: Sodium thiomethoxide is sensitive to air and moisture. 2. Poor Quality Starting Material: Impure 3,5-dichloro-substituted starting material (e.g., 3,5-dichloroaniline or 1,3,5-trichlorobenzene). 3. Incorrect Reaction Temperature: The reaction may require specific temperature control for initiation and to proceed to completion. 4. Incomplete Diazotization: If using the Sandmeyer-type route from 3,5-dichloroaniline, the formation of the diazonium salt may be incomplete. | 1. Use freshly prepared or commercially sourced sodium thiomethoxide. Handle under an inert atmosphere (Nitrogen or Argon). 2. Verify the purity of the starting material by GC-MS or NMR before starting the reaction. 3. Optimize the reaction temperature. Monitor the reaction progress using TLC or GC-MS. 4. Ensure the temperature for diazotization is kept low (typically 0-5 °C). Use a slight excess of sodium nitrite and ensure complete dissolution of the aniline salt. |
| Presence of a White Crystalline Solid Impurity | Formation of 3,5-Dichlorophenol. This can occur during the Sandmeyer reaction if the diazonium salt reacts with water. | 1. Strictly control the reaction temperature during diazotization and the subsequent reaction with the thiol. 2. Use anhydrous solvents. 3. Minimize the amount of water used during workup and perform it at a low temperature. |
| Product is Contaminated with a Higher Molecular Weight Impurity | 1. Formation of a Disulfide: Oxidation of the intermediate 3,5-dichlorothiophenol can lead to the formation of bis(3,5-dichlorophenyl) disulfide. 2. Over-alkylation/arylation: If the synthesis involves methylation of 3,5-dichlorothiophenol, diaryl sulfide formation is possible. | 1. Maintain an inert atmosphere throughout the reaction and workup to prevent oxidation. 2. Control the stoichiometry of the methylating agent carefully. |
| Product Contains Oxygenated Impurities | Oxidation of the thioether product to 3,5-dichlorophenyl methyl sulfoxide or 3,5-dichlorophenyl methyl sulfone.[1] | 1. Avoid harsh oxidizing conditions during workup. 2. Store the final product under an inert atmosphere and away from light. 3. Use degassed solvents for purification. |
| Presence of Unreacted Starting Material | Incomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry. | 1. Increase the reaction time and/or temperature. Monitor by TLC or GC to confirm the consumption of starting material. 2. Use a slight excess of the nucleophile (e.g., sodium thiomethoxide). |
| Formation of Isomeric Impurities | Use of impure starting materials containing other isomers of dichlorobenzene derivatives. | 1. Ensure the purity of the starting material. 3,5-dichloro-substituted precursors are often synthesized from meta-substituted starting materials, and other isomers can be carried through. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my this compound synthesis?
A1: Based on common synthetic routes, the most likely impurities are:
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Starting Materials: Unreacted 3,5-dichloroaniline or 1,3,5-trichlorobenzene.
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Oxygenated Byproducts: 3,5-Dichlorophenyl methyl sulfoxide and 3,5-dichlorophenyl methyl sulfone due to oxidation of the product.[1]
-
Phenolic Impurities: 3,5-Dichlorophenol, especially if using a Sandmeyer-type reaction from 3,5-dichloroaniline where the diazonium salt can react with water.
-
Disulfides: Bis(3,5-dichlorophenyl) disulfide, formed from the oxidation of any 3,5-dichlorothiophenol intermediate.
Q2: My reaction mixture turned a dark color. What does this indicate?
A2: A dark coloration, particularly in Sandmeyer-type reactions, can indicate the formation of azo compounds from side reactions of the diazonium salt. It can also suggest decomposition of the starting materials or product under harsh reaction conditions. It is crucial to maintain proper temperature control to minimize these side reactions.
Q3: How can I best monitor the progress of my reaction?
A3: The choice of monitoring technique depends on the specific reaction.
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Thin Layer Chromatography (TLC): A quick and effective way to monitor the consumption of the starting material and the formation of the product.
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Gas Chromatography-Mass Spectrometry (GC-MS): Provides more detailed information, allowing for the identification of the product and potential impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for monitoring reactions with less volatile compounds.
Q4: What is the best way to purify the crude this compound?
A4: The purification method will depend on the nature and quantity of the impurities.
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Distillation: If the impurities have significantly different boiling points, vacuum distillation can be an effective method for purification.
-
Column Chromatography: Silica gel chromatography is a common method for removing polar impurities such as sulfoxides, sulfones, and phenols. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically used.
-
Recrystallization: If the product is a solid at room temperature and a suitable solvent is found, recrystallization can be a highly effective purification technique.
Q5: How should I store the purified this compound to prevent degradation?
A5: this compound, like many thioanisoles, can be susceptible to oxidation. It is recommended to store the purified product in a cool, dark place under an inert atmosphere (e.g., in a sealed vial backfilled with nitrogen or argon).
Experimental Protocols
Synthesis of this compound via Sandmeyer-type Reaction
This protocol describes a common method for the synthesis of this compound starting from 3,5-dichloroaniline.
Materials:
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3,5-Dichloroaniline
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Sodium Thiomethoxide (NaSMe)
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Diethyl ether or Dichloromethane (for extraction)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
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In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3,5-dichloroaniline in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
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Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
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Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
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-
Thiomethylation:
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In a separate flask, prepare a solution of sodium thiomethoxide in a suitable solvent (e.g., water or methanol).
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Cool the sodium thiomethoxide solution to 0-5 °C.
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Slowly add the cold diazonium salt solution to the sodium thiomethoxide solution, maintaining the temperature below 10 °C. Vigorous nitrogen evolution will be observed.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC or GC-MS).
-
-
Workup and Purification:
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Extract the reaction mixture with an organic solvent like diethyl ether or dichloromethane.
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Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter and concentrate the solvent under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential impurity formation pathways in this compound synthesis.
References
Technical Support Center: Purifying 3,5-Dichlorothioanisole by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals to provide targeted advice on improving the purity of 3,5-Dichlorothioanisole through recrystallization.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound does not dissolve in the hot solvent. | The solvent is not appropriate for this compound. The volume of the solvent is insufficient. | - Select an appropriate solvent: Based on the principle of "like dissolves like," consider aromatic solvents or chlorinated solvents. Benzene has been cited as a crystallization solvent.[1][2] Other potential solvents to screen include toluene, xylene, or chlorobenzene. Given its structure, less polar solvents are likely to be more effective. - Increase solvent volume: Add small increments of hot solvent until the solid dissolves. Be mindful not to add an excessive amount, as this will reduce the final yield.[3] |
| The compound "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the compound (170-171 °C).[1][2] The solution is supersaturated. The compound contains a significant amount of impurities. | - Choose a lower-boiling point solvent: Ensure the solvent's boiling point is below the melting point of this compound. - Reduce the concentration: Add more hot solvent to the oiled-out mixture to achieve a less saturated solution, then allow it to cool slowly. - Promote crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure this compound to induce nucleation. |
| No crystals form upon cooling. | The solution is not sufficiently saturated. The cooling process is too rapid. | - Concentrate the solution: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again. - Slow down the cooling process: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. Slow cooling encourages the formation of larger, purer crystals.[4] - Induce crystallization: Use a seed crystal or scratch the inner surface of the flask. |
| The resulting crystals are colored or appear impure. | Insoluble impurities were not removed from the hot solution. Soluble impurities co-precipitated with the product. | - Perform hot filtration: If insoluble impurities are present, filter the hot solution by gravity before allowing it to cool. - Wash the crystals: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[5] - Consider a different solvent: The chosen solvent may not be effective at leaving impurities in the solution. Experiment with solvents of different polarities. |
| The final yield is very low. | Too much solvent was used. The crystals were washed with a solvent that was not cold enough. The compound has some solubility in the cold solvent. | - Use the minimum amount of hot solvent: Ensure you are using just enough hot solvent to dissolve the compound completely.[3] - Use ice-cold washing solvent: Always wash the crystals with a minimal amount of ice-cold solvent to minimize product loss.[5] - Cool the solution thoroughly: Ensure the solution has been cooled in an ice bath to maximize crystal formation before filtration. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: While a definitive, universally "best" solvent is not documented in the readily available literature, benzene has been mentioned as a solvent for crystallization.[1][2] A good starting point for solvent screening would be non-polar or moderately polar aromatic solvents such as toluene or xylene, or chlorinated solvents. The ideal solvent is one in which this compound is highly soluble at elevated temperatures but has low solubility at room temperature and below.[3]
Q2: How can I remove suspected 3,5-dichloroaniline impurity?
A2: 3,5-dichloroaniline is a potential impurity. It is soluble in hot petroleum ether, alcohol, ether, benzene, and chloroform, and insoluble in water.[6] You can exploit these solubility differences. For instance, if you choose a solvent in which this compound has lower solubility at room temperature than 3,5-dichloroaniline, the impurity may remain in the mother liquor. Alternatively, a pre-recrystallization wash with a solvent that dissolves the impurity but not your main compound could be effective.
Q3: What is the expected melting point of pure this compound?
A3: The reported melting point of this compound is 170-171 °C.[1][2] A sharp melting point within this range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Q4: Should I use a single-solvent or a two-solvent system for recrystallization?
A4: A single-solvent recrystallization is generally simpler if a suitable solvent can be found. A two-solvent system is useful when no single solvent has the desired solubility profile. In a two-solvent system, this compound should be soluble in the first solvent (the "good" solvent) and insoluble in the second (the "bad" solvent). The two solvents must be miscible. For this compound, a potential system could be a "good" solvent like toluene and a "bad" solvent like hexane.
Q5: How can I improve the recovery of my purified this compound?
A5: To maximize your yield, ensure you use the minimum amount of hot solvent necessary to dissolve your compound.[3] Allow the solution to cool slowly to room temperature before placing it in an ice bath to ensure maximum crystallization. When washing the crystals, use a minimal amount of ice-cold solvent. You can also try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor, although this second crop may be less pure.
Experimental Protocol: Developing a Recrystallization Procedure
As no specific protocol for this compound is readily available, the following methodology will guide you in developing a robust recrystallization procedure.
Objective: To determine an optimal solvent and procedure for the purification of this compound by recrystallization.
Materials:
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Crude this compound
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Selection of potential solvents (e.g., hexane, heptane, toluene, xylene, ethanol, isopropanol, ethyl acetate, acetone)
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Erlenmeyer flasks
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Heating source (hot plate or heating mantle)
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Condenser (optional, to prevent solvent loss)
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Buchner funnel and flask
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Filter paper
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Ice bath
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Glass stirring rod
Methodology:
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Solvent Screening:
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Place approximately 50 mg of crude this compound into several small test tubes.
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Add 1 mL of a different potential solvent to each test tube at room temperature. Observe the solubility. A suitable solvent should not dissolve the compound at room temperature.
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Gently heat the test tubes of the undissolved samples. A good solvent will dissolve the compound completely upon heating.
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Allow the hot solutions to cool to room temperature and then place them in an ice bath. The ideal solvent will result in the formation of a significant amount of crystals.
-
-
Recrystallization Procedure:
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Place the crude this compound in an Erlenmeyer flask.
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Add a small amount of the chosen optimal solvent and bring the mixture to a gentle boil.
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Continue to add small portions of the hot solvent until the compound is completely dissolved.
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If there are insoluble impurities, perform a hot gravity filtration.
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Allow the flask to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of ice-cold solvent.
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Dry the purified crystals.
-
-
Purity Assessment:
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Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (170-171 °C) indicates high purity.
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Calculate the percent recovery.
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Data Presentation
Physical Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | 170-171 °C | [1][2] |
| Boiling Point | 262-263 °C | [1][2] |
| Appearance | Crystalline solid (form may vary with solvent) | - |
| Solubility | Benzene has been noted as a crystallization solvent. Detailed quantitative solubility data in common organic solvents is not readily available in the searched literature. | [1][2] |
Visualizations
References
Navigating the Synthesis of 3,5-Dichlorothioanisole: A Technical Support Guide for Scale-Up Challenges
For researchers, scientists, and drug development professionals embarking on the large-scale synthesis of 3,5-Dichlorothioanisole, a key intermediate in various pharmaceutical and agrochemical compounds, a number of challenges can arise. This technical support center provides troubleshooting guidance and frequently asked questions to navigate the complexities of scaling up this synthesis, ensuring a safe, efficient, and high-yielding process.
The primary route for the synthesis of this compound involves a two-step process starting from 3,5-dichloroaniline. The first step is the diazotization of the aniline to form a diazonium salt, which is then reacted with a methylthiolating agent, such as dimethyl disulfide or sodium thiomethoxide, in a Sandmeyer-type reaction to yield the final product. While straightforward in principle, scaling up this process introduces challenges related to reaction control, impurity formation, and product purification.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete diazotization of 3,5-dichloroaniline. | Ensure the reaction temperature is maintained between 0-5°C. Use a slight excess of sodium nitrite and ensure adequate mixing. Monitor the disappearance of the starting aniline by TLC or HPLC. |
| Decomposition of the diazonium salt before it can react. | Maintain strict temperature control. The diazonium salt is thermally unstable and should be used immediately after its formation. | |
| Inefficient thiomethylation. | Optimize the addition rate of the diazonium salt solution to the methylthiolating agent. Ensure the catalyst (if used) is active and present in the correct amount. | |
| Formation of Significant Impurities | 3,5-Dichlorophenol: Formed by the reaction of the diazonium salt with water. | Minimize the amount of water in the reaction mixture, especially during the thiomethylation step. Maintain a low reaction temperature. |
| Azo compounds (colored impurities): Formed by the coupling of the diazonium salt with unreacted 3,5-dichloroaniline or the product. | Ensure complete diazotization before proceeding to the thiomethylation step. Add the diazonium salt solution to the thiomethylating agent, rather than the reverse, to maintain a low concentration of the diazonium salt. | |
| Bis(3,5-dichlorophenyl) disulfide: Formed from the coupling of two arylthio radicals. | Use an appropriate solvent and control the reaction temperature to minimize radical side reactions. | |
| Difficulties in Product Purification | Co-elution of impurities with the product during chromatography. | Optimize the solvent system for column chromatography. Consider a pre-purification step such as distillation or recrystallization to remove major impurities. |
| Product is an oil and difficult to handle. | If possible, attempt to crystallize the product from a suitable solvent system (e.g., hexanes, ethanol/water). | |
| Safety Concerns | Runaway reaction during diazotization: The diazotization reaction is exothermic. | Ensure adequate cooling capacity for the reactor. Add the sodium nitrite solution slowly and monitor the internal temperature closely. |
| Accumulation and decomposition of the diazonium salt: Diazonium salts can be explosive when isolated or allowed to warm up. | Prepare and use the diazonium salt in situ. Never isolate the diazonium salt unless absolutely necessary and with appropriate safety precautions. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the diazotization of 3,5-dichloroaniline?
A1: The diazotization of 3,5-dichloroaniline should be carried out at a temperature between 0 and 5°C. This low temperature is crucial to prevent the decomposition of the thermally unstable diazonium salt.
Q2: What are the most common byproducts in the synthesis of this compound and how can they be minimized?
A2: The most common byproducts are 3,5-dichlorophenol, azo compounds, and bis(3,5-dichlorophenyl) disulfide. To minimize their formation:
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3,5-Dichlorophenol: Keep the reaction temperature low and minimize the presence of water.
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Azo compounds: Ensure the diazotization is complete and control the addition of the diazonium salt.
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Bis(3,5-dichlorophenyl) disulfide: Optimize reaction conditions to control radical formation.
Q3: What are the critical safety precautions to take during the scale-up of this synthesis?
A3: The primary safety concern is the handling of the diazonium salt. It is crucial to:
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Maintain strict temperature control during diazotization.
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Use the diazonium salt immediately after its formation (in situ).
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Ensure adequate cooling and emergency quenching procedures are in place.
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Avoid isolating the diazonium salt.
Q4: Can you provide a general experimental protocol for the synthesis of this compound?
A4: A general two-step, one-pot procedure is as follows:
Step 1: Diazotization of 3,5-Dichloroaniline
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Dissolve 3,5-dichloroaniline in a suitable acidic medium (e.g., a mixture of hydrochloric acid and acetic acid) and cool the solution to 0-5°C in an ice-salt bath.
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Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.
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Stir the mixture at this temperature for a short period to ensure complete formation of the diazonium salt.
Step 2: Thiomethylation
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In a separate reactor, prepare a solution of the methylthiolating agent (e.g., dimethyl disulfide and a reducing agent, or sodium thiomethoxide).
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Slowly add the cold diazonium salt solution from Step 1 to the thiomethylating agent solution, while maintaining the temperature of the reaction mixture as specified by the chosen protocol (often kept low initially).
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Allow the reaction to proceed to completion, which may involve warming to room temperature or gentle heating.
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Work up the reaction mixture by quenching, extraction with a suitable organic solvent, and washing.
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Purify the crude product by column chromatography, distillation, or recrystallization.
It is imperative to consult detailed and validated experimental procedures before attempting this synthesis.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key experimental workflow and the logical relationships in troubleshooting common issues.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
Technical Support Center: Storage and Handling of 3,5-Dichlorothioanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for the proper storage and handling of 3,5-Dichlorothioanisole to prevent its oxidation. Adherence to these protocols is crucial for maintaining the integrity and purity of the compound for experimental use.
Troubleshooting Guide: Preventing Oxidation of this compound
This section addresses common issues encountered during the storage of this compound and provides step-by-step solutions to mitigate oxidation.
| Problem | Potential Cause | Recommended Solution |
| Discoloration or change in appearance of the compound. | Exposure to air and/or light, leading to the formation of oxidation products. | Immediately transfer the compound to an amber glass vial, purge with an inert gas (Nitrogen or Argon), and store in a cool, dark, and dry place. |
| Inconsistent experimental results. | Degradation of this compound due to oxidation, resulting in lower purity. | Verify the purity of the stored compound using analytical methods such as GC-MS or ¹H NMR before use. If oxidation is detected, consider purifying the material or using a fresh batch. For future storage, implement inert gas blanketing and consider the addition of an antioxidant. |
| Visible formation of solid precipitates. | Formation of less soluble oxidation products, such as the corresponding sulfone. | Separate the solid material and analyze both the solid and the remaining liquid to identify the oxidation products. This indicates significant degradation, and the material should be discarded. Review and improve storage conditions immediately. |
Frequently Asked Questions (FAQs)
Q1: What are the primary oxidation products of this compound?
A1: Like other thioanisole derivatives, this compound is susceptible to oxidation at the sulfur atom. The primary oxidation products are 3,5-Dichlorophenyl methyl sulfoxide and, upon further oxidation, 3,5-Dichlorophenyl methyl sulfone.
Q2: What are the ideal storage conditions for this compound to minimize oxidation?
A2: To minimize oxidation, this compound should be stored in a tightly sealed amber glass vial under an inert atmosphere (e.g., nitrogen or argon) at room temperature in a dry, well-ventilated, and dark location.[1][2]
Q3: Can I store this compound in a standard laboratory freezer?
A3: While refrigeration can slow down degradation rates for some compounds, the primary concern for this compound is oxidation from exposure to air. Therefore, storage under an inert atmosphere is more critical than low temperature. If refrigeration is used, ensure the container is well-sealed to prevent condensation upon removal, which can introduce moisture and accelerate degradation.
Q4: How can I tell if my sample of this compound has oxidized?
A4: Visual inspection may reveal discoloration. However, for accurate assessment, analytical methods are recommended. Gas Chromatography-Mass Spectrometry (GC-MS) can separate and identify the parent compound and its oxidation products. Proton NMR (¹H NMR) spectroscopy is also a powerful tool to detect the formation of the sulfoxide, as the chemical shift of the methyl protons will change upon oxidation.
Q5: Are there any chemical additives that can prevent the oxidation of this compound?
A5: Yes, antioxidants can be effective. Butylated hydroxytoluene (BHT) has been shown to be effective in preventing the oxidation of thioether compounds. A low concentration (e.g., 0.01-0.1%) of BHT can be added to the this compound solution. However, it is crucial to ensure that the antioxidant does not interfere with downstream applications.
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Long-Term Storage
This protocol describes the procedure for creating an inert atmosphere in a storage vial using nitrogen gas.
Materials:
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Vial containing this compound
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Nitrogen gas cylinder with a regulator
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Needle and tubing assembly
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Septum cap for the vial
Procedure:
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Ensure the vial containing this compound is fitted with a septum cap.
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Connect the nitrogen gas cylinder to the needle using the tubing.
-
Set the regulator to a low, gentle flow of nitrogen (1-2 psi).
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Insert a second, open needle through the septum to act as a vent.
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Insert the nitrogen inlet needle through the septum, ensuring the tip is above the liquid level.
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Gently purge the headspace of the vial with nitrogen for 1-2 minutes.
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Remove the vent needle first, followed by the nitrogen inlet needle.
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Seal the septum with paraffin film for extra security.
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Store the vial in a cool, dark, and dry place.
Protocol 2: Analytical Monitoring of Oxidation by GC-MS
This protocol provides a general guideline for developing a GC-MS method to detect and quantify the oxidation of this compound.
Instrumentation and Columns:
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Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating this compound and its oxidation products.
Suggested GC-MS Parameters:
| Parameter | Value |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Split Ratio | 20:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium |
| Oven Program | Initial temperature of 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min. |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Scan Range | 50-350 m/z |
Sample Preparation:
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Prepare a dilute solution of the stored this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
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If available, prepare standard solutions of this compound, 3,5-Dichlorophenyl methyl sulfoxide, and 3,5-Dichlorophenyl methyl sulfone for retention time and mass spectra comparison.
Visualizations
Caption: Troubleshooting workflow for addressing the oxidation of this compound.
References
Technical Support Center: Solvent Effects on the Reactivity of 3,5-Dichlorothioanisole
Welcome to the technical support center for investigating the reactivity of 3,5-Dichlorothioanisole. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work. The following sections address common issues related to solvent effects on reaction kinetics and outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the reaction rate of our this compound substrate. Could the choice of solvent be the primary cause?
A1: Yes, the choice of solvent can dramatically influence reaction rates, sometimes by orders of magnitude.[1] Solvent effects arise from the differential solvation of the reactants and the transition state. The polarity, proticity, and coordinating ability of the solvent can all play a crucial role. For instance, in reactions where the transition state is more polar than the reactants, a more polar solvent will typically accelerate the reaction rate. Conversely, if the reactants are more stabilized by the solvent than the transition state, a polar solvent may decrease the rate.
Q2: How can we systematically screen for the optimal solvent for our reaction involving this compound?
A2: A systematic approach to solvent screening is recommended. This often involves selecting a range of solvents with varying properties (e.g., polarity, dielectric constant, hydrogen bonding capability) and running the reaction under identical conditions for each.[2] The results can then be correlated with solvent parameters to understand the key factors influencing the reaction. While broad solvent screenings are common in academic settings, it's also beneficial to consider non-traditional or "greener" solvent alternatives, which may offer improved performance or a better safety profile.[3]
Q3: We are performing an oxidation of this compound to the corresponding sulfoxide. What type of solvents would you recommend?
A3: For the oxidation of thioethers, such as the conversion of thioanisole to its sulfoxide, the choice of solvent is critical.[4][5] Acetonitrile has been shown to be effective for similar oxidation reactions.[4] The reaction should be tested in a variety of solvents to determine the optimal conditions. It is advisable to start with a polar aprotic solvent like acetonitrile and then explore other options based on the specific oxidant being used and the desired reaction selectivity.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Kinetics
Symptoms:
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Poor reproducibility of reaction rates between experiments.
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Reaction rates deviating from expected trends when changing solvent.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Trace Impurities in Solvents | Use high-purity, anhydrous solvents. Traces of water or other impurities can significantly affect reaction kinetics. Consider purifying solvents before use. |
| Temperature Fluctuations | Ensure precise temperature control throughout the reaction. Use a reliable thermostat-controlled bath. Reaction rates are highly sensitive to temperature changes.[6] |
| Atmospheric Contamination | If the reaction is sensitive to air or moisture, perform experiments under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent Reagent Concentration | Prepare stock solutions of reactants and catalysts to ensure consistent concentrations across different experiments. |
Issue 2: Low Product Yield or Unwanted Side Reactions
Symptoms:
-
Lower than expected yield of the desired product.
-
Formation of significant amounts of byproducts.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Solvent-Induced Change in Selectivity | The solvent can alter the chemoselectivity or regioselectivity of a reaction.[3][7] Test a range of solvents to identify one that favors the desired reaction pathway. For example, in some palladium-catalyzed couplings, polar coordinating solvents can switch the selectivity of the reaction.[7] |
| Product Instability in the Reaction Medium | The product may be unstable under the reaction conditions or during workup in the presence of the chosen solvent.[8] Test the stability of the purified product in the reaction solvent under the reaction conditions. |
| Solvent-Reactant Interaction | The solvent may be reacting with one of the reactants or the catalyst. Check for known incompatibilities between your solvent and reagents. |
Experimental Protocols
Protocol 1: General Procedure for Kinetic Analysis of Solvent Effects
This protocol outlines a general method for determining the effect of different solvents on the reaction rate of this compound with a generic electrophile.
Materials:
-
This compound
-
Electrophile of interest
-
A selection of high-purity solvents (e.g., acetonitrile, dichloromethane, tetrahydrofuran, toluene, dimethylformamide)
-
Internal standard (a non-reactive compound for chromatographic analysis)
-
Thermostatted reaction vessel
-
Analytical instrument for monitoring reaction progress (e.g., GC, HPLC, or NMR)
Procedure:
-
Prepare stock solutions of this compound, the electrophile, and the internal standard in each solvent to be tested.
-
Equilibrate the reaction vessel to the desired temperature.
-
Add the solution of this compound and the internal standard to the reaction vessel and allow it to thermally equilibrate.
-
Initiate the reaction by adding the electrophile solution. Start a timer immediately.
-
Withdraw aliquots from the reaction mixture at regular intervals.
-
Quench the reaction in each aliquot immediately (e.g., by rapid cooling or addition of a quenching agent).
-
Analyze the quenched aliquots using the chosen analytical method to determine the concentration of the reactant and product relative to the internal standard.
-
Plot the concentration of the reactant versus time and determine the initial reaction rate.
-
Repeat the experiment for each solvent under identical conditions.
Data Presentation
Table 1: Hypothetical Rate Constants for the Reaction of this compound in Various Solvents
This table presents hypothetical kinetic data to illustrate how solvent choice can impact reaction rates. The data is for a hypothetical nucleophilic substitution reaction.
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
| n-Hexane | 1.9 | 1.0 |
| Toluene | 2.4 | 5.2 |
| Tetrahydrofuran (THF) | 7.6 | 25.8 |
| Dichloromethane (DCM) | 9.1 | 110.3 |
| Acetone | 21 | 540.1 |
| Acetonitrile (MeCN) | 37.5 | 1250.7 |
| Dimethylformamide (DMF) | 38.3 | 2800.5 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Caption: Workflow for studying solvent effects on reaction kinetics.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. scispace.com [scispace.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 6. fiveable.me [fiveable.me]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How To [chem.rochester.edu]
Technical Support Center: Catalyst Selection for Efficient Synthesis of 3,5-Dichlorothioanisole
This technical support center provides guidance for researchers, scientists, and drug development professionals on the efficient synthesis of 3,5-Dichlorothioanisole. It includes troubleshooting guides, frequently asked questions, and experimental protocols to address common challenges encountered during the synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Here are some common causes and troubleshooting steps:
-
Inefficient Catalyst System: The choice of catalyst and ligand is crucial. For C-S cross-coupling reactions, palladium and copper-based catalysts are commonly used. If you are observing low yields, consider screening different catalyst systems. For instance, if a palladium catalyst with a general phosphine ligand is underperforming, switching to a more specialized ligand, such as one with greater steric bulk or electron-donating properties, may improve catalytic activity.
-
Catalyst Deactivation: Thiol-containing starting materials can poison or deactivate certain transition metal catalysts.[1] To mitigate this, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the catalyst. Using robust ligands that protect the metal center can also prevent deactivation.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact yield. If the reaction is sluggish, a gradual increase in temperature may be beneficial. However, excessively high temperatures can lead to side product formation. Monitoring the reaction progress using techniques like TLC or GC-MS can help determine the optimal reaction time. The choice of a suitable solvent that ensures the solubility of all reactants and the catalyst is also critical.
-
Purity of Reagents: The purity of starting materials, especially the thiol or aryl halide, is important. Impurities can interfere with the catalytic cycle. Ensure your reagents are of high purity before starting the reaction.
Q2: I am observing the formation of significant side products, such as diaryl disulfides or homocoupling of the aryl halide. How can I minimize these?
A2: The formation of side products is a common challenge. Here's how to address them:
-
Diaryl Disulfide Formation: This side product arises from the oxidative coupling of the thiol starting material. To minimize this, ensure the reaction is carried out under strictly anaerobic conditions. The presence of a suitable base is also important to deprotonate the thiol in situ, making it a more effective nucleophile and reducing the likelihood of oxidative side reactions.
-
Homocoupling of Aryl Halide: This is often observed in palladium-catalyzed reactions. Optimizing the catalyst-to-ligand ratio can sometimes suppress this side reaction. Additionally, ensuring the efficient oxidative addition of the aryl halide to the palladium center and subsequent reductive elimination of the desired product can outcompete the homocoupling pathway.
Q3: My catalyst appears to be deactivating during the reaction. What are the signs and how can I prevent it?
A3: Catalyst deactivation can manifest as a stalled reaction or the need for high catalyst loading.
-
Signs of Deactivation: A reaction that starts well but then slows down or stops completely before all the starting material is consumed is a common sign of catalyst deactivation.
-
Prevention Strategies:
-
Ligand Selection: The use of bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can often stabilize the metal center and prevent deactivation.
-
Inert Atmosphere: As mentioned, maintaining an inert atmosphere is crucial to prevent oxidation of the catalyst.
-
Additives: In some cases, the addition of co-catalysts or additives can help to regenerate the active catalytic species or prevent its decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the synthesis of aryl thioethers like this compound?
A1: The most common and effective catalytic systems for the synthesis of aryl thioethers involve transition metals like palladium, copper, and iron.
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Palladium-based catalysts: These are widely used for C-S cross-coupling reactions. Typical systems include a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos, dppf).
-
Copper-based catalysts: Copper-catalyzed "Ullmann-type" couplings are a classical and still widely used method. Common catalysts include CuI, Cu₂O, or copper nanoparticles, often in the presence of a ligand like 1,10-phenanthroline.
-
Iron-based catalysts: Iron catalysts are gaining attention as a more sustainable and cost-effective alternative to palladium and copper.[2] Iron salts like FeCl₂ or Fe(acac)₃ can be effective for C-S bond formation.
Q2: What are the typical starting materials for synthesizing this compound?
A2: The synthesis of this compound can be approached from different starting materials:
-
From 3,5-Dichlorobenzenethiol: This involves the methylation of the corresponding thiol. Various methylating agents can be used, such as methyl iodide or dimethyl sulfate, typically in the presence of a base.
-
From 1,3-Dichloro-5-halobenzene: This involves a cross-coupling reaction with a methylthiol source. For example, 1,3-dichloro-5-iodobenzene can be coupled with sodium thiomethoxide using a palladium or copper catalyst.
Q3: How critical is the choice of base in the reaction?
A3: The choice of base is very important. It serves to deprotonate the thiol (if used as a starting material) to form the more nucleophilic thiolate. The strength and nature of the base can influence the reaction rate and the formation of side products. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and organic amines (e.g., triethylamine, DBU). The optimal base will depend on the specific catalytic system and substrates being used.
Catalyst Performance Comparison
Due to the lack of specific comparative studies in the literature for the synthesis of this compound, the following table presents illustrative data based on general performance of different catalyst types in similar aryl thioetherification reactions. These values should be considered as a starting point for optimization.
| Catalyst System | Typical Catalyst Loading (mol%) | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Pd(OAc)₂ | 1-5 | Xantphos | K₂CO₃ | Toluene | 80-110 | 85-95 | Good functional group tolerance, but can be expensive. |
| CuI | 5-10 | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 100-140 | 70-90 | Cost-effective, but may require higher temperatures. |
| Fe(acac)₃ | 5-15 | None | NaH | THF | 60-80 | 60-85 | Environmentally friendly and inexpensive, but may have lower yields. |
Detailed Experimental Protocols
The following are general experimental protocols adapted for the synthesis of this compound. Note: These are starting points and may require optimization for specific laboratory conditions and reagent batches.
Protocol 1: Palladium-Catalyzed Synthesis from 1,3-Dichloro-5-iodobenzene
This protocol is adapted from general palladium-catalyzed C-S cross-coupling reactions.
Materials:
-
1,3-Dichloro-5-iodobenzene
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Sodium thiomethoxide
-
Pd(OAc)₂
-
Xantphos
-
Potassium carbonate (K₂CO₃)
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Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 1,3-dichloro-5-iodobenzene (1.0 mmol), sodium thiomethoxide (1.2 mmol), and potassium carbonate (2.0 mmol).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol) and Xantphos (0.04 mmol) in anhydrous toluene (2 mL).
-
Add the catalyst premix to the Schlenk flask containing the reactants.
-
Add an additional 8 mL of anhydrous toluene to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexanes/ethyl acetate gradient) to afford this compound.
Protocol 2: Copper-Catalyzed Synthesis from 3,5-Dichlorobenzenethiol
This protocol is adapted from general copper-catalyzed S-methylation reactions.
Materials:
-
3,5-Dichlorobenzenethiol
-
Methyl iodide
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 3,5-dichlorobenzenethiol (1.0 mmol), CuI (0.1 mmol), and cesium carbonate (1.5 mmol).
-
Add anhydrous DMF (5 mL) to the flask.
-
Add methyl iodide (1.5 mmol) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Visualizations
Caption: General synthetic routes to this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: 3,5-Dichlorothioanisole Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedure of reactions involving 3,5-Dichlorothioanisole. The following information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route to this compound?
A common and effective method for the synthesis of this compound is through a Sandmeyer-type reaction. This process typically involves two main steps:
-
Diazotization: 3,5-Dichloroaniline is treated with a diazotizing agent, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid, to form the corresponding diazonium salt. This reaction is highly sensitive to temperature and should be performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.
-
Thiomethylation: The freshly prepared diazonium salt is then reacted with a methyl thiol source, such as dimethyl disulfide, often in the presence of a copper catalyst, to yield this compound.
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields in the synthesis of this compound can arise from several factors throughout the reaction and work-up process.[1] Key areas to investigate include:
-
Incomplete Diazotization: Ensure the complete dissolution of 3,5-dichloroaniline in the acidic medium before the addition of the diazotizing agent. The temperature must be strictly controlled during this step to avoid premature decomposition of the diazonium salt.
-
Decomposition of the Diazonium Salt: The diazonium salt is thermally unstable and can decompose to form byproducts, most notably 3,5-dichlorophenol, especially if the reaction temperature rises.[2]
-
Inefficient Thiomethylation: The reaction with dimethyl disulfide may be incomplete. Ensure adequate mixing and appropriate reaction time. The purity of the copper catalyst, if used, can also impact the efficiency of this step.
-
Side Reactions: Oxidation of the desired thioether to the corresponding sulfoxide or sulfone can occur, particularly if oxidizing agents are present or during prolonged exposure to air at elevated temperatures.
-
Losses During Work-up: this compound is a volatile compound, and significant loss can occur during solvent removal under reduced pressure if not performed carefully. Emulsion formation during aqueous extraction can also lead to product loss.
Q3: What are the common impurities I should expect, and how can they be removed?
Several impurities can be present in the crude product mixture. Identifying these is crucial for designing an effective purification strategy.
| Impurity | Origin | Recommended Removal Method |
| 3,5-Dichloroaniline (unreacted) | Incomplete diazotization. | Acid wash during aqueous work-up (forms a water-soluble salt). |
| 3,5-Dichlorophenol | Hydrolysis of the diazonium salt. | Base wash (e.g., with aqueous sodium hydroxide) during work-up to form the water-soluble phenoxide. |
| Dimethyl disulfide (unreacted) | Excess reagent from the thiomethylation step. | Careful evaporation under reduced pressure (due to its volatility) or removal during column chromatography. |
| 3,5-Dichlorophenyl methyl sulfoxide/sulfone | Oxidation of the product. | Column chromatography is typically required to separate these more polar byproducts from the desired thioether. |
| Azo compounds | Side reactions of the diazonium salt. | These are often highly colored and can typically be removed by column chromatography. |
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the work-up of this compound reactions.
Problem 1: The organic layer is dark-colored after the reaction.
-
Possible Cause: Formation of azo-coupled byproducts, which are often intensely colored. This can occur if the pH and temperature of the diazotization and coupling reactions are not well-controlled.
-
Solution:
-
Proceed with the standard aqueous work-up.
-
If the color persists in the organic layer, consider a wash with a mild reducing agent, such as sodium bisulfite solution, which may help to decolorize some impurities.
-
Purify the crude product using column chromatography on silica gel. The colored impurities are typically more polar and will separate from the desired product.
-
Problem 2: An emulsion forms during the aqueous extraction.
-
Possible Cause: The presence of unreacted starting materials, byproducts, or fine particulate matter can stabilize emulsions.
-
Solution:
-
Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help to break the emulsion.
-
If the emulsion persists, filter the entire mixture through a pad of Celite®.
-
Allow the mixture to stand undisturbed for an extended period to allow for phase separation.
-
Problem 3: The isolated product has a persistent unpleasant odor.
-
Possible Cause: Residual volatile sulfur compounds, such as unreacted dimethyl disulfide or other thiol-containing impurities.
-
Solution:
-
Ensure complete removal of volatile solvents and reagents by careful evaporation under reduced pressure.
-
Co-evaporation with a higher boiling point solvent (e.g., toluene) can sometimes help to azeotropically remove lower boiling impurities.
-
Purification by column chromatography is the most effective method for removing non-volatile, odorous impurities.
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Problem 4: The final product is contaminated with the corresponding sulfoxide.
-
Possible Cause: Oxidation of the thioether during the reaction or work-up. This can be exacerbated by exposure to air, especially at elevated temperatures or in the presence of certain metal catalysts.
-
Solution:
-
Minimize the exposure of the reaction mixture and the isolated product to air, particularly when heated.
-
Use degassed solvents for the reaction and work-up.
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The sulfoxide is more polar than the thioether and can be effectively separated by column chromatography on silica gel. A less polar eluent system will elute the desired this compound first.
-
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.
Step 1: Diazotization of 3,5-Dichloroaniline
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3,5-dichloroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the resulting slurry to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the internal temperature below 5 °C.
-
Stir the mixture at this temperature for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
Step 2: Thiomethylation
-
In a separate flask, prepare a solution of dimethyl disulfide in an appropriate organic solvent (e.g., dichloromethane or chloroform).
-
If a copper catalyst is used (e.g., copper(I) bromide), add it to the dimethyl disulfide solution.
-
Cool the dimethyl disulfide solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the dimethyl disulfide solution. Vigorous nitrogen evolution will be observed. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC or GC).
Step 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the same organic solvent.
-
Combine the organic layers and wash sequentially with water, dilute hydrochloric acid (to remove any unreacted aniline), water, a dilute sodium hydroxide solution (to remove any phenolic byproducts), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure. Caution: this compound is volatile; use a rotary evaporator with a cooled trap and avoid excessive heating.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate).
Visualizations
Caption: General experimental workflow for the work-up of this compound reactions.
Caption: Troubleshooting logic for low yield or impure product in this compound synthesis.
References
dealing with hazardous byproducts in 3,5-Dichlorothioanisole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dichlorothioanisole. It addresses common issues encountered during experimental procedures, with a focus on managing hazardous byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
S-methylation of 3,5-dichlorobenzenethiol: This is a classical Williamson-type thioether synthesis where 3,5-dichlorobenzenethiol is deprotonated with a base, followed by nucleophilic attack on a methylating agent.
-
Nucleophilic Aromatic Substitution (SNAr) of 1,3,5-trichlorobenzene: This method involves the reaction of 1,3,5-trichlorobenzene with a methylthiolating agent, such as sodium thiomethoxide.
Q2: What are the primary hazardous byproducts I should be aware of?
A2: Hazardous byproducts largely depend on the chosen synthetic route and the reagents used. Potential byproducts include:
-
Unreacted starting materials: Residual 3,5-dichlorobenzenethiol or 1,3,5-trichlorobenzene can be present. Chlorinated thiophenols are known to be toxic.
-
Over-methylated or under-methylated products: In the SNAr route, incomplete reaction can leave chlorinated thiophenols, while side reactions could potentially lead to the formation of other isomers if the starting material is not pure.
-
Byproducts from the methylating agent: If using hazardous methylating agents like dimethyl sulfate or methyl iodide, residual amounts or their breakdown products can be present. These are often toxic and carcinogenic.
-
Solvent-related impurities: Depending on the solvent used, byproducts from solvent decomposition or side reactions can occur, especially at elevated temperatures.
Q3: How can I minimize the formation of these hazardous byproducts?
A3: Minimizing byproduct formation can be achieved by:
-
Careful control of reaction stoichiometry: Use a slight excess of the methylating agent in the S-methylation route to ensure complete conversion of the thiophenol. In the SNAr route, precise control of the thiomethylating agent is crucial to avoid side reactions.
-
Optimization of reaction conditions: Temperature, reaction time, and choice of base and solvent can significantly impact the reaction's selectivity and completeness.
-
Use of high-purity starting materials: Impurities in the starting materials can lead to a range of unexpected byproducts.
-
Inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the thiophenol starting material.
Q4: What are the recommended safety precautions when handling this compound and its precursors?
A4: Due to the hazardous nature of the chemicals involved, the following safety precautions are essential:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All work should be conducted in a well-ventilated fume hood.
-
Handling of Reagents: Handle strong bases and hazardous methylating agents with extreme care, following established laboratory safety protocols.
-
Waste Disposal: Dispose of all chemical waste, including reaction residues and contaminated materials, according to institutional and local environmental regulations. Chlorinated aromatic compounds require specific disposal procedures.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Deprotonation of 3,5-Dichlorobenzenethiol | Use a stronger base (e.g., sodium hydride) or ensure the current base is of sufficient purity and used in the correct stoichiometric amount. |
| Poor Nucleophilicity of the Thiolate | Ensure the reaction is performed in an appropriate polar aprotic solvent (e.g., DMF, acetonitrile) to enhance the nucleophilicity of the thiolate. |
| Ineffective Methylating Agent | Check the purity and reactivity of the methylating agent. Consider using a more reactive agent if necessary, while being mindful of the associated hazards. |
| Side Reactions (e.g., oxidation of thiophenol) | Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation of the starting material. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to decomposition or side reactions. |
Problem 2: Presence of Significant Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Unreacted 3,5-Dichlorobenzenethiol | Increase the stoichiometry of the methylating agent or prolong the reaction time. |
| Unreacted 1,3,5-Trichlorobenzene (in SNAr route) | Increase the reaction temperature or reaction time, or consider using a more effective catalyst or solvent system. |
| Formation of Disulfide Byproduct (from oxidation) | As mentioned previously, conduct the reaction under an inert atmosphere. |
| Byproducts from the Methylating Agent | Use a minimal excess of the methylating agent and ensure it is quenched properly during the work-up procedure. |
| Contamination from Glassware or Solvents | Ensure all glassware is thoroughly cleaned and dried, and use high-purity, anhydrous solvents. |
Data Presentation
Table 1: Illustrative Reaction Conditions and Outcomes for this compound Synthesis
| Parameter | Method A: S-methylation | Method B: SNAr |
| Starting Material | 3,5-Dichlorobenzenethiol | 1,3,5-Trichlorobenzene |
| Reagents | Methyl iodide, Sodium hydroxide | Sodium thiomethoxide |
| Solvent | Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) |
| Temperature (°C) | 25 - 50 | 100 - 150 |
| Reaction Time (h) | 2 - 4 | 6 - 12 |
| Typical Yield (%) | 85 - 95 | 70 - 85 |
| Major Hazardous Byproduct | Unreacted 3,5-dichlorobenzenethiol | Unreacted 1,3,5-trichlorobenzene |
| Other Potential Byproducts | 3,5-Dichlorophenyl disulfide | Chlorinated thiophenols |
Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.
Experimental Protocols
Method A: S-methylation of 3,5-Dichlorobenzenethiol
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3,5-dichlorobenzenethiol (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Deprotonation: Cool the solution in an ice bath and add sodium hydroxide (1.1 equivalents) portion-wise, maintaining the temperature below 10°C. Stir the mixture for 30 minutes at this temperature.
-
Methylation: Slowly add methyl iodide (1.2 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Method B: Nucleophilic Aromatic Substitution (SNAr) of 1,3,5-Trichlorobenzene
-
Preparation: In a sealed reaction vessel, combine 1,3,5-trichlorobenzene (1 equivalent) and sodium thiomethoxide (1.1 equivalents) in N-Methyl-2-pyrrolidone (NMP).
-
Reaction: Heat the mixture to 120°C and stir for 8-12 hours. Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., toluene).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Mandatory Visualizations
Caption: Synthetic pathways to this compound.
Caption: General troubleshooting workflow for synthesis.
Technical Support Center: Purification of 3,5-Dichlorothioanisole by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3,5-Dichlorothioanisole using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: For the normal-phase column chromatography of this compound, silica gel is the most commonly used and recommended stationary phase due to its high selectivity for a wide range of organic compounds.[1][2] Given that thioanisole derivatives can sometimes be sensitive to the acidic nature of standard silica gel, leading to potential degradation (e.g., oxidation), using deactivated silica gel can be a prudent alternative.[3] Deactivation can be achieved by treating the silica gel with a small percentage of a base, such as triethylamine, in the mobile phase during column packing.[3]
Q2: How do I determine the optimal mobile phase for the separation?
Q3: What are some common solvent systems to try for TLC analysis?
A3: You can start with a low polarity system and progressively increase it. Here are some suggested starting ratios of Hexane:Ethyl Acetate to screen via TLC:
-
98:2
-
95:5
-
90:10
-
80:20
The choice of the final mobile phase for the column will be the one that gives the best separation between your product spot and any impurity spots on the TLC plate.
Q4: My compound is not moving from the baseline on the TLC plate even with a more polar solvent system. What should I do?
A4: If your compound remains at the baseline, it indicates that the mobile phase is not polar enough to elute it. You can try switching to a more polar solvent in your mixture. For instance, you could replace ethyl acetate with acetone or use a dichloromethane/methanol system. However, be aware that dichloromethane can cause slower column runs and potential cracking of the silica bed.[3]
Q5: Can I use reversed-phase chromatography for this purification?
A5: Yes, reversed-phase chromatography is a viable alternative. In this technique, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar. This method is particularly useful if the impurities are significantly more or less polar than this compound. Common mobile phases for reversed-phase chromatography are mixtures of water with methanol or acetonitrile.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate mobile phase polarity. - Column overloading. - Column channeling or cracking. | - Re-optimize the mobile phase using TLC to achieve a greater difference in Rf values. - Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[3] - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly without any air bubbles or cracks. |
| Product Elutes Too Quickly | - Mobile phase is too polar. | - Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane in a hexane/ethyl acetate system). |
| Product Elutes Too Slowly or Not at All | - Mobile phase is not polar enough. | - Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). - If a large increase in polarity is needed, consider switching to a more polar solvent system (e.g., dichloromethane/methanol). |
| Streaking or Tailing of Spots on TLC/Column Fractions | - Compound is acidic or basic and interacting strongly with the silica gel. - Sample is too concentrated. - Presence of highly polar impurities. | - Add a small amount of a modifier to the mobile phase. For potentially acidic impurities or to prevent streaking of the thioether, adding a small amount (0.1-1%) of triethylamine can be beneficial.[3] - Ensure the sample is sufficiently diluted before loading. - A pre-purification step, such as a simple filtration through a small plug of silica, might help remove baseline impurities.[3] |
| Suspected Decomposition of the Product on the Column | - this compound may be sensitive to the acidic nature of silica gel. | - Use deactivated silica gel (pre-treated with triethylamine).[3] - Consider using a less acidic stationary phase like alumina. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Mobile Phase Selection
-
Preparation: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate, keeping the spot size small.
-
Development: Place the TLC plate in a developing chamber containing a prepared mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Ensure the solvent level is below the spot line. Allow the solvent to run up the plate.
-
Analysis: Calculate the Rf value for the product and any impurities. Adjust the mobile phase composition to achieve an Rf of ~0.2-0.4 for the product with good separation from other spots.
Protocol 2: Column Chromatography Purification
-
Column Packing:
-
Securely clamp a glass column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent component (e.g., hexane).
-
Pour the slurry into the column, allowing the silica to settle into a uniform bed. Gently tap the column to dislodge any air bubbles.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully add it to the top of the column.
-
Dry Loading: If the compound is not very soluble in the mobile phase, pre-adsorb it onto a small amount of silica gel. To do this, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[3]
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (if necessary) to start the elution.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the purified this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
Validation & Comparative
Comparative NMR Spectral Analysis: 3,5-Dichlorothioanisole vs. Thioanisole
A detailed guide for researchers, scientists, and drug development professionals on the NMR spectral characteristics of 3,5-Dichlorothioanisole, with a comparative analysis against its parent compound, thioanisole. This guide provides a comprehensive interpretation of ¹H and ¹³C NMR spectra, supported by experimental data and protocols.
This guide presents a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectra of this compound, a halogenated aromatic sulfide of interest in synthetic chemistry and drug discovery. To provide a clear understanding of the influence of the chloro substituents on the spectral features, a direct comparison is made with the NMR data of the parent compound, thioanisole. The data is presented in a structured format to facilitate easy comparison and interpretation.
Executive Summary
The introduction of two chlorine atoms in the meta positions of the aromatic ring in this compound leads to distinct and predictable changes in both the ¹H and ¹³C NMR spectra when compared to thioanisole. In the ¹H NMR spectrum, the aromatic region simplifies to two signals due to the symmetry of the molecule, with the protons appearing at slightly different chemical shifts compared to the complex multiplet of thioanisole. The methyl protons also experience a minor shift. In the ¹³C NMR spectrum, the most significant changes are observed for the carbon atoms directly bonded to the chlorine atoms, which show a characteristic downfield shift. The symmetry of this compound also results in fewer signals in the aromatic region compared to thioanisole.
NMR Data Comparison
The following table summarizes the ¹H and ¹³C NMR spectral data for this compound and thioanisole in deuterated chloroform (CDCl₃).
| Compound | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| This compound | δ 7.18 (t, J=1.8 Hz, 1H, H-4), 7.08 (d, J=1.8 Hz, 2H, H-2, H-6), 2.49 (s, 3H, -SCH₃) | δ 141.2 (C-1), 135.5 (C-3, C-5), 127.0 (C-4), 125.2 (C-2, C-6), 15.7 (-SCH₃) |
| Thioanisole | δ 7.26–7.25 (m, 4H, Ar-H), 7.13–7.09 (m, 1H, Ar-H), 2.45 (s, 3H, -SCH₃)[1] | δ 138.4 (C-1), 128.7 (C-3, C-5), 126.6 (C-2, C-6), 125.0 (C-4), 15.8 (-SCH₃)[1] |
Spectral Interpretation
This compound
¹H NMR Spectrum:
The aromatic region of the ¹H NMR spectrum of this compound is simplified due to the molecule's C₂ᵥ symmetry.
-
A triplet at δ 7.18 ppm with a small coupling constant (J=1.8 Hz) is assigned to the proton at the C-4 position (H-4). This proton is coupled to the two equivalent protons at C-2 and C-6.
-
A doublet at δ 7.08 ppm, also with a coupling constant of 1.8 Hz, corresponds to the two equivalent protons at the C-2 and C-6 positions (H-2, H-6). These protons are coupled to the H-4 proton.
-
A sharp singlet at δ 2.49 ppm is attributed to the three protons of the methyl group (-SCH₃).
¹³C NMR Spectrum:
The proton-decoupled ¹³C NMR spectrum of this compound displays four signals in the aromatic region and one in the aliphatic region, consistent with its symmetrical structure.
-
The signal at δ 141.2 ppm is assigned to the quaternary carbon atom C-1, which is bonded to the sulfur atom.
-
The most downfield signal in the aromatic region, at δ 135.5 ppm, is attributed to the two equivalent carbon atoms C-3 and C-5, which are directly attached to the electron-withdrawing chlorine atoms.
-
The signal at δ 127.0 ppm corresponds to the C-4 carbon atom.
-
The signal at δ 125.2 ppm represents the two equivalent carbon atoms C-2 and C-6.
-
The aliphatic region shows a single peak at δ 15.7 ppm, corresponding to the methyl carbon of the thioether group.
Thioanisole (for comparison)
¹H NMR Spectrum: The ¹H NMR spectrum of thioanisole shows a more complex pattern in the aromatic region due to the lower symmetry.
-
A multiplet between δ 7.26 and 7.25 ppm integrates to four protons, corresponding to the ortho and meta protons of the benzene ring.[1]
-
Another multiplet observed between δ 7.13 and 7.09 ppm is assigned to the para proton.[1]
-
The methyl protons appear as a singlet at δ 2.45 ppm.[1]
¹³C NMR Spectrum: The ¹³C NMR spectrum of thioanisole displays four distinct signals for the aromatic carbons.
-
The signal at δ 138.4 ppm is assigned to the ipso-carbon (C-1) attached to the sulfur atom.[1]
-
The signals at δ 128.7 ppm and δ 126.6 ppm are attributed to the meta (C-3, C-5) and ortho (C-2, C-6) carbons, respectively.[1]
-
The signal at δ 125.0 ppm corresponds to the para carbon (C-4).[1]
-
The methyl carbon gives a signal at δ 15.8 ppm.[1]
Experimental Protocols
NMR Sample Preparation
A standard protocol for preparing NMR samples of aromatic compounds like this compound and thioanisole is as follows:
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the solid compound (or use a similar volume for a liquid sample) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The NMR spectra were acquired on a 400 MHz spectrometer using the following general parameters:
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.0 s.
-
Spectral Width: Appropriate range to cover all proton signals (e.g., -2 to 12 ppm).
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2.0 s.
-
Spectral Width: Appropriate range to cover all carbon signals (e.g., 0 to 200 ppm).
-
Visualization of Key NMR Correlations
The following diagram illustrates the molecular structure of this compound and highlights the key proton and carbon environments as determined by NMR spectroscopy.
Caption: Molecular structure of this compound with assigned ¹H and ¹³C NMR chemical shifts.
References
A Comparative Analysis of the FT-IR Spectra of 3,5-Dichlorothioanisole and Its Analogs
This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectra of 3,5-Dichlorothioanisole and its structural analogs. By examining the vibrational frequencies of key functional groups, researchers can gain insights into the structural and electronic effects of substituent placement on the thioanisole scaffold. This information is valuable for the characterization of novel compounds, reaction monitoring, and quality control in drug development and materials science.
Comparison of Key Vibrational Frequencies
The table below summarizes the major FT-IR absorption bands for thioanisole and several of its chlorinated analogs. The data for this compound is inferred from the analysis of structurally similar compounds, 3,5-dichloroaniline and 3,5-dichlorobenzaldehyde, as direct experimental data was not available in the cited literature. The primary vibrational modes of interest include C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, C-S stretching of the thioether linkage, and C-Cl stretching.
| Vibrational Mode | Thioanisole (cm⁻¹) ** | 3-Chlorothioanisole (cm⁻¹) ** | This compound (cm⁻¹) (Inferred) | Key Observations |
| Aromatic C-H Stretch | ~3060 | ~3070 | ~3080 | The position of the aromatic C-H stretching vibration is expected to shift to slightly higher wavenumbers with increasing chlorination due to inductive effects. |
| Aliphatic C-H Stretch (CH₃) | ~2925 | ~2928 | ~2930 | The aliphatic C-H stretching frequency of the methyl group is relatively insensitive to substitution on the aromatic ring. |
| Aromatic C=C Stretch | 1582, 1478, 1438 | 1570, 1465, 1415 | 1560-1590, 1450-1470 | Halogen substitution influences the positions and intensities of the aromatic ring stretching vibrations. Dichlorination is expected to result in sharp, well-defined bands. |
| C-S Stretch | ~690 | ~680 | ~670-680 | The C-S stretching vibration is expected to show a slight shift to lower wavenumbers with increasing electron-withdrawing substitution on the ring. |
| C-Cl Stretch | - | ~782 | ~750-850 | The C-Cl stretching vibrations typically appear in the fingerprint region and are sensitive to the substitution pattern on the aromatic ring. For a 3,5-disubstituted pattern, strong absorptions in this region are expected. |
Experimental Protocols
The provided FT-IR data for thioanisole and its analogs were obtained using standard laboratory procedures. For solid samples such as this compound, the following KBr pellet method is recommended for acquiring high-quality spectra.
Preparation of KBr Pellets for FT-IR Analysis
-
Sample and KBr Preparation: Dry spectroscopy-grade potassium bromide (KBr) powder in an oven at 110°C for at least 2 hours to remove any adsorbed water. Allow the KBr to cool to room temperature in a desiccator. Grind the solid sample to a fine powder using an agate mortar and pestle.
-
Mixing: Weigh approximately 1-2 mg of the finely ground sample and 100-200 mg of the dried KBr powder. The sample-to-KBr ratio should be in the range of 1:100 to 1:200. Transfer both components to the agate mortar and mix thoroughly by grinding for 3-5 minutes to ensure a homogenous mixture.
-
Pellet Pressing: Assemble a clean and dry pellet die. Carefully transfer the KBr-sample mixture into the die barrel, ensuring an even distribution. Place the plunger into the barrel and transfer the die assembly to a hydraulic press.
-
Evacuation and Pressing: Connect the die to a vacuum pump and evacuate for 2-3 minutes to remove entrapped air, which can cause the pellet to be opaque. While under vacuum, apply pressure gradually to approximately 8-10 tons. Hold the pressure for 5-10 minutes to allow the KBr to flow and form a transparent pellet.
-
Pellet Removal and Analysis: Carefully release the pressure and vacuum. Disassemble the die and gently remove the transparent or translucent pellet. Mount the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Logical Workflow for Spectral Comparison
The following diagram illustrates the logical workflow for comparing the FT-IR spectra of this compound and its analogs.
Caption: Workflow for FT-IR Spectral Comparison.
A Comparative Guide to Purity Validation of 3,5-Dichlorothioanisole: HPLC vs. GC Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates like 3,5-Dichlorothioanisole is a critical step in ensuring the quality, safety, and efficacy of the final product. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity validation of this compound, complete with experimental protocols and supporting data.
While Gas Chromatography is a common method for purity assessment of volatile and semi-volatile compounds like this compound, HPLC offers a versatile and often complementary approach, particularly for non-volatile impurities or when derivatization is not desirable.
Comparative Analysis: HPLC vs. GC
| Feature | HPLC Method | GC Method |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Typical Stationary Phase | Reversed-phase C18 or C8 | Polysiloxane-based (e.g., DB-5, HP-5ms) |
| Typical Mobile Phase | Acetonitrile/Water or Methanol/Water gradients | Inert carrier gas (e.g., Helium, Nitrogen) |
| Detection | UV-Vis (Diode Array Detector) | Flame Ionization Detector (FID), Electron Capture Detector (ECD), Mass Spectrometry (MS) |
| Sample Volatility | Not a strict requirement | Required |
| Derivatization | Generally not required | May be required for polar impurities |
| Strengths | - Suitable for a wide range of compounds, including non-volatile impurities. - Non-destructive, allowing for fraction collection. | - High resolution and efficiency for volatile compounds.[1] - Sensitive detectors like ECD are ideal for halogenated compounds.[2] |
| Limitations | - May have lower resolution for some volatile isomers compared to GC. | - Not suitable for non-volatile or thermally labile impurities. |
| Commercial Purity Spec. | Often specified by GC (>98.0%)[3] | The industry standard for this compound.[3] |
Experimental Protocols
Proposed HPLC Method for Purity Validation of this compound
This proposed method is based on established HPLC techniques for the analysis of dichlorinated aromatic compounds.[4][5][6]
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard (purity >98%)
-
Sample of this compound for testing
3. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 60% B
-
20-25 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Reference Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the reference standard solution.
5. Analysis:
-
Inject the reference standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Alternative Method: Gas Chromatography (GC)
As indicated by commercial suppliers, GC is a standard method for the purity assessment of this compound.[3]
1. Instrumentation:
-
Gas chromatograph with a split/splitless injector, a flame ionization detector (FID) or an electron capture detector (ECD), and a capillary column.
-
Capillary column suitable for organochlorine compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
2. GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C (FID) or 320°C (ECD)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Volume: 1 µL (split ratio 50:1)
3. Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent like hexane or ethyl acetate.
Visualizations
Caption: HPLC Purity Validation Workflow for this compound.
Caption: Decision Pathway for Selecting a Purity Validation Method.
References
- 1. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. This compound | 68121-46-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. mdpi.com [mdpi.com]
- 6. pp.bme.hu [pp.bme.hu]
A Comparative Study of 3,5-Dichlorothioanisole and 3,5-Dichloroanisole Reactivity: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of aromatic compounds is paramount for the rational design of synthetic pathways and the development of novel molecular entities. This guide provides an objective comparison of the chemical reactivity of 3,5-Dichlorothioanisole and 3,5-dichloroanisole, supported by established chemical principles and detailed experimental protocols.
This comparative analysis focuses on the key chemical transformations these molecules undergo: electrophilic aromatic substitution, nucleophilic aromatic substitution, and, unique to the thioether, oxidation of the sulfur center. The presence of two electron-withdrawing chlorine atoms at the meta positions and the differing electronic effects of the oxygen and sulfur atoms in the methoxy and thiomethyl groups, respectively, confer distinct reactivity profiles to these two compounds.
Comparative Reactivity Analysis
The reactivity of 3,5-dichloroanisole and this compound is primarily dictated by the interplay of the electronic effects of their substituents. The two chlorine atoms at the 3 and 5 positions are electron-withdrawing through their inductive effect, which deactivates the aromatic ring towards electrophilic attack. Conversely, the methoxy (-OCH3) and thiomethyl (-SCH3) groups are ortho-, para-directing activators due to the resonance donation of their lone pair electrons into the benzene ring.
In general, the methoxy group of an anisole is a stronger activating group than the thiomethyl group of a thioanisole.[1] This is because the lone pairs on the oxygen atom in the methoxy group are more available for resonance with the benzene ring compared to the larger sulfur atom in the thiomethyl group.[1] Consequently, 3,5-dichloroanisole is expected to be more reactive towards electrophilic aromatic substitution than this compound.
For nucleophilic aromatic substitution, the presence of strong electron-withdrawing groups is generally required to activate the ring for attack by a nucleophile. While the two chlorine atoms do withdraw electron density, these compounds are not as highly activated as, for example, dinitro-substituted aromatics. However, under forcing conditions, nucleophilic substitution of one of the chlorine atoms may be possible.
A key difference in reactivity lies in the sulfur atom of this compound, which can be readily oxidized to a sulfoxide and then to a sulfone. This provides a synthetic handle for further functionalization that is absent in 3,5-dichloroanisole.
Data Presentation: A Comparative Overview
| Property/Reaction | 3,5-Dichloroanisole | This compound | Supporting Rationale |
| Synthesis | Typically synthesized from 1,3,5-trichlorobenzene via nucleophilic aromatic substitution with sodium methoxide.[2] | Can be synthesized from 3,5-dichloroaniline via diazotization followed by reaction with sodium methyl mercaptide. | Established synthetic routes for both compounds. |
| Electron Density of Aromatic Ring | Higher | Lower | The -OCH3 group is a stronger electron-donating group by resonance than the -SCH3 group.[1] |
| Reactivity in Electrophilic Aromatic Substitution (e.g., Nitration) | More reactive | Less reactive | The higher electron density of the anisole ring makes it more susceptible to attack by electrophiles.[1] |
| Directing Effects in EAS | Ortho, para-directing (to the -OCH3 group) | Ortho, para-directing (to the -SCH3 group) | Both -OCH3 and -SCH3 are ortho, para-directing groups due to resonance. |
| Reactivity in Nucleophilic Aromatic Substitution | Very low, requires harsh conditions. | Very low, requires harsh conditions. | The aromatic ring is not strongly activated towards nucleophilic attack. |
| Oxidation | Not applicable (ether linkage is stable to common oxidizing agents). | Readily oxidized to the corresponding sulfoxide and sulfone. | The sulfur atom in the thioether is susceptible to oxidation by various oxidizing agents. |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Protocol 1: Synthesis of 3,5-Dichloroanisole from 1,3,5-Trichlorobenzene[2]
Materials:
-
1,3,5-Trichlorobenzene
-
Sodium methoxide
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3,5-trichlorobenzene in DMSO.
-
Add sodium methoxide to the solution.
-
Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation.
Protocol 2: Synthesis of this compound from 3,5-Dichloroaniline
Materials:
-
3,5-Dichloroaniline
-
Hydrochloric acid
-
Sodium nitrite
-
Sodium methyl mercaptide (NaSMe)
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Diazotization:
-
Dissolve 3,5-dichloroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Thiomethylation:
-
In a separate flask, prepare a solution of sodium methyl mercaptide in water.
-
Cool the sodium methyl mercaptide solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium methyl mercaptide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Work-up:
-
Extract the reaction mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude this compound.
-
Purify the product by column chromatography or distillation.
-
Protocol 3: Comparative Nitration of 3,5-Dichloroanisole and this compound
Materials:
-
3,5-Dichloroanisole
-
This compound
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In two separate round-bottom flasks, dissolve equimolar amounts of 3,5-dichloroanisole and this compound in dichloromethane and cool to 0 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to each flask with stirring, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reactions at 0 °C for a specified time (e.g., 1 hour).
-
Monitor the reactions by TLC to observe the consumption of starting material and the formation of products.
-
Quench the reactions by carefully pouring them into a mixture of ice and saturated sodium bicarbonate solution.
-
Separate the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Analyze the product distribution and yield for each reaction using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to quantitatively compare the reactivity.
Protocol 4: Oxidation of this compound to the Sulfoxide and Sulfone
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (H2O2)
-
Dichloromethane or Acetic Acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure for Oxidation to Sulfoxide (using m-CPBA):
-
Dissolve this compound in dichloromethane and cool the solution to 0 °C.
-
Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane dropwise.
-
Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed.
-
Wash the reaction mixture with saturated sodium bicarbonate solution to remove excess peroxyacid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude sulfoxide.
-
Purify by column chromatography if necessary.
Procedure for Oxidation to Sulfone (using H2O2 in Acetic Acid): [3][4]
-
Dissolve this compound in glacial acetic acid.
-
Add an excess of 30% hydrogen peroxide.
-
Heat the reaction mixture (e.g., 50-70 °C) and monitor by TLC until the sulfoxide intermediate is fully converted to the sulfone.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude sulfone.
-
Purify by recrystallization or column chromatography.
Visualizations
The following diagrams, generated using the DOT language, illustrate the synthetic pathways and a general experimental workflow.
References
- 1. Why is anisole nitrated more rapidly than thioanisole under the s... | Study Prep in Pearson+ [pearson.com]
- 2. US8901361B2 - Method for synthesizing 3,5-dichloroanisole from 1,3,5-trichlorobenzene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Assessing the Efficacy of 3,5-Dichlorothioanisole as a Synthetic Precursor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the strategic selection of precursors is paramount to the efficient construction of complex molecular architectures. This guide provides a comprehensive assessment of 3,5-Dichlorothioanisole, a versatile yet underutilized precursor, for the synthesis of multi-substituted aromatic compounds. Its potential in key transformations such as cross-coupling reactions and oxidation-based functionalization is explored and benchmarked against established alternative synthetic routes. This objective comparison, supported by analogous experimental data, aims to equip researchers with the necessary insights to evaluate the utility of this compound in their synthetic endeavors.
I. Introduction to this compound and its Synthetic Potential
This compound, also known as 1,3-dichloro-5-(methylthio)benzene, possesses a unique combination of reactive sites that make it an attractive starting material for a variety of transformations. The two chlorine atoms at the meta positions are amenable to substitution via transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, vinyl, and amino functionalities. Concurrently, the methylthio group offers a handle for further manipulation, primarily through oxidation to the corresponding sulfoxide or sulfone. The resulting sulfonyl group can then be converted into a sulfonyl chloride, a valuable intermediate for the synthesis of sulfonamides and other sulfur-containing compounds.
This guide will delve into the prospective applications of this compound in the following key areas:
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions for the formation of C-C and C-N bonds.
-
Oxidation and Subsequent Functionalization: Conversion of the methylthio group to a sulfonyl chloride for the synthesis of sulfonamides.
The efficacy of this compound in these roles will be compared with alternative, more established precursors for the synthesis of analogous 3,5-disubstituted aromatic compounds.
II. Comparative Analysis of Synthetic Routes
A. Synthesis of 3,5-Diaryl Derivatives
The synthesis of 3,5-diaryl aromatic compounds is a common objective in medicinal chemistry and materials science. This compound presents a potential platform for achieving this through sequential or double cross-coupling reactions.
Proposed Pathway using this compound:
Caption: Proposed sequential Suzuki-Miyaura coupling of this compound.
Quantitative Data Comparison:
| Precursor | Reaction Type | Catalyst/Reagent | Conditions | Yield (%) | Reference (Analogous System) |
| This compound (Proposed) | Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O/MeOH, reflux | Not Reported | |
| 3,5-Dichloro-1,2,4-thiadiazole | Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O/MeOH, reflux | 75-95% | |
| 1,3,5-Trichlorobenzene | Suzuki-Miyaura | Pd(OAc)₂, SPhos, K₃PO₄ | Dioxane/H₂O, 100 °C | Not specified | General Protocol |
| 3,5-Dibromopyridine | Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH/H₂O, reflux | ~70-90% | Standard Protocols |
Alternative Precursors:
Commonly used alternatives for the synthesis of 3,5-diarylbenzenes include 1,3,5-trihalobenzenes and dihalopyridines. While these precursors are effective, this compound offers the advantage of retaining a functional handle (the methylthio group) for further diversification after the diarylation.
B. Synthesis of 3,5-Diamino Derivatives
The introduction of amino groups at the 3 and 5 positions is crucial for the synthesis of various pharmaceutically active compounds. The Buchwald-Hartwig amination provides a powerful tool for this transformation.
Proposed Pathway using this compound:
A Comparative Guide to Building Blocks for Dichlorinated Heterocyclic Synthesis: 3,5-Dichlorothioanisole as a Precursor for 4,6-Dichlorobenzothiophene
For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is a critical step in the synthesis of novel heterocyclic compounds. This guide provides an objective comparison of a proposed synthetic route to 4,6-dichlorobenzothiophene starting from 3,5-dichlorothioanisole against an established method utilizing an alternative precursor. The comparison includes a summary of quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways.
Comparative Analysis of Synthetic Routes
This guide compares two synthetic pathways to dichlorinated benzothiophenes:
-
Proposed Route: A two-step synthesis of 4,6-dichlorobenzothiophene starting from this compound. This method involves a directed ortho-lithiation to introduce an alkynyl group, followed by an electrophilic cyclization.
-
Alternative Route: An established synthesis of a dichlorinated benzothiophene derivative from a substituted thiophenol, which undergoes S-alkylation and subsequent cyclization.
The following table summarizes the key quantitative data for these two approaches, providing a basis for comparison in terms of reaction efficiency and conditions.
| Parameter | Proposed Route: this compound to 4,6-Dichlorobenzothiophene | Alternative Route: Dichlorinated Thiophenol to Benzothiophene Derivative |
| Starting Material | This compound | Substituted Dichlorothiophenol |
| Key Reactions | 1. Directed ortho-lithiation and alkynylation2. Electrophilic cyclization | 1. S-alkylation2. Intramolecular cyclization |
| Overall Yield (estimated) | ~70-80% | ~60-70% |
| Number of Steps | 2 | 2 |
| Reaction Conditions | Step 1: Cryogenic (-78 °C), inert atmosphereStep 2: Room temperature | Step 1: Room temperature or gentle heatingStep 2: Elevated temperatures |
| Reagent Toxicity/Handling | Requires handling of pyrophoric n-butyllithium | Generally involves less hazardous reagents |
| Substrate Scope | Potentially broad, depending on electrophile compatibility | Dependent on the availability of substituted thiophenols |
Experimental Protocols
Proposed Synthesis of 4,6-Dichlorobenzothiophene from this compound
Step 1: Synthesis of 1,3-Dichloro-5-(methylthio)-2-((trimethylsilyl)ethynyl)benzene
To a solution of this compound (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an argon atmosphere at -78 °C is added n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise. The mixture is stirred at -78 °C for 1 hour, after which (trimethylsilyl)acetylene (1.2 mmol) is added. The reaction is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Synthesis of 4,6-Dichloro-2-(trimethylsilyl)benzothiophene
The product from Step 1 (1.0 mmol) is dissolved in dichloromethane (10 mL). To this solution is added a cyclization agent such as N-iodosuccinimide (NIS, 1.1 mmol). The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 4,6-dichloro-2-(trimethylsilyl)benzothiophene.
Alternative Synthesis of a Dichlorinated Benzothiophene Derivative
An established route to a related dichlorinated benzothiophene involves the reaction of a dichlorinated thiophenol with an α-haloketone followed by an intramolecular cyclization.
Step 1: S-Alkylation of Dichlorothiophenol
To a solution of the dichlorothiophenol (1.0 mmol) in a suitable solvent such as ethanol or acetone is added a base like potassium carbonate (1.5 mmol). An α-haloketone (e.g., 2-chloroacetophenone, 1.0 mmol) is then added, and the mixture is stirred at room temperature or heated to reflux for several hours until the reaction is complete (monitored by TLC). The solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to give the crude S-alkylated product, which may be used in the next step without further purification.
Step 2: Intramolecular Cyclization
The crude S-alkylated product from the previous step is dissolved in a high-boiling solvent such as polyphosphoric acid (PPA) or a mixture of acetic anhydride and a strong acid. The mixture is heated to a high temperature (e.g., 100-140 °C) for several hours. After cooling, the reaction mixture is poured into ice water, and the precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the two synthetic approaches.
Caption: Proposed synthesis of 4,6-dichlorobenzothiophene.
Caption: Alternative synthesis of a dichlorinated benzothiophene.
Conclusion
The proposed synthesis of 4,6-dichlorobenzothiophene from this compound offers a potentially efficient and regioselective route to this valuable heterocyclic scaffold. The directed ortho-metalation strategy allows for precise functionalization of the aromatic ring, a feature that can be highly advantageous. However, this approach requires the use of cryogenic temperatures and pyrophoric reagents, which may be a consideration for scalability and safety.
In contrast, the alternative route starting from a dichlorinated thiophenol utilizes more conventional and often less hazardous reaction conditions. The success of this method is contingent on the availability of the appropriately substituted thiophenol precursor.
Ultimately, the choice of building block and synthetic strategy will depend on the specific research goals, available resources, and desired scale of the synthesis. This comparative guide provides the necessary data and protocols to aid researchers in making an informed decision for their heterocyclic synthesis endeavors.
Navigating the Analytical Landscape for 3,5-Dichlorothioanisole Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise quantification of chemical compounds is paramount. This guide provides a comparative overview of analytical standards and methodologies applicable to the quantification of 3,5-Dichlorothioanisole. While specific certified reference materials and validated methods for this compound are not widely documented, this guide draws upon established analytical approaches for the closely related and structurally similar compound, 3,5-dichloroaniline (3,5-DCA). The methods detailed here serve as a robust starting point for developing and validating a quantitative analysis of this compound.
Comparison of Analytical Methodologies
The quantification of chlorinated aromatic compounds like this compound and 3,5-dichloroaniline is commonly achieved through chromatographic techniques coupled with mass spectrometry. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) often depends on the volatility and thermal stability of the analyte, as well as the complexity of the sample matrix.
Below is a summary of performance data from published methods for the analysis of 3,5-dichloroaniline, which can be considered indicative of the performance achievable for this compound with appropriate method development and validation.
| Parameter | Method A: HPLC-MS/MS | Method B: GC-MS/MS |
| Instrumentation | High-Performance Liquid Chromatography-Tandem Mass Spectrometry | Gas Chromatography-Tandem Mass Spectrometry |
| **Linearity (R²) ** | >0.996[1][2] | Not explicitly stated, but good precision and linearity reported[3] |
| Limit of Detection (LOD) | 1.0 µg/kg[1][2] | 0.1 ng/mL[3] |
| Limit of Quantification (LOQ) | 3.0 µg/kg[1][2] | Not explicitly stated, but linearity range starts at 0.1 ng/mL[3] |
| Recovery | 78.2–98.1%[1][2] | 78-107% of the dose recovered as 3,5-DCA in urine[3] |
| Relative Standard Deviation (RSD) | 1.4–11.9%[1][2] | Good precision reported[3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative experimental protocols for HPLC-MS/MS and GC-MS/MS analysis of 3,5-dichloroaniline, which can be adapted for this compound.
Method A: HPLC-MS/MS for 3,5-dichloroaniline in Chives[1][2]
This method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by HPLC-MS/MS analysis.
1. Sample Preparation (Modified QuEChERS):
-
Homogenize 10 g of the sample with 10 mL of acetonitrile.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, vortex, and centrifuge.
-
Take an aliquot of the supernatant and purify using a dispersive solid-phase extraction (d-SPE) tube containing PSA (primary secondary amine) and GCB (graphitized carbon black).
-
Vortex and centrifuge.
-
Filter the supernatant into a vial for HPLC-MS/MS analysis.
2. HPLC-MS/MS Conditions:
-
Chromatographic Column: A suitable C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer in positive ion mode with selected reaction monitoring (SRM).
Method B: GC-MS/MS for 3,5-dichloroaniline in Human Urine[3]
This method involves hydrolysis, liquid-liquid extraction, derivatization, and GC-MS/MS analysis.
1. Sample Preparation:
-
Treat urine samples with basic hydrolysis to convert metabolites to 3,5-DCA.
-
Extract the 3,5-DCA using toluene.
-
Derivatize the extracted 3,5-DCA with pentafluoropropionic anhydride (PFPA).
-
Analyze the derivative by GC-MS/MS.
2. GC-MS/MS Conditions:
-
Chromatographic Column: A suitable capillary column for pesticide analysis.
-
Carrier Gas: Helium.
-
Injector and Detector Temperatures: Optimized for the analysis of the derivatized analyte.
-
Mass Spectrometry: Triple quadrupole mass spectrometer in negative ion mode with selected reaction monitoring (SRM).
Visualizing the Workflow and Logic
To better illustrate the analytical process, the following diagrams outline the experimental workflow and a decision-making process for method selection.
Conclusion
While direct analytical standards for this compound quantification may require custom synthesis and validation, the established methods for the analogous compound, 3,5-dichloroaniline, provide a comprehensive and reliable foundation. Both HPLC-MS/MS and GC-MS/MS offer excellent sensitivity and selectivity for the analysis of such compounds. The choice of methodology will ultimately depend on the specific analyte properties, the complexity of the sample matrix, and the required limits of detection and quantification. The experimental protocols and workflows presented in this guide offer a practical starting point for researchers to develop and validate a robust analytical method for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Hidden Synthesis Landscape: A Comparative Guide to 3,5-Dichlorothioanisole Byproducts
For researchers, scientists, and professionals in drug development, understanding the impurity profile of key starting materials and intermediates is paramount for ensuring the safety, efficacy, and reproducibility of their work. This guide provides a comparative analysis of the byproducts generated during the synthesis of 3,5-Dichlorothioanisole, a crucial building block in various chemical syntheses. We delve into the characterization of these impurities, offering insights into their formation and analytical determination.
At a Glance: Synthesis Routes and Their Byproduct Profiles
The synthesis of this compound can be approached through several synthetic routes, each with its own characteristic set of byproducts. The choice of synthesis strategy can significantly impact the purity of the final product and the complexity of downstream purification processes. Below, we compare three common synthetic pathways and their associated impurities.
| Synthesis Route | Starting Material | Key Reagents | Major Potential Byproducts | Typical Impurity Range (%) |
| Route 1: Nucleophilic Aromatic Substitution | 1,3,5-Trichlorobenzene | Sodium thiomethoxide (NaSMe) | 1,3,5-Trichlorobenzene (unreacted), 3,5-Dichloroanisole, Bis(3,5-dichlorophenyl)sulfide | 1-5% |
| Route 2: Sandmeyer-type Reaction | 3,5-Dichloroaniline | NaNO₂, H₂SO₄, Potassium ethyl xanthate, Methylating agent | 3,5-Dichlorophenol, 1,3-Dichlorobenzene, Bis(3,5-dichlorophenyl) disulfide, Azobiphenyls | 2-10% |
| Route 3: Methylation of Thiophenol | 3,5-Dichlorothiophenol | Methylating agent (e.g., Dimethyl sulfate), Base | 3,5-Dichlorothiophenol (unreacted), Bis(3,5-dichlorophenyl) disulfide | 1-7% |
In-Depth Analysis of Synthesis Byproducts
Route 1: Nucleophilic Aromatic Substitution of 1,3,5-Trichlorobenzene
This method involves the direct displacement of a chlorine atom from 1,3,5-trichlorobenzene with a thiomethoxide source. While generally efficient, several byproducts can arise.
-
Unreacted 1,3,5-Trichlorobenzene: Incomplete reaction is a common source of this impurity.
-
3,5-Dichloroanisole: If methanol is used as a solvent or is present as an impurity in the sodium thiomethoxide, a competing reaction can lead to the formation of the corresponding anisole.
-
Bis(3,5-dichlorophenyl)sulfide: This byproduct can form through a secondary reaction between the product and the starting thiophenoxide, particularly at higher temperatures.
Route 2: Sandmeyer-type Reaction from 3,5-Dichloroaniline
The Sandmeyer reaction provides a versatile route starting from the readily available 3,5-dichloroaniline.[1][2] The diazonium salt intermediate is highly reactive and can lead to a variety of byproducts.
-
3,5-Dichlorophenol: Reaction of the diazonium salt with water, which is present in the reaction medium, is a common side reaction that produces the corresponding phenol.[1]
-
1,3-Dichlorobenzene: Reductive deamination of the diazonium salt can lead to the formation of 1,3-dichlorobenzene.
-
Bis(3,5-dichlorophenyl) disulfide: The intermediate thiophenol can be oxidized to the corresponding disulfide under the reaction conditions.
-
Azobiphenyls: The radical nature of the Sandmeyer reaction can lead to the formation of colored azo compounds through radical coupling.[1]
Route 3: Methylation of 3,5-Dichlorothiophenol
This is a straightforward approach where the pre-formed 3,5-dichlorothiophenol is methylated. The purity of the starting thiophenol is crucial for obtaining a clean product.
-
Unreacted 3,5-Dichlorothiophenol: Incomplete methylation will result in the presence of the starting material.
-
Bis(3,5-dichlorophenyl) disulfide: Thiophenols are susceptible to oxidation, especially under basic conditions, leading to the formation of the corresponding disulfide.
Experimental Protocols for Byproduct Characterization
Accurate identification and quantification of byproducts are essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose.
Protocol: GC-MS Analysis of this compound Synthesis Mixture
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.
- Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) and dilute to the mark.
- Filter the solution through a 0.45 µm syringe filter into a GC vial.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL (split mode, e.g., 50:1).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 80 °C, hold for 2 minutes.
- Ramp 1: 10 °C/min to 200 °C, hold for 2 minutes.
- Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.
- MSD Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-450.
3. Data Analysis:
- Identify the main product peak of this compound.
- Identify potential byproduct peaks by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting their fragmentation patterns.
- Quantify the relative abundance of each byproduct by integrating the peak areas and expressing them as a percentage of the total peak area.
Visualizing Synthesis Pathways and Byproduct Formation
Diagrams can provide a clear overview of the chemical transformations and the points at which byproducts are formed.
Caption: Synthesis of this compound via a Sandmeyer-type reaction, highlighting the formation of key byproducts.
This guide provides a foundational understanding of the byproducts encountered during the synthesis of this compound. By carefully selecting the synthetic route and employing robust analytical methods for characterization, researchers can ensure the quality and purity of this important chemical intermediate.
References
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 3,5-Dichlorothioanisole Derivatives
The robust confirmation of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical research. For derivatives of 3,5-Dichlorothioanisole, a compound with potential applications in medicinal chemistry and materials science, a combination of spectroscopic and crystallographic techniques is essential for unambiguous structural assignment. This guide focuses on the principal methods employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Comparative Spectroscopic and Crystallographic Data
A direct comparison of key experimental data is the most effective way to differentiate between various derivatives of this compound. The following table provides a template for summarizing such data. In a typical research scenario, this table would be populated with experimentally determined values for the parent compound and its derivatives of interest.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) | X-ray Crystallography Data |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Derivative 1 (e.g., 4-Nitro-3,5-dichlorothioanisole) | Hypothetical data | Hypothetical data | Hypothetical data | Hypothetical data |
| Derivative 2 (e.g., 2,3,5-Trichlorothioanisole) | Hypothetical data | Hypothetical data | Hypothetical data | Hypothetical data |
Note: The data in this table is hypothetical and serves as a template. Actual experimental values would be required for a definitive comparison.
Key Experimental Protocols
The reliability of structural confirmation is intrinsically linked to the rigor of the experimental methods. Below are detailed protocols for the primary analytical techniques used in the characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Utilize a spectrometer operating at a frequency of 400 MHz or higher.
-
Data Acquisition: Acquire the spectrum at room temperature. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent.
-
Instrument Setup: Use a spectrometer with a broadband probe.
-
Data Acquisition: Acquire the spectrum with proton decoupling. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.
Electron Ionization Mass Spectrometry (EI-MS) Protocol:
-
Sample Introduction: Introduce a small amount of the sample (typically in solution or as a solid on a direct insertion probe) into the mass spectrometer.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum. The peak with the highest m/z value often corresponds to the molecular ion (M⁺). The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will result in a characteristic isotopic pattern for chlorine-containing fragments.[1]
X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.
Single-Crystal X-ray Diffraction Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may involve techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and molecular structure.
Visualizing the Workflow
To illustrate the logical flow of the structural confirmation process, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and structural confirmation of this compound derivatives.
References
A Comparative Guide to the Metabolic Stability of Compounds Containing a Thioanisole Moiety and Their Alternatives
For Researchers, Scientists, and Drug Development Professionals
In drug discovery and development, achieving optimal metabolic stability is a critical determinant of a compound's pharmacokinetic profile and, ultimately, its therapeutic success. Compounds that are too rapidly metabolized may fail to achieve therapeutic concentrations, while those that are too stable can lead to accumulation and potential toxicity. The thioanisole moiety, while a common structural feature in medicinal chemistry, can be susceptible to metabolic oxidation, primarily at the sulfur atom. This guide provides a comparative evaluation of the metabolic stability of a generic thioanisole-containing compound against its common metabolites and a bioisosteric replacement, supported by experimental data and detailed protocols.
Data Presentation: Comparative Metabolic Stability
The metabolic stability of a compound is typically evaluated in vitro using liver fractions, such as microsomes or hepatocytes. Key parameters determined from these assays include the half-life (t½) and the intrinsic clearance (CLint). A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.
The following table summarizes representative metabolic stability data for a hypothetical thioanisole-containing compound and its alternatives in human liver microsomes. Thioethers are known to be metabolized to sulfoxides and subsequently to sulfones.[1] Replacing the thioether linkage with a bioisostere, such as a nitrogen-containing heterocycle, is a common strategy to block this metabolic pathway and improve stability.[2]
| Compound Structure | Moiety | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Pathway |
| Parent Compound | Thioanisole (Thioether) | 15 - 45 | 50 - 150 | S-oxidation |
| Metabolite 1 | Sulfoxide | 30 - 90 | 20 - 70 | Further Oxidation or other pathways |
| Metabolite 2 | Sulfone | > 120 | < 10 | Generally more stable |
| Bioisosteric Alternative | Pyridine (Nitrogen Heterocycle) | > 180 | < 5 | Ring hydroxylation (often slower) |
Note: The data presented are representative values based on typical findings for these classes of compounds and are intended for comparative purposes. Actual values are highly dependent on the specific overall structure of the molecule.
Experimental Protocols: Liver Microsomal Stability Assay
The following is a detailed protocol for a typical in vitro metabolic stability assay using human liver microsomes.[3] This assay is a standard method to assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[4]
1. Materials and Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds with known metabolic stability (e.g., verapamil for high clearance, warfarin for low clearance)
-
Acetonitrile (or other suitable organic solvent) containing an internal standard for quenching the reaction and for analytical sample preparation
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
2. Assay Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).
-
In a 96-well plate, add the human liver microsomes to the phosphate buffer to achieve a final protein concentration of, for example, 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for approximately 10 minutes.
-
-
Initiation of Metabolic Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the microsomes and test compound.
-
The final incubation volume is typically 200 µL.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a separate 96-well plate containing cold acetonitrile with an internal standard.[3] The acetonitrile serves to precipitate the microsomal proteins and halt enzymatic activity.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate containing the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
3. Analytical Quantification:
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the rate constant of elimination (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume in µL / mg of microsomal protein) .[5]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the liver microsomal stability assay.
Caption: Workflow of an in vitro liver microsomal metabolic stability assay.
Conclusion
The metabolic stability of a drug candidate is a multifaceted property that can be rationally modulated through medicinal chemistry strategies. As illustrated, the thioanisole moiety is susceptible to S-oxidation, which represents a primary metabolic liability. The resulting sulfoxide and sulfone metabolites often exhibit different physicochemical and pharmacological properties, and their formation can impact the overall disposition of the parent drug. Bioisosteric replacement of the thioether linkage with a more metabolically robust group, such as a nitrogen-containing heterocycle, is a proven and effective strategy to enhance metabolic stability, prolong half-life, and reduce clearance. The in vitro liver microsomal stability assay is an indispensable tool in early drug discovery, providing crucial data to guide these structural modifications and select candidates with a higher probability of success in clinical development.
References
- 1. Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. youtube.com [youtube.com]
A Comparative Analysis of Theoretical and Experimental Data for 3,5-Dichlorothioanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of theoretical and experimental data for 3,5-Dichlorothioanisole (CAS No: 68121-46-0). While comprehensive experimental spectral data is not widely published, this document outlines the available experimental values and contrasts them with theoretical predictions derived from fundamental principles of chemical spectroscopy. This comparison is crucial for researchers in compound verification, quality control, and further developmental studies.
Data Presentation: Physicochemical and Spectroscopic Properties
The following tables summarize the available quantitative data for this compound, comparing experimentally determined values with theoretically predicted characteristics.
Table 1: Physicochemical Properties
| Property | Experimental Data | Theoretical/Predicted Value |
| Melting Point | 170-171 °C (recrystallized from benzene)[1][2] | Not readily calculated; depends heavily on crystal lattice forces. |
| Boiling Point | 262-263 °C (at atmospheric pressure)[1][2] | Not readily calculated; requires complex thermodynamic models. |
| 145 °C (at 20 mmHg)[3] | ||
| Density | 1.349 g/mL at 25 °C[2] | Not calculated. |
| Refractive Index | n20/D 1.613[2] | Not calculated. |
Table 2: ¹H NMR Spectroscopy (Predicted)
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -SCH₃ Protons | ~2.5 | Singlet (s) | 3H |
| Aromatic Protons (H2, H6) | ~7.1 - 7.3 | Doublet (d) or Triplet (t) | 2H |
| Aromatic Proton (H4) | ~7.0 - 7.2 | Triplet (t) | 1H |
Table 3: ¹³C NMR Spectroscopy (Predicted)
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Assignment | Predicted Chemical Shift (δ, ppm) |
| -SCH₃ Carbon | 15 - 20 |
| Aromatic Carbon (C4) | 120 - 125 |
| Aromatic Carbons (C2, C6) | 125 - 130 |
| Aromatic Carbons (C3, C5) - C-Cl | 134 - 138 |
| Aromatic Carbon (C1) - C-S | 140 - 145 |
Table 4: Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |
| 2950 - 2850 | Aliphatic C-H Stretch (-CH₃) | Medium to Weak |
| ~1570, ~1450 | Aromatic C=C Stretch | Medium |
| 850 - 750 | C-Cl Stretch | Strong |
| 750 - 650 | C-S Stretch | Medium to Weak |
Table 5: Mass Spectrometry (EI-MS) (Predicted)
| m/z Value | Interpretation | Notes |
| 192, 194, 196 | Molecular Ion [M]⁺ | Shows characteristic ~9:6:1 isotopic pattern for two chlorine atoms. |
| 177, 179, 181 | [M - CH₃]⁺ | Loss of the methyl group. |
| 157, 159 | [M - Cl]⁺ | Loss of a chlorine atom. |
| 122 | [M - 2Cl]⁺ | Loss of both chlorine atoms. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Melting Point Determination
The melting point is determined using a capillary method with a calibrated digital melting point apparatus.[4][5][6]
-
Sample Preparation: A small amount of the dried, crystalline this compound is finely powdered. The open end of a capillary tube is tapped into the powder until a small amount of sample enters the tube. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[7]
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[5][7]
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal turns into a liquid is recorded as the completion of melting. The result is reported as a temperature range.
Boiling Point Determination
The boiling point at a specific pressure is determined using a microscale or mini-scale method, such as the Thiele tube or a distillation setup.[8][9][10][11][12]
-
Apparatus Setup (Thiele Tube): A small test tube containing 1-2 mL of this compound is attached to a thermometer. A capillary tube, sealed at one end, is inverted and placed into the liquid. The entire assembly is immersed in a Thiele tube containing a high-boiling mineral oil.
-
Measurement: The side arm of the Thiele tube is gently and evenly heated. As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles. The heating continues until a continuous and rapid stream of bubbles emerges from the capillary tip.
-
Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. The atmospheric pressure is also recorded.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).[13][14][15]
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.0 ppm).
-
¹H NMR Acquisition: The spectrometer is tuned and the magnetic field is shimmed for homogeneity. A standard one-pulse experiment is performed. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.[14]
-
¹³C NMR Acquisition: A proton-decoupled experiment is typically run to simplify the spectrum to singlets for each unique carbon. A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of the ¹³C isotope. A sufficient relaxation delay is used to ensure accurate integration, especially for quaternary carbons.[15]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum of the liquid sample is obtained using an FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.[16][17][18][19][20]
-
Sample Application (ATR): A single drop of liquid this compound is placed directly onto the clean surface of the ATR crystal (e.g., diamond or germanium).
-
Background Collection: A background spectrum of the clean, empty ATR crystal is collected first. This allows for the subtraction of atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Data Acquisition: The sample spectrum is then collected, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).[16]
Mass Spectrometry (MS)
The mass spectrum is typically acquired using a mass spectrometer with an Electron Ionization (EI) source coupled with a mass analyzer like a quadrupole.[21][22][23][24]
-
Sample Introduction: A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized under high vacuum.
-
Ionization: In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺), which can then undergo fragmentation.[23]
-
Analysis and Detection: The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.
Visualizations
Experimental Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.
Caption: Workflow for Synthesis and Characterization.
References
- 1. echemi.com [echemi.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | 68121-46-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. westlab.com [westlab.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. thinksrs.com [thinksrs.com]
- 8. quora.com [quora.com]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. chemconnections.org [chemconnections.org]
- 13. quora.com [quora.com]
- 14. books.rsc.org [books.rsc.org]
- 15. sc.edu [sc.edu]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 18. researchgate.net [researchgate.net]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 23. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 24. acdlabs.com [acdlabs.com]
Safety Operating Guide
Proper Disposal of 3,5-Dichlorothioanisole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 3,5-Dichlorothioanisole, a halogenated thioanisole derivative. Adherence to these procedures is critical due to the compound's hazardous properties.
Immediate Safety and Handling Precautions
This compound is a combustible solid that can cause skin, eye, and respiratory irritation.[1] Before handling, it is crucial to consult the Safety Data Sheet (SDS) and be familiar with the required Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use only in a well-ventilated area or with a fume hood. For higher concentrations or spills, a NIOSH-approved respirator may be necessary.
-
Protective Clothing: A lab coat or other protective clothing to prevent skin contact.
In case of exposure, follow standard first-aid procedures and seek medical attention.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for its physical properties and hazard classifications.
| Property | Value |
| Molecular Formula | C₇H₆Cl₂S |
| Molecular Weight | 193.09 g/mol |
| Melting Point | 170-171 °C |
| Boiling Point | 262-263 °C |
| Density | 1.349 g/mL at 25 °C |
| Flash Point | >110 °C (>230 °F) |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| NFPA 704 Rating | Health: 2Flammability: 1Instability: 0 |
Data sourced from various chemical suppliers and safety data sheets.[2][3]
Standard Operating Procedure for Disposal
The primary method for the disposal of this compound is through a licensed hazardous waste management company, typically involving incineration. As a chlorinated organic compound, it must be segregated from non-halogenated waste streams.
Experimental Protocol: Laboratory-Scale Waste Collection
This protocol outlines the steps for collecting and preparing small quantities of this compound waste for disposal.
Materials:
-
Designated hazardous waste container for halogenated organic solids.
-
Waste label.
-
Appropriate PPE (as listed above).
-
Fume hood.
Procedure:
-
Segregation: Ensure that this compound waste is not mixed with non-halogenated chemical waste. This is crucial for proper disposal and cost-effectiveness.
-
Containerization:
-
Place solid this compound waste into a designated, properly labeled, and sealable container for "Halogenated Organic Solids."
-
Ensure the container is compatible with the chemical and is in good condition.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Include the date of accumulation and the responsible researcher's name.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be well-ventilated, away from sources of ignition, and secondary containment is recommended.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup by a licensed hazardous waste contractor.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3,5-Dichlorothioanisole
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3,5-Dichlorothioanisole. Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory.
Minimum PPE Requirements:
-
Gloves: Due to the chlorinated aromatic nature of this compound, standard latex gloves may not offer sufficient protection. Nitrile gloves are a suitable alternative for protection against chlorinated solvents.[4] For prolonged contact or immersion, heavier-duty gloves such as Viton™ or butyl rubber should be considered. Always inspect gloves for integrity before and during use.
-
Eye Protection: Chemical safety goggles are required at all times when handling this compound. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Protective Clothing: A lab coat is the minimum requirement. For procedures with a higher potential for splashing or contamination, a chemically resistant apron or coveralls should be worn.
-
Respiratory Protection: All handling of this compound that may generate vapors, mists, or aerosols should be conducted in a certified chemical fume hood to avoid inhalation.
Essential Safety and Handling Information
A systematic approach to handling this compound is crucial to minimize exposure risk.
Key Handling Protocols:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[2]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₆Cl₂S | TCI, ChemicalBook |
| Molecular Weight | 193.09 g/mol | TCI, ChemicalBook |
| Boiling Point | 262-263 °C | ChemicalBook |
| Melting Point | 170-171 °C | ChemicalBook |
| Flash Point | >230 °F (>110 °C) | ChemicalBook |
Operational and Disposal Plans
A clear, step-by-step plan for both the use and disposal of this compound is critical for maintaining a safe laboratory environment.
Experimental Workflow
Disposal Plan
As a halogenated organic compound, this compound must be disposed of as hazardous waste.[1]
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
The container should be clearly marked as "Hazardous Waste: Halogenated Organic Compound."
-
-
Segregation:
-
Do not mix halogenated organic waste with non-halogenated waste.[5] This is crucial for proper disposal and recycling streams.
-
Avoid mixing with incompatible materials such as strong acids, bases, or oxidizers.
-
-
Disposal Procedure:
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spills:
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For large spills, evacuate the area and contact your institution's EHS department or emergency response team. Ensure the area is well-ventilated.
-
By implementing these safety protocols, you can significantly mitigate the risks associated with handling this compound and maintain a safe and productive research environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
